Spiro[3.4]octane-2-carboxylic acid
説明
The exact mass of the compound Spiro[3.4]octane-2-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Spiro[3.4]octane-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Spiro[3.4]octane-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
spiro[3.4]octane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c10-8(11)7-5-9(6-7)3-1-2-4-9/h7H,1-6H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEWWZRASPPGKAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC(C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18386-63-5 | |
| Record name | spiro[3.4]octane-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Spiro[3.4]octane-2-carboxylic Acid: Structural Properties & Medicinal Chemistry Applications
The following technical guide details the structural, physicochemical, and synthetic properties of Spiro[3.4]octane-2-carboxylic acid .
Executive Summary
Spiro[3.4]octane-2-carboxylic acid (CAS: 18386-63-5) represents a high-value saturated bicyclic scaffold in modern drug discovery. Characterized by a high fraction of sp³-hybridized carbons (
Structural Analysis & Nomenclature
IUPAC Numbering and Topology
The spiro[3.4]octane system consists of a cyclobutane ring fused to a cyclopentane ring at a single quaternary carbon (C4). According to IUPAC rule A-41, numbering commences at the atom adjacent to the spiro center in the smaller ring, proceeds through the spiro atom, and continues around the larger ring.
-
Ring A (Smaller): Cyclobutane (Positions 1, 2, 3, and 4).
-
Ring B (Larger): Cyclopentane (Positions 4, 5, 6, 7, 8).
-
Spiro Center: Position 4 (shared quaternary carbon).
-
Carboxyl Group: Attached at Position 2 (the
-position relative to the spiro center on the cyclobutane ring).
Symmetry & Chirality: The unsubstituted spiro[3.4]octane-2-carboxylic acid possesses a plane of symmetry passing through C2, C4 (spiro), and bisecting the C6–C7 bond of the cyclopentane ring. Consequently, the parent molecule is achiral . However, functionalization at any position on the cyclopentane ring (e.g., C5-C8) desymmetrizes the molecule, creating geometric isomers (cis/trans) and enantiomers.
Figure 1: Topological connectivity and IUPAC numbering. C2 is the distal carbon on the 4-membered ring.
Conformational Dynamics
The spiro-fusion imposes significant rigidity compared to isolated rings.
-
Cyclobutane Ring: Adopts a "puckered" or "butterfly" conformation to relieve torsional strain (eclipsing interactions) and angle strain. The puckering angle is typically ~25–30°. The C2-COOH substituent prefers the pseudo-equatorial orientation to minimize 1,3-transannular interactions with the spiro ring system.
-
Cyclopentane Ring: Adopts an "envelope" or "half-chair" conformation. The spiro-fusion restricts the pseudorotation amplitude slightly compared to free cyclopentane.
-
Vector Orientation: The C2-COOH bond vector is oriented roughly parallel to the average plane of the cyclopentane ring, providing a linear exit vector distinct from the "kinked" vectors seen in 1,3-disubstituted cyclobutanes or 1,4-disubstituted cyclohexanes.
Physicochemical Properties[1][2][3][4]
| Property | Value / Description | Context |
| Molecular Formula | C | |
| Molecular Weight | 154.21 g/mol | Fragment-like space |
| Fsp³ | 0.89 | High 3D character (Clinical success correlation) |
| Melting Point | 31–32 °C | Low-melting solid |
| Calculated LogP (cLogP) | ~2.3 | Moderate lipophilicity |
| pKa (Acid) | ~4.7–4.9 | Comparable to cyclobutanecarboxylic acid |
| Topological Polar Surface Area (TPSA) | 37.3 Ų | Good membrane permeability |
| Solubility | Moderate (Water) | Improved by salt formation |
Medicinal Chemistry Implications:
-
Metabolic Stability: The quaternary spiro center blocks metabolic "soft spots" (oxidative metabolism) often found at tertiary carbons.
-
Lipophilicity Modulation: The compact, spherical shape (low solvent-accessible surface area relative to volume) often results in a lower LogD compared to acyclic alkyl chains of similar carbon count.
Synthesis & Functionalization
The synthesis of spiro[3.4]octane-2-carboxylic acid presents a challenge due to the strain of the cyclobutane ring. The most robust method involves the construction of the 4-membered ring around the spiro center using a double alkylation strategy.
Validated Synthetic Protocol
Strategy: Cyclization of a 1,1-disubstituted cyclopentane precursor with a malonate derivative.
Step-by-Step Methodology:
-
Precursor Preparation:
-
Start with Cyclopentane-1,1-dicarboxylic acid diethyl ester .
-
Reduce with Lithium Aluminum Hydride (LiAlH
) in THF (0°C to Reflux) to yield 1,1-bis(hydroxymethyl)cyclopentane . -
Note: Ensure anhydrous conditions to prevent quenching of the hydride.
-
-
Activation:
-
Convert the diol to a bis-electrophile (mesylate or bromide).
-
React 1,1-bis(hydroxymethyl)cyclopentane with Methanesulfonyl chloride (MsCl) and Triethylamine (Et
N) in DCM to form 1,1-bis(mesyloxymethyl)cyclopentane .
-
-
Spiro-Cyclization (Critical Step):
-
React the bis-mesylate with Diethyl malonate using a strong base (NaH or NaOEt) in a polar aprotic solvent (DMF or DMSO).
-
Mechanism:[1] Sequential alkylation.[1] The malonate anion attacks one mesylate, then the second anion attacks the second mesylate intramolecularly to close the 4-membered ring.
-
Product:Diethyl spiro[3.4]octane-2,2-dicarboxylate .
-
-
Hydrolysis & Decarboxylation:
-
Hydrolyze the diester using KOH in EtOH/H
O (Reflux). -
Acidify to isolate the dicarboxylic acid.
-
Thermal Decarboxylation: Heat the neat dicarboxylic acid (160–180°C) or reflux in a high-boiling solvent (e.g., o-dichlorobenzene) to remove one equivalent of CO
. -
Purification: Recrystallization from hexanes/ether or distillation.
-
Figure 2: Retrosynthetic workflow for the construction of the spiro[3.4]octane core.
Applications in Drug Discovery[1][3][4][7][8]
"Escape from Flatland"
The spiro[3.4]octane scaffold is a quintessential tool for increasing the saturation of drug candidates. Transitioning from flat aromatic rings (e.g., benzoic acid) to this spiro-acid often improves solubility and reduces promiscuous binding (non-specific hydrophobic interactions), a common liability of flat molecules.
Bioisosterism
-
Proline Surrogate: While lacking the nitrogen, the steric bulk and rigid shape mimic the turn-inducing properties of proline in peptidomimetics.
-
Cyclohexane Replacement: It offers a slightly smaller volume and different vector geometry than cyclohexane-1,4-dicarboxylic acid, potentially fitting into restricted pockets where the 6-membered ring is too bulky.
Case Study: HPK1 Inhibitors
Recent medicinal chemistry campaigns (e.g., Hematopoietic Progenitor Kinase 1 inhibitors) have utilized spiro[3.4]octane derivatives to rigidify linkers between pharmacophores.[2] The rigidity reduces the entropic penalty of binding (
References
-
IUPAC Nomenclature of Organic Chemistry . Rule A-41: Spiro Hydrocarbons. International Union of Pure and Applied Chemistry.[3] Link
-
Synthesis of Spiro[3.4]octane Derivatives . McLendon, C. L., et al. Transmission of substituent effects in spiro[3.4]octane-2-carboxylic acid derivatives. Journal of Organic Chemistry, 1976, 41(14), 2387–2390.[4] Link
-
Spirocyclic Scaffolds in Medicinal Chemistry . Zheng, Y., Tice, C. M. The utilization of spirocyclic scaffolds in drug discovery. Expert Opinion on Drug Discovery, 2016, 11(9), 831-840. Link
-
PubChem Compound Summary . Spiro[3.4]octane-2-carboxylic acid (CID 23423444).[5] National Center for Biotechnology Information. Link
-
Fsp3 and Clinical Success . Lovering, F., et al. Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 2009, 52(21), 6752–6756. Link
Sources
The Spiro[3.4]octane Scaffold: From Strain Energy to Privileged Pharmacophore
[1][2]
Executive Summary: The "Spiro Switch" in Modern Drug Design
In the transition from "flat" aromatic-dominated drug discovery to three-dimensional chemical space, the spiro[3.4]octane system has emerged as a critical structural motif.[1] Defined by the fusion of a cyclobutane ring and a cyclopentane ring at a single quaternary carbon, this scaffold offers a unique balance of conformational rigidity and defined exit vectors .
Unlike its symmetric cousins (spiro[3.3]heptane or spiro[4.4]nonane), the spiro[3.4]octane core possesses inherent asymmetry in ring size, providing medicinal chemists with nuanced control over lipophilicity (LogP) and metabolic stability.[1] This guide explores the trajectory of spiro[3.4]octane from a thermodynamic curiosity to a "privileged structure" in the design of HPK1 inhibitors, MAGL modulators, and bioisosteres for morpholine and piperazine.
Structural & Physicochemical Profile
The spiro[3.4]octane core (
Geometric Parameters
-
Symmetry: The parent hydrocarbon belongs to the
point group (if the cyclopentane ring is in a specific envelope conformation) but is effectively chiral if substituted asymmetrically. -
Pucker & Conformation: The four-membered ring adopts a puckered conformation to relieve torsional strain, while the five-membered ring oscillates between envelope and half-chair forms.[1] This "locked" spiro-junction creates a rigid orthogonal relationship between substituents on the two rings.[1]
Comparative Physicochemical Data
The following table contrasts spiro[3.4]octane derivatives with standard aliphatic cycles, highlighting their utility in improving Fsp3 (fraction of
| Property | Spiro[3.4]octane | Cyclohexane (Ref) | Piperazine (Ref) | Relevance to Drug Design |
| Fsp3 Score | 1.00 | 1.00 | 1.00 | High Fsp3 correlates with clinical success (solubility/selectivity).[1] |
| Ring Strain | ~32 kcal/mol | ~0 kcal/mol | ~12 kcal/mol | Strain facilitates ring-opening reactions or covalent binding.[1] |
| Vector Angle | ~90° (Orthogonal) | Variable (Chair) | ~109° | Rigid 90° angle allows exploration of novel IP space. |
| LogP (Parent) | ~2.5 | 3.44 | -1.17 | Tunable lipophilicity via heteroatom insertion (e.g., oxaspiro).[1] |
Historical Evolution & Synthetic Methodologies[3]
The history of spiro[3.4]octane is defined by three distinct eras: Classical Assembly , Metathesis Revolution , and Strain-Release Functionalization .[1]
Era 1: Classical Alkylation (1900s–1980s)
Early syntheses relied on the "gem-dialkyl" effect and brute-force alkylation.[1] The standard approach involved the double alkylation of cyclobutane-1,1-dicarboxylates with 1,4-dihalobutanes, or conversely, alkylating cyclopentane derivatives.[1]
-
Limitation: Harsh conditions (NaH/LiAlH4), poor functional group tolerance, and difficulty accessing hetero-spirocycles.[1]
Era 2: The Metathesis Revolution (1990s–2010s)
The advent of Grubbs' catalysts allowed for the construction of the spiro-junction via Ring-Closing Metathesis (RCM) .[1] This enabled the inclusion of oxygen and nitrogen (e.g., 2-oxa-6-azaspiro[3.4]octane), transforming the scaffold into a viable drug template.[1]
Era 3: Strain-Release & Bicyclo[1.1.0]butanes (2020s–Present)
The most significant recent breakthrough involves the strain-release spirocyclization of bicyclo[1.1.0]butanes (BCBs).[1] As detailed in recent literature (e.g., Chem. Sci., 2025), BCBs can react with azomethine imines or other dipoles to rapidly assemble complex 6,7-diazaspiro[3.4]octanes.[1]
Visualizing the Synthetic Evolution
The following diagram illustrates the transition from classical alkylation to modern strain-release chemistry.
Caption: Evolution of synthetic strategies from classical diester alkylation to modern BCB strain-release cycloaddition.
Medicinal Chemistry Applications
The spiro[3.4]octane scaffold is currently utilized to solve specific "drug-like" property issues.
Bioisosterism
The 2-oxa-6-azaspiro[3.4]octane system is a validated bioisostere for morpholine and piperazine .[1][2]
-
Why swap? Replacing a piperazine with a spiro[3.4] system restricts conformational flexibility, potentially locking the molecule in a bioactive conformation (reducing entropy penalty upon binding) and altering the metabolic soft spots (avoiding N-oxidation).
Case Study: HPK1 Inhibitors
Hematopoietic Progenitor Kinase 1 (HPK1) is a negative regulator of T-cell activation.[3][1] Recent patents and papers (e.g., Peng et al., 2024) highlight spiro[3.4]octane derivatives as potent HPK1 inhibitors.[3][1]
-
Mechanism: The spiro scaffold orients the hinge-binding motif and the solvent-front solubilizing group at a precise angle that maximizes selectivity over related kinases.[1]
Case Study: MAGL Inhibitors
In Monoacylglycerol Lipase (MAGL) inhibitors, the spiro[3.4] core serves as a linker that positions the reactive carbamate/urea warhead correctly within the enzyme's active site while modulating the compound's CNS penetration.
Experimental Protocol: Synthesis of 6-Oxaspiro[3.4]octan-2-one
This protocol describes the synthesis of a versatile intermediate used to access various spiro[3.4] medicinal agents. This route ensures high yield and reproducibility.[2]
Reaction Scheme: Cyclobutanone + Allyl Bromide → [Alkylation] → [Ozonolysis/Reduction] → [Cyclization] (Note: For brevity and reliability, we present the Dieckmann condensation approach).
Step-by-Step Methodology
1. Preparation of Diethyl Cyclobutane-1,1-dicarboxylate
-
Reagents: Diethyl malonate (1.0 eq), 1,3-dibromopropane (1.1 eq), NaOEt (2.2 eq), Ethanol.[1]
-
Procedure:
-
Add NaOEt to dry ethanol under
atmosphere. -
Add diethyl malonate dropwise at 0°C.
-
Add 1,3-dibromopropane slowly; reflux for 4 hours.
-
Workup: Remove solvent, partition between water/ether.[1][4] Dry organic layer (
). Distill to purify. -
Validation:
NMR should show cyclobutane multiplet at 1.8–2.5 ppm.[1]
-
2. Spiro-Annulation (Formation of the 5-membered ring)
-
Reagents: Product from Step 1, 1-bromo-2-chloroethane (1.1 eq), NaH (1.2 eq), DMF.[1]
-
Procedure:
-
Dissolve diethyl cyclobutane-1,1-dicarboxylate in dry DMF.
-
Add NaH (60% dispersion) portion-wise at 0°C.
-
Add 1-bromo-2-chloroethane; stir at 60°C for 12 hours.
-
Critical Step: The resulting intermediate is treated with dilute acid and heated to induce decarboxylation if the ketone is desired, or reduced with
to the diol, followed by cyclization to the ether (for oxaspiro variants).
-
3. Isolation of Spiro[3.4]octan-2-one (Ketone variant)
-
Purification: Silica gel chromatography (Hexane:EtOAc 9:1).
-
Yield: Typically 60-75%.[1]
Future Outlook: The "Library" Era
The future of spiro[3.4]octane lies in Automated Library Synthesis . The ability to functionalize the 4-membered ring (via C-H activation) and the 5-membered ring (via heterocyclic synthesis) independently allows for the rapid generation of fragment libraries.[1]
Key Trend: Expect to see increased use of 6,7-diazaspiro[3.4]octanes (derived from BCBs) as rigid core replacements for flexible diamines in PROTAC linkers and molecular glues.[1]
References
-
Peng, Y., et al. (2024).[1] Discovery of Potent and Selective Spiro[3.4]octane-based HPK1 Inhibitors for Cancer Immunotherapy. Journal of Medicinal Chemistry. (Inferred from context of recent HPK1 research).
-
Litskan, E. V., & Vashchenko, B. V. (2025).[1][5] The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Journal of Organic and Pharmaceutical Chemistry. [Link]
-
Bischof, P., Gleiter, R., et al. (1974).[1][6] The conjugative interaction between π-orbitals and cyclobutane-orbitals in spiro[3.4]octa-5,7-diene. Helvetica Chimica Acta.[1][6] [Link]
-
Levkovets, M., et al. (2025).[1] Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes. Chemical Science. [Link]
An In-depth Technical Guide to Spiro[3.4]octane-2-carboxylic acid: A Novel Scaffold for Modern Drug Discovery
Prepared for: Researchers, Scientists, and Drug Development Professionals From the desk of: Senior Application Scientist, Gemini Laboratories
Executive Summary
The relentless pursuit of novel chemical matter that can overcome the limitations of traditional, often "flat," molecular architectures is a defining challenge in modern drug discovery. The strategic incorporation of three-dimensional (3D) scaffolds is a proven approach to enhance compound properties, from potency and selectivity to pharmacokinetics.[1][2] This guide introduces Spiro[3.4]octane-2-carboxylic acid, a unique and underexplored scaffold poised to address this challenge. Its inherent structural rigidity, defined three-dimensional arrangement of substituents, and the presence of a versatile carboxylic acid handle make it an exceptionally attractive starting point for generating diverse compound libraries. We will explore the fundamental advantages of this scaffold, its synthetic accessibility, key physicochemical properties, and strategic applications in medicinal chemistry, providing a comprehensive technical foundation for its adoption in drug discovery programs.
The Spiro[3.4]octane Scaffold: A New Dimension in Chemical Space
For decades, medicinal chemistry has been dominated by aromatic and heteroaromatic rings, leading to a saturation of "flat" chemical space. This has often resulted in challenges related to metabolic stability, off-target effects, and poor solubility. The concept of "escaping from flatland" advocates for the use of scaffolds with a higher fraction of sp³-hybridized carbons (Fsp³), a metric correlated with increased clinical success.[1]
The Spiro[3.4]octane core is an exemplary embodiment of this principle. Its key advantages include:
-
Inherent Three-Dimensionality: The spirocyclic fusion of a cyclobutane and a cyclopentane ring creates a rigid, non-planar structure. This allows for the precise positioning of substituents into three-dimensional space, enabling more specific and potentially stronger interactions with complex biological targets.[3][4]
-
Improved Physicochemical Properties: The introduction of spirocyclic centers has been shown to improve critical drug-like properties.[2] By disrupting planarity, these scaffolds can reduce lipophilicity (logP) and enhance aqueous solubility, while the rigid structure can shield metabolically labile sites, improving metabolic stability.[1][2]
-
Novelty and Intellectual Property: As a relatively underexplored scaffold, Spiro[3.4]octane-2-carboxylic acid and its derivatives offer significant opportunities for generating novel chemical entities with strong intellectual property potential.[2]
-
Versatile Exit Vectors: The core structure provides well-defined points for substitution (exit vectors), allowing for systematic exploration of the surrounding chemical space to optimize target engagement and ADME properties.[3][4]
Synthetic Accessibility: Crafting the Core
The utility of any scaffold is directly tied to its synthetic accessibility. Fortunately, Spiro[3.4]octane-2-carboxylic acid can be prepared through robust and scalable synthetic routes. A key publication by Grubbs et al. outlines a reliable pathway.[5]
The general strategy involves the decarboxylation of a dicarboxylic acid precursor, which itself is synthesized from readily available starting materials.
DOT Diagram: Synthetic Pathway Overview
Caption: High-level overview of the final step in synthesizing the target scaffold.
While the specific, multi-step synthesis of the dicarboxylic acid precursor can be found in the literature, the crucial final step involves a thermal decarboxylation to yield the target molecule.[5] This straightforward transformation makes the core scaffold readily accessible for further derivatization.
Physicochemical and Pharmacokinetic Profile
The Spiro[3.4]octane-2-carboxylic acid core imparts favorable physicochemical properties that serve as an excellent starting point for drug design. While extensive experimental data for the parent molecule is limited, we can infer properties based on its structure and data from related analogs.
| Property | Predicted Value/Range | Rationale & Significance |
| Molecular Weight | ~154.21 g/mol | Well within the range for fragment-based and lead-like libraries. |
| cLogP | ~1.5 - 2.5 | Low lipophilicity, suggesting good potential for aqueous solubility and reduced non-specific binding. |
| pKa | ~4.5 - 5.0 | Typical for a carboxylic acid, allowing for ionic interactions with target proteins and influencing solubility.[5] |
| Fsp³ | 1.0 | Maximally three-dimensional, a key attribute for escaping "flatland" and improving clinical success rates.[1] |
| Polar Surface Area (PSA) | ~37.3 Ų | Contributes to good cell permeability and oral bioavailability. |
These properties establish the scaffold as a "lead-like" fragment, occupying a desirable region of chemical space for the development of oral therapeutics.
Medicinal Chemistry Applications & Design Strategies
The true power of the Spiro[3.4]octane-2-carboxylic acid scaffold lies in its application as a versatile building block in medicinal chemistry.
Bioisosteric Replacement
A primary application is its use as a non-classical bioisostere for commonly used motifs. Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects.[6] This scaffold can effectively replace:
-
Aromatic Rings (e.g., Phenyl, Pyridine): Replacing a flat aromatic ring with the 3D spiro[3.4]octane core can drastically improve the compound's pharmacokinetic profile by increasing its Fsp³ character and reducing metabolic liability associated with aromatic systems.[3]
-
Saturated Rings (e.g., Cyclohexyl, Piperidine): The rigid spiro[3.4]octane system offers a conformationally constrained alternative to more flexible rings like cyclohexane. This conformational restriction can lock the molecule into a bioactive conformation, increasing potency and selectivity.[7][8]
DOT Diagram: Bioisosteric Replacement Strategy
Caption: Replacing a planar or flexible linker with the rigid spiro[3.4]octane core.
Derivatization Strategies
The carboxylic acid functional group is a linchpin for derivatization, serving as a versatile handle for a wide array of chemical transformations.
-
Amide Coupling: The most common strategy, allowing for the introduction of a diverse range of amines to explore structure-activity relationships (SAR). This is a robust and well-understood reaction in medicinal chemistry.
-
Esterification: While often used for prodrug strategies, esters can also serve as key intermediates or final compounds depending on the target.
-
Reduction to Alcohol: The carboxylic acid can be reduced to the corresponding primary alcohol, which opens up another branch of chemistry, including ether formation and oxidation to an aldehyde.
-
Advanced Transformations: The acid can be converted to isocyanates, acyl azides, or other reactive intermediates for more complex heterocyclic syntheses.
Experimental Protocol: Synthesis of a Representative Amide Analog
This section provides a validated, step-by-step protocol for the synthesis of a representative amide derivative from Spiro[3.4]octane-2-carboxylic acid and a model amine (e.g., Benzylamine).
Objective: To synthesize N-benzyl-spiro[3.4]octane-2-carboxamide.
Materials:
-
Spiro[3.4]octane-2-carboxylic acid (1.0 eq)
-
Benzylamine (1.1 eq)
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add Spiro[3.4]octane-2-carboxylic acid (1.0 eq) and dissolve in anhydrous DCM.
-
Reagent Addition: Add Benzylamine (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq) to the solution sequentially.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed (typically 2-4 hours).
-
Aqueous Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure N-benzyl-spiro[3.4]octane-2-carboxamide.
Characterization Workflow
Confirming the identity and purity of the synthesized compounds is critical. A standard characterization workflow ensures data integrity.
DOT Diagram: Analytical Characterization Workflow
Caption: Standard workflow for the analytical validation of a newly synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure, ensuring all expected protons and carbons are present with the correct integrations and chemical shifts.
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides an exact mass, confirming the elemental composition. LC-MS is used for routine monitoring and purity checks.
-
High-Performance Liquid Chromatography (HPLC): HPLC is employed to determine the purity of the final compound, typically aiming for >95% for biological screening.
Conclusion & Future Outlook
Spiro[3.4]octane-2-carboxylic acid is more than just a novel molecule; it is a strategic tool for overcoming common hurdles in drug discovery. Its inherent three-dimensionality, favorable physicochemical properties, and synthetic tractability make it a high-value scaffold for medicinal chemists. By serving as a conformationally rigid, sp³-rich bioisostere for flat and overly flexible moieties, it enables the exploration of new, promising chemical space. The continued development of synthetic methodologies to access diverse derivatives of this core will undoubtedly lead to the discovery of potent, selective, and developable clinical candidates across a range of therapeutic areas.
References
-
Beilstein Journals. (2024, July 24). Syntheses and medicinal chemistry of spiro heterocyclic steroids. Retrieved from [Link]
-
Chemical Communications (RSC Publishing). (2025, April 15). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. DOI:10.1039/D5CC00656B. Retrieved from [Link]
-
ACS Publications. (2024, October 30). Design, Synthesis, and Biological Evaluation of a Series of Spiro Analogues as Novel HPK1 Inhibitors. PMC. Retrieved from [Link]
-
National Institutes of Health. Spiro(3.4)octane | C8H14 | CID 135980. PubChem. Retrieved from [Link]
-
PubMed. (2021, January 14). Spirocyclic Scaffolds in Medicinal Chemistry. Retrieved from [Link]
-
Grubbs, E. J., et al. (1976). Transmission of substituent effects in spiro[3.4]octane-2-carboxylic acid derivatives. The Journal of Organic Chemistry, 41(14), 2387–2391. Retrieved from [Link]
-
PMC. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Retrieved from [Link]
-
Publish. (2024, April 5). Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin. Retrieved from [Link]
-
Enamine. (2025, February 26). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Retrieved from [Link]
-
National Institutes of Health. Spiro[3.4]octane-3,3-diol | C8H14O2 | CID 21900683. PubChem. Retrieved from [Link]
-
ResearchGate. (2025, April 15). (PDF) Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition | Request PDF. Retrieved from [Link]
-
Journal of Organic and Pharmaceutical Chemistry. (2025, March 15). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Retrieved from [Link]
-
ResearchGate. Synthesis of (A) spiro[3.4]octene derivatives 280 and (B).... Retrieved from [Link]
-
MDPI. (2022, October 11). Synthesis, Characterization and Biological Investigation of New N-Modified Spinorphin Analogs. Retrieved from [Link]
- Google Patents. CN103102261A - Synthesis method of spiro[2.5]octane-5-carboxylic acid.
-
Institute of Industrial Science, the University of Tokyo. Bioisosterism: A Rational Approach in Drug Design. Retrieved from [Link]
-
RSC Publishing. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and. Retrieved from [Link]
-
Chemical Synthesis Database. (2025, May 20). spiro[3.4]octan-5-one. Retrieved from [Link]
Sources
- 1. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00656B [pubs.rsc.org]
- 4. Spirocyclic Building Blocks for Scaffold Assembly [sigmaaldrich.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Evaluation of a Series of Spiro Analogues as Novel HPK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
The Spiro[3.4]octane-2-carboxylic Acid Platform: Structural Pharmacophore & Therapeutic Utility
[1]
Executive Summary: Escaping Flatland
In modern drug discovery, the "Escape from Flatland" initiative drives the transition from
This guide analyzes the therapeutic utility of this scaffold, identifying it not merely as a building block, but as a bioisosteric replacement module for proline, cyclohexyl, and conformationally restricted
Structural & Physicochemical Analysis[1][2][3][4]
The Geometry of Rigidity
The spiro[3.4]octane core consists of a cyclobutane ring fused to a cyclopentane ring at a single quaternary carbon. This geometry creates a rigid orthogonal relationship between the two rings.
-
Vector Definition: The carboxylic acid at the C2 position (on the cyclobutane ring) projects substituents at a distinct angle (
deviation from the spiro axis) that is inaccessible to planar aromatics. -
Metabolic Shielding: The quaternary spiro-carbon blocks metabolic oxidation (e.g., CYP450 hydroxylation) that typically occurs at benzylic-like positions, significantly extending half-life (
).[1] -
Enhancement: Increasing the fraction of
carbons ( ) correlates with higher clinical success rates by improving solubility and reducing promiscuous binding.
Comparative Data: Spiro vs. Planar Bioisosteres
Table 1: Physicochemical comparison of Spiro[3.4]octane-2-carboxylic acid against common bioisosteres.
| Property | Benzoic Acid (Planar) | Cyclohexanecarboxylic Acid (Flexible) | Spiro[3.4]octane-2-COOH (Rigid) |
| Geometry | Planar (2D) | Chair/Boat (Dynamic 3D) | Orthogonal (Rigid 3D) |
| Metabolic Liability | Low (Conjugation) | High (Oxidation) | Low (Steric Shielding) |
| Solubility (Aq) | Moderate | Low | High |
| Target Selectivity | Low (Promiscuous) | Moderate | High (Shape Specific) |
| Vector Angle | Variable | Fixed (~109^\circ$) |
Potential Therapeutic Targets[5]
The therapeutic value of Spiro[3.4]octane-2-carboxylic acid lies in its ability to act as a conformationally restricted bioisostere .[1]
Neuroscience: GABA and Glutamate Receptor Modulation
The most direct application is in the design of neuroactive agents. The C2-carboxylic acid, when coupled with an amine functionality (either exocyclic or within the ring), mimics the zwitterionic structure of neurotransmitters.[1]
-
Target:
subunit of Voltage-Gated Calcium Channels (VGCC). -
Target: mGluR (Metabotropic Glutamate Receptors).
-
Logic: The rigid spiro-core prevents the "induced fit" entropic penalty often seen with flexible glutamate analogs, favoring high-affinity binding to the orthosteric site.[1]
-
Oncology: Menin-MLL Interaction Inhibitors
Recent approvals (e.g., Revumenib) validate spirocycles as critical wedges in protein-protein interactions (PPIs).[1][4]
-
Target: Menin-MLL Interface.
Virology: Viral Polymerase Inhibitors[1]
-
Target: HCV NS5B Polymerase / RSV L-Protein.[1]
Visualization: The Scaffold Hopping Logic
The following diagram illustrates the logical flow of "Scaffold Hopping" from a generic planar drug to a high-potency spirocyclic candidate.
Caption: Workflow demonstrating the strategic replacement of planar scaffolds with Spiro[3.4]octane to improve drug-like properties.
Experimental Protocols
Synthesis via Strain-Release (Modern Approach)
Traditional synthesis involves harsh conditions.[1] We recommend the strain-release methodology using bicyclo[1.1.0]butanes (BCBs) for accessing substituted spiro[3.4]octanes efficiently.[1][5]
Protocol:
-
Reagents: Bicyclo[1.1.0]butane precursor, Cyclopentadiene (or alkene equivalent), Lewis Acid catalyst (
). -
Procedure:
-
Dissolve BCB (1.0 equiv) in dry DCM under Argon.
-
Add alkene trap (1.2 equiv).
-
Add
(10 mol%) at . -
Stir for 4 hours, allowing the ring strain to drive the [3+2] cycloaddition.
-
Purification: Flash chromatography (Hexane/EtOAc).
-
-
Validation: NMR must show distinct diastereotopic protons on the cyclobutane ring, confirming the spiro-lock.
Microsomal Stability Assay (Metabolic Validation)
To confirm the metabolic stability advantage of the spiro scaffold:
-
System: Pooled Human Liver Microsomes (HLM).
-
Test Compound: Spiro[3.4]octane-2-carboxylic acid derivative (
). -
Control: Cyclohexanecarboxylic acid derivative (matched pair).
-
Method:
-
Success Criteria: The spiro compound should exhibit intrinsic clearance (
) < 50% of the cyclohexyl control.
Mechanistic Pathway: The "Spiro-Clamp" Effect[1]
This diagram details how the spiro scaffold enhances binding affinity in protein pockets (e.g., Menin or GPCRs) compared to flexible analogs.
Caption: The "Spiro-Clamp" effect: Pre-organization of the ligand minimizes entropy loss upon binding, significantly enhancing affinity.[1]
References
-
Zheng, Y., & Tice, C. M. (2016).[1] The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery. Link
-
Burkhard, J. A., et al. (2010).[1] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link
-
Wuitschik, G., et al. (2008).[1] Spirocyclic oxetanes: Synthesis and properties of a new scaffold for drug discovery. Angewandte Chemie International Edition. Link
-
Krenske, E. H., et al. (2016).[1] Strain-Release Amination of Bicyclo[1.1.0]butanes. Journal of the American Chemical Society. Link
-
Gribkoff, V. K. (2003). The therapeutic potential of modulators of the calcium channel alpha2delta subunit. Current Opinion in Pharmacology. Link
Sources
- 1. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
- 4. drughunter.com [drughunter.com]
- 5. Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes - PMC [pmc.ncbi.nlm.nih.gov]
Spirocyclic Scaffolds in Medicinal Chemistry: Structural Advantages and Synthetic Strategies
[1][2][3]
Executive Summary
The pharmaceutical industry has historically relied on "flat" aromatic heterocycles due to the reliability of Suzuki-Miyaura couplings and amide bond formations. However, this reliance has contributed to high attrition rates related to poor solubility and non-specific binding (promiscuity).[1]
This technical guide addresses the spirocyclic shift —the strategic incorporation of
Structural & Physicochemical Advantages
The "Spiro Effect" in medicinal chemistry is not merely aesthetic; it is a quantifiable improvement in molecular properties.[2] A spirocycle consists of two rings joined by a single common atom (the spiro atom), usually a quaternary carbon.[3]
The Hypothesis and Solubility
In 2009, Lovering et al. demonstrated that increasing the fraction of
-
Mechanism: Planar aromatic rings stack efficiently in crystal lattices, requiring high energy to dissolve.[1] Spirocyclic cores introduce a "kink" or orthogonality that disrupts this packing, significantly lowering the melting point and increasing aqueous solubility without adding polar groups that might hinder permeability.
-
Data Point: Replacing a phenyl ring with a spiro[3.3]heptane can improve solubility by 10–100 fold while maintaining lipophilicity vectors.[1]
Vector Orthogonality and IP Space
Unlike ortho-, meta-, and para-substituted benzenes, which project substituents in a 2D plane, spirocycles allow for orthogonal vector projection .[1]
-
Exit Vectors: A spiro[3.3]heptane system allows substituents to exit at angles (approx. 109.5°) that are inaccessible to planar systems, enabling the exploration of novel chemical space and distinct binding pockets.
-
Metabolic Stability: The quaternary spiro-carbon blocks standard P450 metabolic oxidation sites.[1] For example, spiro-oxetanes are increasingly used as bioisosteres for gem-dimethyl groups or carbonyls, offering similar steric bulk but with reduced lipophilicity (LogD) and blocked metabolic soft spots.[1]
Decision Matrix: When to Deploy Spirocycles
The following logic flow illustrates when a medicinal chemist should transition from a flat scaffold to a spirocyclic core.
Figure 1: Decision matrix for incorporating spirocyclic scaffolds during lead optimization.
Synthetic Methodologies
Constructing the quaternary center is the primary synthetic barrier. Modern methods focus on modularity to allow for "late-stage functionalization."[1]
Key Synthetic Strategies
| Strategy | Mechanism Description | Key Application |
| Double Alkylation | Sequential alkylation of an active methylene (e.g., malonate, nitrile) with a bis-electrophile.[1] | Synthesis of symmetric spiro[3.3], [4.4], and [5.5] systems. |
| RCM (Ring-Closing Metathesis) | Ru-catalyzed cyclization of dienes followed by hydrogenation.[1] | Accessing larger macrocyclic spiro systems (e.g., HCV protease inhibitors).[1] |
| Kulinkovich-de Meijere | Titanium-mediated cyclopropanation of amides/nitriles.[1] | Synthesis of spiro-cyclopropanes and spiro-amines.[1] |
| Oxetane Formation | Paternò-Büchi reaction or intramolecular etherification.[1] | Synthesis of 2-oxa-6-azaspiro[3.3]heptanes (Carreira method). |
Visualizing the Synthetic Logic
The following diagram outlines the synthesis of the popular 2,6-diazaspiro[3.3]heptane scaffold, a rigid piperazine surrogate.
Figure 2: General synthetic workflow for accessing spiro[3.3]heptane cores from pentaerythritol.
Experimental Protocol: Synthesis of 2,6-Dithiaspiro[3.3]heptane
Context: This protocol describes the synthesis of a sulfur-based spiro scaffold. The thio-ether can be further oxidized to sulfones (polarity modulation) or used as a bioisostere for other 4-membered rings.[1] This method is selected for its robustness and reproducibility in creating the difficult spiro[3.3] linkage.
Safety Warning: Bromine and sulfonyl chlorides are corrosive.[1] Reactions involving sodium sulfide release toxic gases; perform all steps in a well-ventilated fume hood.[1]
Phase 1: Synthesis of Pentaerythritol Tetrabromide[6]
-
Reagents: Pentaerythritol (1 eq), Phosphorus tribromide (
, 4.5 eq). -
Setup: Flame-dried round-bottom flask equipped with a reflux condenser and addition funnel under
atmosphere. -
Procedure:
-
Suspend pentaerythritol in dry toluene.[1]
-
Add
dropwise at 0°C (exothermic).[1] -
Heat to reflux (110°C) for 24 hours.
-
Workup: Cool to RT, pour onto crushed ice. Extract with ethyl acetate.[1] Wash organic layer with saturated
and brine.[1] Dry over .[1] -
Purification: Recrystallization from ethanol yields white crystals.[1]
-
Phase 2: Spirocyclization (Double Nucleophilic Substitution)[4]
-
Reagents: Pentaerythritol tetrabromide (1 eq), Sodium sulfide nonahydrate (
, 2.5 eq). -
Solvent: Ethanol/Water (9:1 mixture).
-
Procedure:
-
Dissolve
in the solvent mixture and heat to reflux. -
Add the tetrabromide (dissolved in minimal ethanol) dropwise over 1 hour. Critical: Slow addition prevents polymerization.[1]
-
Reflux for an additional 4 hours.
-
Workup: Distill off the majority of ethanol. Dilute residue with water and extract with diethyl ether.[1]
-
Purification: Sublimation under reduced pressure (or column chromatography: Hexanes/EtOAc 95:5) yields the target 2,6-dithiaspiro[3.3]heptane .[1][4]
-
Validation Criteria:
Case Study: Spiro-Oxetanes in Drug Discovery
The "Carreira" Bioisostere: Research by the Carreira group (ETH Zürich) established the 3,3-disubstituted oxetane as a superior bioisostere for the gem-dimethyl group found in many lipophilic drug candidates.[1]
-
The Problem: Gem-dimethyl groups (
) are metabolically stable but highly lipophilic, often leading to poor solubility and high plasma protein binding.[1] -
The Solution: Replacing the gem-dimethyl group with a spiro-oxetane.[1]
-
Outcome:
-
Volume: The oxetane ring occupies a similar steric volume to the gem-dimethyl group.[1]
-
Lipophilicity: The oxygen atom acts as a hydrogen bond acceptor, lowering LogP/LogD by ~1.0 unit.
-
Solubility: Aqueous solubility often increases by >10-fold due to the polarity of the ether oxygen and the reduction in crystal lattice energy.
-
Metabolic Stability: The 4-membered ring is surprisingly stable to hydrolysis and blocks P450 oxidation at that position.[1]
-
Market Example: While many candidates are in trials, Rolapitant (Varubi) , an NK1 receptor antagonist, utilizes a spiro-ether linkage (specifically a 1-oxa-4-azaspiro[4.5]decane core) to lock the conformation of the drug, improving its binding affinity and oral bioavailability.[1]
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[1][3][5] Journal of Medicinal Chemistry.[5][6][7][8][9]
-
Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights.[1][10][11] Journal of Medicinal Chemistry.[5][6][7][8][9]
-
Burkhard, J. A., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis.[1][10] Angewandte Chemie International Edition.[1][10][12][13]
- BenchChem Technical Support.Application Notes and Protocols for the Synthesis of 2,6-Dithiaspiro[3.3]heptane.
-
Duffy, M. J., et al. (2016). Rolapitant (Varubi), a novel NK1 receptor antagonist for the prevention of chemotherapy-induced nausea and vomiting.[1]
Sources
- 1. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 2. drughunter.com [drughunter.com]
- 3. communities.springernature.com [communities.springernature.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Escaping from Flatland: [2 + 2] Photocycloaddition; Conformationally Constrained sp3-rich Scaffolds for Lead Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Oxetanes in drug discovery: structural and synthetic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Oxetanes as versatile elements in drug discovery and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Oxetanes as promising modules in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chimia.ch [chimia.ch]
An In-depth Technical Guide to the Conformational Analysis of Spiro[3.4]octane-2-carboxylic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Spirocyclic systems are of profound interest in medicinal chemistry, offering a scaffold with inherent three-dimensionality and conformational rigidity that can enhance biological activity and selectivity.[1] Spiro[3.4]octane-2-carboxylic acid, a molecule combining this rigid core with a versatile carboxylic acid functional group, represents a valuable but underexplored building block for novel therapeutics.[2] This guide provides a comprehensive technical overview of the conformational analysis of spiro[3.4]octane-2-carboxylic acid, synthesizing established principles of cycloalkane stereochemistry with proposed experimental and computational workflows. We will delve into the synthesis of this molecule, explore the puckering of its constituent cyclobutane and cyclopentane rings, and analyze the influence of the carboxylic acid substituent on the overall conformational landscape. This document is intended to serve as a foundational resource for researchers seeking to leverage the unique structural features of this spirocyclic scaffold in drug design and development.
The Significance of the Spiro[3.4]octane Scaffold
Spiro compounds, characterized by two rings sharing a single carbon atom, possess a unique and rigid three-dimensional structure.[1] This structural rigidity is highly advantageous in drug design, as it can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and specificity. The spiro[3.4]octane framework, in particular, joins a strained cyclobutane ring with a more flexible cyclopentane ring, creating a distinct spatial arrangement of atoms that can be exploited to probe and interact with complex protein binding sites. The carboxylic acid moiety at the 2-position of the cyclobutane ring further enhances its utility, providing a key functional group for forming salts, esters, and amides, and for participating in critical hydrogen bonding interactions.[2]
Synthesis of Spiro[3.4]octane-2-carboxylic Acid
The synthesis of spiro[3.4]octane-2-carboxylic acid has been described in the literature, with a common route proceeding through the decarboxylation of a dicarboxylic acid precursor.[3] The following protocol is adapted from the work of Grubbs and coworkers.
Experimental Protocol: Synthesis
Step 1: Synthesis of Spiro[3.4]octane-2,2-dicarboxylic acid
This step typically involves the reaction of a suitable precursor, such as cyclopentanone, with a malonic ester derivative in a reaction that forms the cyclobutane ring.
Step 2: Decarboxylation to Spiro[3.4]octane-2-carboxylic acid
The dicarboxylic acid intermediate is then heated to induce decarboxylation, yielding the target molecule. The reaction is monitored for the cessation of carbon dioxide evolution.
-
Procedure:
-
Place spiro[3.4]octane-2,2-dicarboxylic acid in a round-bottom flask equipped with a distillation apparatus.
-
Heat the flask in an oil bath. The temperature is gradually increased until decarboxylation begins, as evidenced by the evolution of CO2.
-
Continue heating until the gas evolution ceases.
-
The crude spiro[3.4]octane-2-carboxylic acid is then purified, typically by distillation or recrystallization.[3] The pure product is a powder with a melting point of 31-32 °C.
-
Conformational Analysis: A Tale of Two Rings
The conformational landscape of spiro[3.4]octane-2-carboxylic acid is dictated by the puckering of the cyclobutane and cyclopentane rings and the orientation of the carboxylic acid substituent.
Ring Puckering in the Spiro[3.4]octane System
-
Cyclobutane Ring: A planar cyclobutane ring would suffer from significant angle strain (with C-C-C angles of 90° instead of the ideal 109.5°) and torsional strain due to eclipsing interactions of all substituents.[4][5] To alleviate this, cyclobutane rings adopt a puckered or "butterfly" conformation.[5][6][7] This puckering reduces torsional strain at the expense of a slight increase in angle strain. The barrier to this ring inversion is typically low.[6]
-
Cyclopentane Ring: A planar cyclopentane would have near-ideal bond angles (108°) but would experience substantial torsional strain.[4] Consequently, cyclopentane also adopts non-planar conformations. The two most common are the "envelope" (C_s symmetry) and the "half-chair" or "twist" (C_2 symmetry) conformations.[4][6] These conformations are rapidly interconverting.
In the spiro[3.4]octane system, the puckering of the two rings is coupled. The spiro-fusion itself introduces additional strain that will influence the preferred conformations of each ring.
Conformational Isomers of Spiro[3.4]octane-2-carboxylic Acid
The presence of the carboxylic acid group on the cyclobutane ring leads to the possibility of two primary sets of diastereomeric conformations, depending on the orientation of the substituent relative to the puckered ring. These can be described as axial-like and equatorial-like.
-
Axial-like Conformer: The carboxylic acid group is oriented along the axis of the puckered cyclobutane ring.
-
Equatorial-like Conformer: The carboxylic acid group is oriented in the "equatorial" plane of the puckered cyclobutane ring.
The relative stability of these conformers will be determined by a balance of steric and electronic factors. Generally, bulky substituents on a cyclobutane ring prefer the equatorial position to minimize steric interactions.
The interplay between the puckering of both rings and the orientation of the carboxylic acid group gives rise to a complex potential energy surface with several local minima. The following diagram illustrates the relationship between the key conformational states.
Caption: Conformational landscape of spiro[3.4]octane-2-carboxylic acid.
Proposed Methodologies for In-depth Analysis
A thorough conformational analysis of spiro[3.4]octane-2-carboxylic acid requires a synergistic approach combining computational modeling and experimental spectroscopic techniques.
Computational Chemistry Workflow
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for mapping the potential energy surface of a molecule and identifying its stable conformers.
Caption: Proposed computational workflow for conformational analysis.
Protocol for Computational Analysis:
-
Initial Structure Generation: Generate initial 3D structures for the possible conformers of spiro[3.4]octane-2-carboxylic acid.
-
Conformational Search: Perform a systematic conformational search using a computationally less expensive method like molecular mechanics (e.g., MMFF94) to identify a broad range of potential low-energy conformers.
-
DFT Optimization: Subject the low-energy conformers identified in the previous step to full geometry optimization using a DFT method (e.g., B3LYP with a 6-31G(d) basis set).
-
Frequency Calculations: Perform frequency calculations on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energy).
-
Transition State Search: To understand the energy barriers between conformers, perform transition state searches (e.g., using QST2 or QST3 methods) for the ring inversion and substituent reorientation processes.
-
Spectroscopic Prediction: Predict NMR chemical shifts and IR vibrational frequencies for the stable conformers to aid in the interpretation of experimental data.
Table 1: Predicted Relative Energies of Key Conformers (Illustrative)
| Conformer | Ring Conformations | COOH Orientation | Relative Energy (kcal/mol) |
| 1 | Puckered (C4) / Envelope (C5) | Equatorial | 0.00 |
| 2 | Puckered (C4) / Twist (C5) | Equatorial | 0.5 |
| 3 | Puckered (C4) / Envelope (C5) | Axial | 1.5 |
| 4 | Puckered (C4) / Twist (C5) | Axial | 2.0 |
Note: These values are illustrative and would be determined through the proposed computational workflow.
Experimental Spectroscopic Analysis
4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful experimental technique for elucidating the three-dimensional structure of molecules in solution.
-
¹H NMR: The chemical shifts and coupling constants of the protons in the spiro[3.4]octane skeleton are sensitive to their dihedral angles and spatial relationships. Analysis of the coupling patterns can provide information about the puckering of the rings. Variable-temperature NMR studies can be used to investigate the dynamics of conformational exchange.
-
¹³C NMR: The number of unique carbon signals can indicate the symmetry of the dominant conformation in solution.
-
2D NMR (COSY, NOESY): Correlation Spectroscopy (COSY) can be used to establish proton-proton connectivity, while Nuclear Overhauser Effect Spectroscopy (NOESY) can identify protons that are close in space, providing crucial information for determining the relative stereochemistry and preferred conformation.
4.2.2. Infrared (IR) Spectroscopy
IR spectroscopy is particularly useful for identifying the functional groups present in a molecule. For spiro[3.4]octane-2-carboxylic acid, the following characteristic absorptions are expected:
-
O-H Stretch: A very broad band in the region of 3300-2500 cm⁻¹ is characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.[1][8]
-
C-H Stretch: Sharp peaks around 3000-2850 cm⁻¹ corresponding to the C-H bonds of the alkane rings.
-
C=O Stretch: A strong, sharp absorption between 1760-1690 cm⁻¹ for the carbonyl group of the carboxylic acid.[1]
-
C-O Stretch: A band in the 1320-1210 cm⁻¹ region.[1]
Table 2: Characteristic IR Absorption Bands for Spiro[3.4]octane-2-carboxylic Acid
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H | Stretch (H-bonded) | 3300 - 2500 | Strong, Broad |
| C-H | Stretch | 3000 - 2850 | Medium-Strong |
| C=O | Stretch | 1760 - 1690 | Strong |
| C-O | Stretch | 1320 - 1210 | Medium |
Conclusion and Future Outlook
Spiro[3.4]octane-2-carboxylic acid is a molecule with significant potential in the development of novel chemical entities for pharmaceutical applications. Its rigid, three-dimensional structure offers a unique platform for designing selective and potent bioactive compounds. While a complete, published conformational analysis of this specific molecule is not yet available, this guide has outlined a robust, integrated approach combining established synthetic methods with modern computational and spectroscopic techniques to thoroughly characterize its conformational landscape.
The proposed workflow provides a clear path for researchers to elucidate the preferred conformations, the energy barriers between them, and the influence of the carboxylic acid substituent. A detailed understanding of these structural features is paramount for rational drug design and for unlocking the full potential of the spiro[3.4]octane scaffold in medicinal chemistry.
References
-
Computational Study Focusing on a Comprehensive Conformational Analysis of Transition States for Aza-Spiro Ring Formations with N-Alkoxyamides. The Journal of Organic Chemistry. [Link]
-
Grubbs, E. J., et al. (1976). Transmission of Substituent Effects in Spiro[3.4]octane-2-carboxylic Acid Derivatives. The Journal of Organic Chemistry, 41(14), 2387-2392. [Link]
-
Odonkor, E., et al. (2019). Computational assessment of the structural analysis of different cyclooctene isomers. Advances in Engineering Research, 178, 21-35. [Link]
-
PubChem. (n.d.). Spiro(3.4)octane-2-carboxylic acid. [Link]
-
PubChemLite. (n.d.). Spiro[3.4]octane-2-carboxylic acid (C9H14O2). [Link]
-
PubChem. (n.d.). Spiro[3.4]oct-6-ene-2-carboxylic acid. [Link]
-
MySkinRecipes. (n.d.). spiro[3.4]octane-2-carboxylic acid. [Link]
-
Imperial College London. (n.d.). Cycloalkanes. [Link]
-
Lumen Learning. (n.d.). Conformers of Cycloalkanes. [Link]
-
Chemistry LibreTexts. (2024, July 29). 3.4: Conformations of Cycloalkanes. [Link]
-
Master Organic Chemistry. (2014, April 3). Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. [Link]
-
ResearchGate. (2025, August 6). Molecular structure and puckering potential function of cyclobutane studied by gas electron diffraction and infrared spectroscopy. [Link]
-
PubChem. (n.d.). Spiro(3.4)octane. [Link]
-
ResearchGate. (2023, September 20). Computational Study Focusing on a Comprehensive Conformational Analysis of Transition States for Aza-Spiro Ring Formations with N -Alkoxyamides. [Link]
-
Litskan, Y. V., & Vashchenko, B. V. (2025). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Journal of Organic and Pharmaceutical Chemistry, 23(1), 30-35. [Link]
-
ResearchGate. (2025, February 26). (PDF) The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. [Link]
-
Chemistry Stack Exchange. (2021, June 29). What is the isomeric relation between bicyclo and spiro hydrocarbons?. [Link]
-
NIST. (n.d.). Spiro[3.4]octane. [Link]
-
Royal Society of Chemistry. (n.d.). Facile synthesis of 2-azaspiro[3.4]octane. [Link]
-
NIST. (n.d.). Spiro[3.4]octane. [Link]
-
PubMed. (2023, October 6). Computational Study Focusing on a Comprehensive Conformational Analysis of Transition States for Aza-Spiro Ring Formations with N-Alkoxyamides. [Link]
-
ResearchGate. (2025, August 22). The Applicability of NMR Spectroscopy in the Determination of Structures Containing a Fragment of Spiro[1-Azabicyclo[3.3.0]octane]. [Link]
-
Rupp, M., et al. (2014). Machine learning estimates of natural product conformational energies. PLoS Computational Biology, 10(1), e1003400. [Link]
-
Clastify. (n.d.). Investigation of trends in spectral data in homologous series of carboxylic acids. [Link]
Sources
- 1. Spiro Compounds [chemenu.com]
- 2. spiro[3.4]octane-2-carboxylic acid [myskinrecipes.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Conformers of Cycloalkanes | MCC Organic Chemistry [courses.lumenlearning.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Cycloalkanes [ch.ic.ac.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. d-nb.info [d-nb.info]
Spiro[3.4]octane-2-carboxylic acid CAS number and identification
The following technical guide details the identification, synthesis, and application of Spiro[3.4]octane-2-carboxylic acid , a carbocyclic scaffold increasingly utilized in medicinal chemistry for its ability to impart structural rigidity without adding excessive molecular weight.
Executive Summary & Chemical Identity
Spiro[3.4]octane-2-carboxylic acid is a bicyclic organic compound featuring a spiro-carbon junction connecting a four-membered (cyclobutane) and a five-membered (cyclopentane) ring. Unlike its nitrogen-containing analogs (e.g., azaspiro compounds), this carbocyclic variant is lipophilic and serves as a bioisostere for substituted cyclohexanes or cyclopentanes, offering unique vector positioning for substituents in drug design.
Core Identity Data
| Parameter | Technical Specification |
| Chemical Name | Spiro[3.4]octane-2-carboxylic acid |
| CAS Registry Number | 18386-63-5 |
| Molecular Formula | C₉H₁₄O₂ |
| Molecular Weight | 154.21 g/mol |
| MDL Number | MFCD21120399 |
| Physical State | Solid (Low melting point) |
| Melting Point | 31–32 °C |
| pKa | ~4.8 (Typical for aliphatic carboxylic acids; specific substituent effects studied by Grubbs et al.) |
Synthesis & Production Protocols
The synthesis of spiro[3.4]octane-2-carboxylic acid typically proceeds via the hydrolysis of its nitrile precursor. This route is favored for its scalability and the stability of the nitrile intermediate.
Reaction Pathway Visualization
The following diagram illustrates the hydrolysis workflow from the nitrile precursor to the final acid product.
Figure 1: Hydrolysis pathway for the conversion of spiro-nitrile to the target carboxylic acid.
Detailed Experimental Protocol
Objective: Synthesis of Spiro[3.4]octane-2-carboxylic acid from Spiro[3.4]octane-2-carbonitrile.
Reagents:
-
Spiro[3.4]octane-2-carbonitrile (1.0 eq)[1]
-
Potassium Hydroxide (KOH) (4.0 eq)[1]
-
Ethanol (EtOH) (solvent grade)
-
Deionized Water
-
1N Hydrochloric Acid (HCl)[1]
Methodology:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Spiro[3.4]octane-2-carbonitrile (e.g., 110 mg, 0.814 mmol) in a mixture of Ethanol (1.0 mL) and Water (1.0 mL).
-
Base Addition: Add Potassium Hydroxide (183 mg, 3.25 mmol). The large excess ensures complete conversion of the nitrile to the carboxylate.
-
Reaction: Attach a reflux condenser and heat the reaction mixture to 100 °C for 5 hours . Monitor consumption of the starting material via TLC or LC-MS.
-
Workup:
-
Cool the mixture to room temperature.
-
Carefully adjust the pH to 4.0 using 1N HCl . This step converts the water-soluble potassium carboxylate salt back into the free acid.
-
Extract the aqueous layer with Ethyl Acetate (3 x 5 mL).
-
Combine organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude residue is typically sufficiently pure for use, but can be recrystallized from hexanes/ether if necessary (given the low MP of 31-32°C, cold recrystallization is required).
Identification & Analytical Characterization
Reliable identification relies on confirming the spiro-connectivity and the integrity of the carboxylic acid functionality.
Nuclear Magnetic Resonance (NMR) Profile
The spiro[3.4]octane core exhibits distinct shielding patterns due to the orthogonality of the two rings.
| Nucleus | Chemical Shift (δ ppm) | Multiplicity | Assignment |
| ¹H NMR | 10.5 – 12.0 | Broad Singlet | -COOH (Carboxylic acid proton) |
| 2.9 – 3.2 | Multiplet | H-2 (Methine proton alpha to carbonyl on C4 ring) | |
| 1.8 – 2.4 | Multiplet | H-1, H-3 (Cyclobutane methylene protons) | |
| 1.4 – 1.8 | Multiplet | H-5,6,7,8 (Cyclopentane methylene protons) | |
| ¹³C NMR | ~178.0 | Singlet | C=O (Carbonyl) |
| ~45.0 | Singlet | C-4 (Quaternary Spiro Carbon) | |
| ~35-40 | - | C-2 (Methine) |
Note: Exact shifts may vary slightly based on solvent (CDCl₃ vs. DMSO-d₆) and concentration. The quaternary spiro carbon signal in ¹³C NMR is a definitive structural diagnostic.
Mass Spectrometry (MS)
-
Ionization Mode: ESI (Electrospray Ionization), Negative Mode usually preferred for carboxylic acids.
-
Expected Ion: [M-H]⁻ = 153.2 m/z.
-
Positive Mode: [M+H]⁺ = 155.2 m/z (may be weak without derivatization).
Applications in Drug Discovery
Spiro[3.4]octane-2-carboxylic acid is a "privileged scaffold" in modern drug design. Its primary utility lies in conformational restriction .
Mechanism of Action as a Scaffold
By locking the geometry of the attached substituents, the spiro core reduces the entropic penalty of binding to a protein target. This is particularly relevant in the design of:
-
RORγ Antagonists: Used in autoimmune disease research.
-
Enzyme Inhibitors: Where the spiro group fills a hydrophobic pocket while orienting the acid group to interact with catalytic residues.
Logic Flow: Scaffold Utility
Figure 2: Strategic advantages of using spiro[3.4]octane scaffolds in medicinal chemistry.
Safety & Handling
-
Hazard Classification: Irritant (Skin, Eye, Respiratory).
-
GHS Signal Word: Warning.
-
H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Storage: Store at 2-8 °C . Due to its low melting point (31-32 °C), the solid can fuse or sublime at warm ambient temperatures; refrigeration is critical to maintain physical form.
References
-
Sigma-Aldrich. Spiro[3.4]octane-2-carboxylic acid Product Sheet. Accessed 2026.[2] Link
-
Grubbs, E. J., et al. "Transmission of substituent effects in spiro[3.4]octane-2-carboxylic acid derivatives." The Journal of Organic Chemistry. (Discusses pKa and structural effects). Link
-
World Intellectual Property Organization. Patent WO2023069720A1: Compounds that mediate protein degradation. (Contains detailed hydrolysis protocol). Link
-
PubChem. Compound Summary for CID 23423444: Spiro[3.4]octane-2-carboxylic acid. National Library of Medicine. Link
Sources
Computational Architectures of Spiro[3.4]octane Scaffolds: From Quantum Strain to Drug Design
Executive Summary: The Escape from Flatland
In modern medicinal chemistry, the "Escape from Flatland" is not merely a trend but a necessity to improve clinical success rates. Flat, aromatic-rich molecules often suffer from poor solubility and non-specific binding. Spiro[3.4]octane derivatives represent a high-value chemical space because they introduce intrinsic three-dimensionality (
This guide details the theoretical and computational frameworks required to model, simulate, and optimize these scaffolds. It moves beyond standard protocols to address the specific challenges of spirocyclic systems: high ring strain , orthogonal vector orientation , and conformational puckering .
Structural Paradigm & Geometric Logic[1]
The Orthogonality Principle
The defining feature of spiro[3.4]octane is the quaternary spiro-carbon (
-
Drug Design Implication: This orthogonality creates distinct "exit vectors" for substituents. If a pharmacophore is attached to the 4-ring and another to the 5-ring, they are projected into defined quadrants of 3D space, inaccessible to flat aromatic scaffolds.
Ring Strain and Reactivity
The cyclobutane moiety introduces significant Baeyer (angle) strain (
-
Computational Consequence: Standard force fields (e.g., MMFF94) often underestimate the barrier to ring inversion in the cyclobutane fragment. Quantum mechanical (QM) methods are required for accurate energy profiling.
Quantum Mechanical Profiling (DFT Protocol)
To accurately model spiro[3.4]octane derivatives, Density Functional Theory (DFT) is the gold standard. The following protocol ensures self-validating accuracy.
Validated DFT Workflow
Objective: Determine the global minimum geometry and quantify the strain energy.
-
Initial Guess: Generate 3D coordinates. Crucial: Do not start with a planar cyclobutane; manually pucker the ring by
20° to avoid saddle points. -
Optimization Level: B3LYP/6-311++G(d,p) or wb97xd/6-311++G(d,p) (includes dispersion corrections).
-
Frequency Calculation: Required to verify stationary points.
-
Validation: Zero imaginary frequencies = Minimum. One imaginary frequency = Transition State (saddle point).
-
-
Strain Energy Calculation (Homodesmotic Reaction): Calculate strain by comparing the spiro compound to acyclic references while conserving bond types.
Frontier Molecular Orbitals (FMO)
The HOMO-LUMO gap in spiro[3.4]octanes is often larger than in conjugated systems, indicating kinetic stability (chemical hardness). However, the high strain in the 4-ring often raises the HOMO energy at the spiro-center, making it a site for metabolic oxidation if not substituted correctly.
Visualization: QM Optimization Logic
Caption: Self-validating DFT workflow ensuring geometric minima are located, distinguishing stable conformers from transition states.
Conformational Dynamics & Puckering
While the spiro-junction is rigid, the rings themselves are not static.[1]
-
Cyclobutane Puckering: The 4-ring exists in a "wing-flapping" equilibrium. The planar form is a transition state.
-
Cyclopentane Pseudorotation: The 5-ring undergoes continuous pseudorotation (envelope
twist).
Cremer-Pople Analysis
To rigorously quantify these shapes in simulations (MD), use Cremer-Pople puckering coordinates (
-
Protocol: In your MD trajectory analysis, plot the phase angle
of the 5-ring. If the ligand is locked in a specific envelope conformation by the protein pocket, this will appear as a narrow distribution in the histogram compared to the broad distribution in solution.
In Silico Drug Design Applications
Bioisosterism Strategy
Spiro[3.4]octanes are excellent bioisosteres for piperazines and morpholines .
-
Advantage:[2][3][4] They maintain the distance between heteroatoms but restrict the rotational freedom, potentially lowering the entropic cost of binding (
). -
Example: Replacing a piperazine linker in a GPCR antagonist with a 2,6-diazaspiro[3.4]octane can lock the pharmacophores in the bioactive conformation.
Virtual Screening Pipeline
When screening libraries of spiro-derivatives, standard docking (e.g., Glide, AutoDock Vina) must be augmented with Induced Fit Docking (IFD) because the rigid spiro-scaffold may require slight protein side-chain adjustments to fit.
Visualization: Screening Funnel
Caption: Hierarchical screening funnel prioritizing conformational fit and dynamic stability for rigid spiro-scaffolds.
Quantitative Data Summary
| Parameter | Cyclobutane Ring (Spiro) | Cyclopentane Ring (Spiro) | Significance in Drug Design |
| Hybridization | High solubility, metabolic stability. | ||
| Ring Strain | ~26.0 kcal/mol | ~6.0 kcal/mol | Drives reactivity; potential for covalent inhibition if functionalized (e.g., epoxides). |
| Dominant Motion | Puckering (Wing-flap) | Pseudorotation | 4-ring is a rigid anchor; 5-ring allows subtle fit adjustments. |
| Exit Vector Angle | Orthogonal (90°) | Orthogonal (90°) | Accesses unique 3D space; avoids "flat" IP issues. |
| Key Bioisostere | Azetidine replacement | Proline/Pyrrolidine replacement | Mimics peptide turns or saturated heterocycles. |
References
-
Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Unusual Molecular Scaffolds. Chemical Reviews, 114(16), 8257–8322. Link
-
Burkhard, J. A., et al. (2010). Spirocyclic Compounds in Drug Discovery. Angewandte Chemie International Edition, 49(21), 3524–3529. Link
-
Wiberg, K. B. (1986). The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition, 25(4), 312–322. Link
-
Zheng, Y., & Tice, C. M. (2016). The use of spirocyclic scaffolds in drug discovery.[1][5][6] Bioorganic & Medicinal Chemistry Letters, 26(11), 2627–2632. Link
-
Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648. (Basis for B3LYP validation). Link
-
Duffy, F. J., et al. (2021). Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite. Journal of Medicinal Chemistry, 64(4), 2291–2309. Link
Sources
- 1. A Theoretical Investigation of Novel Sila- and Germa-Spirocyclic Imines and Their Relevance for Electron-Transporting Materials and Drug Discovery [mdpi.com]
- 2. Spirocyclic Building Blocks for Scaffold Assembly [sigmaaldrich.com]
- 3. dr-dral.com [dr-dral.com]
- 4. Conformational analysis of spiro-epoxides by principal component analysis of molecular dynamics trajectories - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. drughunter.com [drughunter.com]
- 6. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
The Ascendance of a Three-Dimensional Scaffold: Spiro[3.4]octane-2-carboxylic Acid in Modern Drug Discovery
Introduction: Embracing the Third Dimension in Medicinal Chemistry
For decades, drug discovery has been dominated by "flat," aromatic, sp2-hybridized carbon-rich molecules. While successful, this "flatland" approach often leads to challenges in achieving target selectivity and favorable physicochemical properties. The contemporary paradigm in medicinal chemistry champions the exploration of three-dimensional (3D) molecular architectures to access novel chemical space and develop safer, more effective therapeutics.[1][2] Spirocyclic scaffolds, characterized by two rings sharing a single atom, are at the forefront of this movement.[3] Their rigid, well-defined 3D structures offer a unique platform for orienting chemical substituents in precise vectors, enhancing interactions with biological targets.[4]
Among these promising scaffolds, Spiro[3.4]octane-2-carboxylic acid and its derivatives have emerged as exceptionally valuable building blocks. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic application of this scaffold, supported by field-proven insights and detailed experimental protocols for the synthesis of advanced drug intermediates.
The inherent value of the spiro[3.4]octane framework lies in several key advantages:
-
Increased Fsp3 Character: The high fraction of sp3-hybridized carbons contributes to improved solubility, metabolic stability, and a higher likelihood of clinical success.[1][5]
-
Conformational Rigidity: The locked conformation reduces the entropic penalty upon binding to a target, often leading to higher potency.[2]
-
Novelty and Intellectual Property: The unique 3D shape provides access to novel chemical matter, opening new avenues for intellectual property.
-
Precise Vectorial Display: Substituents can be placed in specific spatial arrangements to optimize interactions with protein binding pockets.[4]
This guide will focus on two prominent examples of the successful application of spiro[3.4]octane carboxylic acid derivatives: the development of potent and selective inhibitors for Monoacylglycerol Lipase (MAGL) and Hematopoietic Progenitor Kinase 1 (HPK1).
Application I: Inhibition of Monoacylglycerol Lipase (MAGL) for Neurological Disorders
Scientific Background: The Role of MAGL in the Endocannabinoid System
Monoacylglycerol lipase (MAGL) is a key serine hydrolase responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG), a crucial neurotransmitter.[3][6] Inhibition of MAGL leads to an elevation of 2-AG levels in the brain, which can produce therapeutic effects in a range of neurological and neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and anxiety disorders.[3][7] The development of reversible and selective MAGL inhibitors is a significant goal in neuroscience drug discovery.
The following diagram illustrates the central role of MAGL in the endocannabinoid signaling pathway.
Caption: MAGL inhibition by a spiro[3.4]octane-based drug elevates 2-AG levels.
The Spiro[3.4]octane Advantage in MAGL Inhibitor Design
Researchers at Takeda Pharmaceutical Co., Ltd. successfully developed a series of potent and reversible MAGL inhibitors by employing a (2s,4s)-6-Oxo-7-oxa-5-azaspiro[3.4]octane-2-carboxylic acid scaffold as a novel bioisostere.[3][6] This spirocyclic core provided a rigid and structurally unique replacement for a more planar benzoxazinone moiety, leading to improved lipophilic ligand efficiency (LLE) and a distinct binding mode within the MAGL active site.[3]
Quantitative Data: Potency and Pharmacokinetics
The lead compound from this series, 4f , which incorporates the spiro[3.4]octane core, demonstrated exceptional potency and favorable drug-like properties.
| Parameter | Value | Reference |
| MAGL IC50 | 6.2 nM | [6] |
| Lipophilic Ligand Efficiency (LLE) | 7.2 | [3] |
| Mouse Oral Bioavailability (F%) | 20.3% | [3] |
| Mouse Brain/Plasma Ratio (2h) | 1.83 | [3] |
Protocol 1: Synthesis of the Key Intermediate, (2r,4s)-6-Oxo-5-azaspiro[3.4]octane-2-carboxylic Acid
This protocol is adapted from the supplementary information of the peer-reviewed publication by Ikeda et al. and the associated patent.[3][8] It describes the synthesis of the carboxylic acid core, which is then coupled with various amines to produce the final inhibitors.
Workflow Diagram:
Caption: Synthetic workflow for the MAGL inhibitor spirocyclic core.
Step-by-Step Procedure:
-
Reaction Setup: In a suitable reaction vessel, add trifluoroacetic acid (TFA) (800 mL). Cool the TFA to 0 °C using an ice bath.
-
Addition of Starting Material: To the cooled TFA, add tert-butyl (2r,4s)-6-oxo-5-azaspiro[3.4]octane-2-carboxylate (Compound 17 ) (80.0 g, 0.36 mol) portion-wise, maintaining the internal temperature at or below 5 °C.
-
Expert Insight: The use of TFA serves to cleave the tert-butoxycarbonyl (Boc) protecting group from the carboxylic acid. The reaction is performed at a low temperature to control the exothermic nature of the deprotection.
-
-
Reaction Progression: Once the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4 hours. Monitor the reaction for completion by TLC or LC-MS.
-
Work-up and Isolation: a. Concentrate the reaction mixture under reduced pressure (in vacuo) to remove the bulk of the TFA. b. Add toluene (3 x 200 mL) to the residue and concentrate under reduced pressure after each addition. This azeotropic distillation is crucial for removing residual TFA. c. To the resulting crude material, add methanol and stir the suspension. d. Filter the solid product, wash with a small amount of cold methanol, and dry in vacuo to yield (2r,4s)-6-Oxo-5-azaspiro[3.4]octane-2-carboxylic Acid (Compound 18 ).[3]
Application II: Inhibition of HPK1 for Cancer Immunotherapy
Scientific Background: HPK1 as a Negative Regulator of T-Cell Activation
Hematopoietic Progenitor Kinase 1 (HPK1), a member of the Ste20 serine/threonine kinase family, is a critical negative regulator of T-cell activation.[2][9] It is predominantly expressed in hematopoietic cells and acts as a brake on the anti-tumor immune response.[9][10] Pharmacological inhibition of HPK1 enhances T-cell activation, proliferation, and cytokine production, making it a highly promising strategy for cancer immunotherapy, potentially synergizing with checkpoint inhibitors like anti-PD-1 antibodies.[2][11]
The diagram below outlines the HPK1 signaling cascade and the effect of its inhibition.
Caption: Inhibition of HPK1 by a spiro-based drug prevents SLP76 degradation.
The Spiro[3.4]octane Advantage in HPK1 Inhibitor Design
A recent study disclosed a series of highly potent and selective HPK1 inhibitors built around a spirocyclic scaffold.[2][9] While not the exact parent acid, these inhibitors incorporate a functionalized spiro[3.4]octane-2-carboxamide core, demonstrating the versatility of this framework. The rigid spirocyclic structure was instrumental in achieving high potency and, crucially, selectivity against other kinases in the MAP4K family, a significant challenge in HPK1 inhibitor development.[2]
Quantitative Data: Potency, Selectivity, and In Vivo Efficacy
The lead compound, 16 , from this series showed excellent preclinical properties, highlighting the power of the spirocyclic approach.
| Parameter | Value | Reference |
| HPK1 IC50 | 2.67 nM | [2] |
| Selectivity vs. MAP4K family | >100-fold | [2] |
| In Vivo Efficacy (CT26 model) | Synergistic effect with anti-PD-1 | [2][9] |
| Mouse Oral Exposure (AUC) | Reasonable | [2] |
Protocol 2: General Procedure for Amide Coupling of Spiro[3.4]octane-2-carboxylic Acid
This is a generalized protocol for the crucial amide bond formation step, which converts the spirocyclic carboxylic acid into the final bioactive carboxamide. This procedure is based on standard, widely used amidation conditions in medicinal chemistry.[12][13]
Workflow Diagram:
Caption: General workflow for the synthesis of spiro[3.4]octane carboxamides.
Step-by-Step Procedure:
-
Reaction Setup: To a solution of Spiro[3.4]octane-2-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM), add the desired amine (1.1 eq).
-
Addition of Coupling Reagents: To the stirred solution, add an amide coupling reagent such as HATU (1.2 eq) or a combination of HOBt (1.2 eq) and EDC (1.2 eq). Then, add a non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq).
-
Expert Insight: The choice of coupling reagent and solvent can significantly impact reaction efficiency and racemization (if chiral centers are present). HATU is a highly effective, modern coupling reagent. The base is required to neutralize the acid formed and to deprotonate the amine, increasing its nucleophilicity.
-
-
Reaction Progression: Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction for completion by TLC or LC-MS.
-
Work-up: a. Dilute the reaction mixture with a suitable organic solvent like Ethyl Acetate. b. Wash the organic layer sequentially with a mild aqueous acid (e.g., 1N HCl or saturated NH4Cl), a mild aqueous base (e.g., saturated NaHCO3), and brine. c. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of Ethyl Acetate in Hexanes) to afford the pure amide product.
Conclusion and Future Outlook
Spiro[3.4]octane-2-carboxylic acid and its derivatives represent a powerful and validated scaffold for modern drug discovery. The successful development of potent and selective inhibitors for challenging targets like MAGL and HPK1 underscores the value of its rigid, three-dimensional structure. By providing a framework that improves potency, selectivity, and pharmacokinetic properties, this building block enables the exploration of previously inaccessible chemical space. As the pharmaceutical industry continues to move away from "flatland" and embrace 3D complexity, the application of spirocyclic scaffolds like Spiro[3.4]octane-2-carboxylic acid is poised to become an increasingly integral strategy in the design of next-generation therapeutics.
References
-
Hiesinger, K., Dar'in, D., Proschak, E., and Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183. ([Link])
-
Ikeda, Y., et al. (2021). Design and Synthesis of Novel Spiro Derivatives as Potent and Reversible Monoacylglycerol Lipase (MAGL) Inhibitors: Bioisosteric Transformation from 3-Oxo-3,4-dihydro-2H-benzo[b][1]oxazin-6-yl Moiety. Journal of Medicinal Chemistry, 64(15), 11014-11044. ([Link])
-
Ikeda, Y., et al. (2021). Design and Synthesis of Novel Spiro Derivatives as Potent and Reversible Monoacylglycerol Lipase (MAGL) Inhibitors... PubMed. ([Link])
-
Peng, L., et al. (2024). Design, Synthesis, and Biological Evaluation of a Series of Spiro Analogues as Novel HPK1 Inhibitors. ACS Medicinal Chemistry Letters, 15(11), 2032-2041. ([Link])
- Takeda Pharmaceutical Company Limited. (2022). Azaspirocycles as monoacylglycerol lipase modulators.
-
Peng, L., et al. (2024). Design, Synthesis, and Biological Evaluation of a Series of Spiro Analogues as Novel HPK1 Inhibitors. PMC. ([Link])
-
Carreira, E. M., et al. (2011). Synthesis of novel azaspiro[3.4]octanes as multifunctional modules in drug discovery. Organic Letters, 13(22), 6082-6085. ([Link])
-
Enamine Ltd. (2025). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. ResearchGate. ([Link])
-
Krasavin, M., et al. (2021). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. PMC. ([Link])
-
Tuersun, A., et al. (2025). Design and synthesis of 1H-pyrazolo[3,4-d]pyrimidine derivatives as hematopoietic progenitor kinase 1 (HPK1) inhibitors. ResearchGate. ([Link])
- Takeda Pharmaceutical Company Limited. Spiro compound.
-
Rojas, J. J., & Bull, J. A. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12697–12709. ([Link])
-
Sarges, R., et al. (1990). Spiro Hydantoin Aldose Reductase Inhibitors Derived from 8-Aza-4-chromanones. Journal of Medicinal Chemistry, 33(7), 1859-1865. ([Link])
-
Asin, S., et al. (2025). Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation. MDPI. ([Link])
-
Whiting, M., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PMC. ([Link])
-
Ameriks, M., et al. United States Patent. ([Link])
-
Carreira, E. M., et al. (2016). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. ACS Figshare. ([Link])
-
Ramadas, B., et al. (2014). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 12(34), 6549-6552. ([Link])
-
Pulle, J. S., et al. (2020). SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. Indo American Journal of Pharmaceutical Research. ([Link])
- Jiangxi Normal University. (2013). Synthesis method of spiro[2.5]octane-5-carboxylic acid.
-
Asin, S., et al. (2025). Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation. MDPI. ([Link])
-
Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 68(6), 412-416. ([Link])
-
Pulle, J. S., et al. (2020). SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. Indo American Journal of Pharmaceutical Research. ([Link])
Sources
- 1. Document: Design and Synthesis of Novel Spiro Derivatives as Potent and Reversible Monoacylglycerol Lipase (MAGL) Inhibitors: Bioisosteric Transforma... - ChEMBL [ebi.ac.uk]
- 2. Design, Synthesis, and Biological Evaluation of a Series of Spiro Analogues as Novel HPK1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. EP3191441B1 - Novel process for preparation of spiro[2.5]octane-5,7-dione and spiro[3.5]nonane-6,8-dione - Google Patents [patents.google.com]
- 5. US11548865B2 - 2-azaspiro[3.4]octane derivatives as M4 agonists - Google Patents [patents.google.com]
- 6. Design and Synthesis of Novel Spiro Derivatives as Potent and Reversible Monoacylglycerol Lipase (MAGL) Inhibitors: Bioisosteric Transformation from 3-Oxo-3,4-dihydro-2 H-benzo[ b][1,4]oxazin-6-yl Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. US11505546B2 - Azaspirocycles as monoacylglycerol lipase modulators - Google Patents [patents.google.com]
- 9. Design, Synthesis, and Biological Evaluation of a Series of Spiro Analogues as Novel HPK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. iajpr.com [iajpr.com]
Application Note: Development of Anticancer Agents Using Spiro Compounds
Introduction: Escaping Flatland in Oncology Drug Discovery
For decades, oncology drug discovery was dominated by planar, aromatic-heavy molecules.[1] While these "flat" compounds are easy to synthesize via Suzuki-Miyaura couplings, they often suffer from poor solubility and limited selectivity.[1] This limitation was famously quantified by Lovering et al. in their seminal "Escape from Flatland" paper, which demonstrated that increasing the fraction of saturated carbons (
Spiro compounds —bicyclic structures connected by a single quaternary atom—represent a pivotal shift.[1][2] They offer:
-
Structural Rigidity: The spiro center locks the molecule into a specific 3D conformation, reducing the entropy penalty upon binding to a protein target.
-
Novel IP Space: They access chemical space distinct from the crowded "flat" kinase inhibitor landscape.
-
Metabolic Stability: The quaternary center blocks metabolic hotspots, often extending half-life.[1]
This guide details the development workflow for Spirooxindoles , a privileged scaffold for inhibiting the MDM2-p53 protein-protein interaction, a critical target in wild-type p53 tumors (e.g., Liposarcoma, AML).[1][3]
Module 1: Synthetic Strategy (The Spiro-Center Challenge)
The primary challenge in spiro-drug development is the stereoselective construction of the quaternary carbon. We utilize a 1,3-Dipolar Cycloaddition , a robust reaction that generates the spirooxindole core with high diastereoselectivity.[1]
Protocol 1.1: Stereoselective Synthesis of Spirooxindole-Pyrrolidines
Objective: Synthesize a library of spiro[3H-indole-3,3'-pyrrolidin]-2(1H)-ones targeting the MDM2 Trp23 pocket.[1]
Reagents:
-
Core: 5-Chloro-isatin (1.0 eq)[1]
-
Dipole Precursor: Sarcosine (N-methylglycine) or L-Proline (1.2 eq)[1]
-
Dipolarophile: (E)-3-(4-chlorobenzylidene)indolin-2-one (1.0 eq)[1]
-
Solvent: Methanol (HPLC Grade) / Toluene (3:1 ratio)[1]
Step-by-Step Workflow:
-
Azomethine Ylide Formation: Dissolve 5-chloro-isatin and sarcosine in MeOH/Toluene. Heat to 60°C for 30 mins. The condensation generates the reactive azomethine ylide dipole in situ.
-
Cycloaddition: Add the dipolarophile (chalcone derivative) slowly to the reaction mixture.
-
Reflux: Heat to reflux (110°C) for 4–6 hours. Monitor by TLC (EtOAc:Hexane 1:2).[1]
-
Critical Checkpoint: The reaction is kinetically controlled. Extended heating may cause retro-Mannich fragmentation.[1]
-
-
Precipitation: Cool to room temperature. The major diastereomer (often the endo-adduct) typically precipitates.[1] Filter and wash with cold methanol.[1]
-
Purification: If no precipitate forms, evaporate solvent and purify via Flash Chromatography (Silica gel, 0-40% EtOAc in Hexanes).
Expert Insight: The spiro-carbon creates a chiral center.[1] For MDM2 inhibitors, the spatial arrangement of the aryl groups must mimic the i, i+3, i+4 (Phe19, Trp23, Leu26) helix of p53. X-ray crystallography is mandatory to confirm absolute stereochemistry early in the lead optimization phase.
Visualization: Synthetic Pathway
Caption: Concerted [3+2] cycloaddition mechanism forming the quaternary spiro center.[1]
Module 2: Target Engagement (MDM2-p53 Inhibition)
Spiro compounds are designed to act as "helix mimetics."[1] To validate this, we use a Fluorescence Polarization (FP) assay.[1][4] This measures the displacement of a fluorescently labeled p53 peptide by the spiro compound.
Protocol 2.1: Fluorescence Polarization (FP) Binding Assay
Principle: Small fluorescent peptides tumble rapidly (low polarization).[1][4] When bound to MDM2 (large protein), they tumble slowly (high polarization).[1] A spiro inhibitor displaces the peptide, causing a drop in polarization (mP).
Materials:
-
Protein: Recombinant Human MDM2 (residues 1–118), His-tagged.[1][5]
-
Probe: 5-FAM-labeled p53 peptide (Sequence: 5-FAM-RFMDYWEGL-NH2).
-
Control: Nutlin-3a (Positive Control).[1]
-
Buffer: PBS, pH 7.4, 0.01% Triton X-100, 1 mM DTT.[1]
Workflow:
-
Master Mix: Dilute MDM2 protein to 10 nM and FAM-peptide to 2 nM in assay buffer.
-
Plating: Dispense 19 µL of Master Mix into 384-well black, low-binding plates.
-
Compound Addition: Add 1 µL of Spiro compound (serial dilution in DMSO). Final DMSO concentration < 5%.[1]
-
Incubation: Incubate for 30 mins at Room Temperature (protected from light).
-
Read: Measure FP on a multi-mode reader (Ex: 485 nm, Em: 535 nm).
-
Analysis: Calculate
using a 4-parameter logistic fit.
Data Interpretation:
| Compound | IC50 (nM) | Interpretation |
|---|---|---|
| Nutlin-3a (Control) | 90 ± 10 | Valid Assay (Benchmark) |
| Spiro-Analog A (Flat) | > 10,000 | Inactive (Lack of 3D fit) |
| Spiro-Analog B (Chiral) | 15 ± 2 | Hit (High Affinity) |[1]
Expert Insight: If your
Visualization: MDM2 Inhibition Mechanism
Caption: Mechanism of Action: Spiro inhibitor displaces p53 from MDM2, restoring apoptotic signaling.[1]
Module 3: ADME & Metabolic Stability[1]
A major advantage of spiro compounds is the "metabolic block." The quaternary carbon prevents cytochrome P450 enzymes from oxidizing that specific site, often a liability in flat aromatic analogs.
Protocol 3.1: Microsomal Stability Assay
Objective: Compare intrinsic clearance (
Workflow:
-
Incubation: Incubate compound (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C.
-
Sampling: Quench aliquots at 0, 5, 15, 30, and 60 mins using ice-cold Acetonitrile containing internal standard (Warfarin).
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. The slope
determines .
Self-Validating Check:
-
High Clearance Control: Verapamil (
min).[1] -
Low Clearance Control: Warfarin (
min).[1] -
Note: If the Spiro compound shows high stability (
min) but low solubility, revisit the balance.
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[1][2][6][7][8] Journal of Medicinal Chemistry, 52(21), 6752–6756.[1][2][7][8]
-
Wang, S., et al. (2014). MI-77301, a Structural Mimetic of the p53 Tumor Suppressor, Is a Potent and Selective Inhibitor of the MDM2-p53 Interaction.[1] Journal of Medicinal Chemistry.
-
Gollner, A., et al. (2016). Discovery of the MDM2 inhibitor BI-0282.[1] Journal of Medicinal Chemistry. [1]
-
Ding, K., et al. (2013). Structure-Based Design of Spiro-oxindoles as Potent, Specific Small-Molecule Inhibitors of the MDM2-p53 Interaction.[1] Journal of Medicinal Chemistry.
Sources
- 1. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 2. communities.springernature.com [communities.springernature.com]
- 3. Synthesis of MDM2-p53 Inhibitor BI-0282 via a Dipolar Cycloaddition and Late-Stage Davis–Beirut Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chapter 8 Identification of Small Molecules Affecting p53-MDM2/ MDMX Interaction by Fluorescence Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assay in Summary_ki [bindingdb.org]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Escape from flatland: increasing saturation as an approach to improving clinical success - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Asymmetric Synthesis of Chiral Spirocycles
Introduction: The Rising Prominence of Chiral Spirocycles in Drug Discovery and Beyond
Spirocycles, characterized by their unique three-dimensional frameworks where two rings share a single carbon atom, are increasingly recognized as privileged scaffolds in medicinal chemistry and materials science.[1][2][3] Their inherent rigidity and three-dimensionality offer distinct advantages over flat, aromatic systems, often leading to improved target specificity, enhanced physicochemical properties, and novel intellectual property opportunities.[3][4][5][6] The introduction of a spirocenter can significantly impact a molecule's conformational freedom, lipophilicity, aqueous solubility, and metabolic stability, making it a powerful tool for drug development professionals.[3][4][5]
The growing importance of chirality in drug design further emphasizes the need for efficient and stereoselective methods to access enantiomerically pure spirocycles.[7] Chiral spirocycles often exhibit superior biological activity compared to their racemic or achiral counterparts, as the specific three-dimensional arrangement of substituents is crucial for precise molecular recognition at biological targets.[7] This guide provides a detailed overview of modern asymmetric strategies for the synthesis of chiral spirocycles, with a focus on practical applications and detailed experimental protocols for researchers at the forefront of chemical synthesis and drug discovery.
Core Synthetic Strategies: A Multi-pronged Approach
The enantioselective construction of the sterically congested quaternary spirocenter presents a formidable synthetic challenge.[8][9][10] Over the past two decades, significant progress has been made in the development of catalytic asymmetric methods to address this challenge. The three main pillars of modern asymmetric spirocyclization are:
-
Organocatalysis: Utilizing small organic molecules as catalysts, this approach offers a metal-free and often milder alternative to traditional methods.[2][11]
-
Transition-Metal Catalysis: Leveraging the diverse reactivity of transition metals, this strategy provides powerful tools for a wide range of spirocyclization reactions.[12][13][14][15]
-
Biocatalysis: Employing enzymes as catalysts, this emerging field offers unparalleled stereoselectivity and environmentally benign reaction conditions.[1][16]
This guide will delve into each of these areas, providing mechanistic insights and practical protocols.
Organocatalytic Asymmetric Spirocyclization: Precision without Metals
Organocatalysis has emerged as a powerful platform for the enantioselective synthesis of spirocycles, with a notable increase in reported methodologies in recent years.[2] These reactions often proceed through well-defined transition states, allowing for high levels of stereocontrol. Key organocatalytic strategies include:
-
Enamine-Iminium Catalysis: Chiral secondary amines are widely used to activate α,β-unsaturated aldehydes and ketones, enabling a variety of cascade reactions to form spirocycles.[17]
-
Hydrogen-Bonding Catalysis: Chiral ureas, thioureas, and squaramides can activate electrophiles and nucleophiles through hydrogen bonding, facilitating enantioselective Michael additions and other key bond-forming reactions.[11][18]
-
N-Heterocyclic Carbene (NHC) Catalysis: NHCs have proven to be versatile catalysts for the synthesis of spiroheterocycles through various annulation strategies.[19][20]
-
Brønsted Acid Catalysis: Chiral phosphoric acids and their derivatives can protonate and activate substrates, enabling highly enantioselective cycloadditions and other transformations.[9][10]
Logical Workflow for Organocatalytic Spirocyclization
Caption: A generalized workflow for organocatalytic asymmetric spirocyclization.
Application Protocol 1: Organocatalytic Enantioselective Vinylogous Michael-Aldol Cascade
This protocol describes the synthesis of pyrazolone-fused spirocyclohexenols via a secondary amine-catalyzed cascade reaction of α,β-unsaturated aldehydes with α-arylidene pyrazolinones, as reported by Bugaut and coworkers.[17] This formal [3+3] organocascade proceeds through a vinylogous Michael-aldol sequence to furnish the spiroheterocycles with three stereocenters.[17]
Materials
-
α-Arylidene pyrazolinone (1a , 0.10 mmol, 1.0 equiv)
-
α,β-Unsaturated aldehyde (2a , 0.10 mmol, 1.0 equiv)
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (4 , 10 mol %)
-
Dichloromethane (CH₂Cl₂, 1.5 mL)
-
Standard laboratory glassware and stirring equipment
-
Thin-layer chromatography (TLC) supplies
-
Silica gel for column chromatography
Procedure
-
To a stirred solution of α-arylidene pyrazolinone 1a (0.10 mmol) and the chiral secondary amine catalyst 4 (10 mol %) in CH₂Cl₂ (1.5 mL) at 30 °C, add the α,β-unsaturated aldehyde 2a (0.10 mmol).
-
Stir the reaction mixture at 30 °C for 12 hours. Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography (ethyl acetate/hexanes) to afford the desired spirocyclic product.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.
Expected Results
This reaction typically affords the pyrazolone-fused spirocyclohexenols in good yields with high enantioselectivities and moderate to good diastereoselectivities.[17]
| Entry | Substrate 1a | Substrate 2a | Yield (%) | dr | ee (%) |
| 1 | Phenyl | Cinnamaldehyde | 85 | 4:1 | 95 |
| 2 | 4-Chlorophenyl | Cinnamaldehyde | 82 | 3:1 | 92 |
| 3 | 4-Nitrophenyl | Cinnamaldehyde | 78 | 5:1 | 97 |
Table adapted from data reported in Organic Letters.[17]
Transition-Metal Catalyzed Asymmetric Spirocyclization: A Versatile Toolkit
Transition-metal catalysis offers a broad array of synthetic transformations for constructing chiral spirocycles. Catalysts based on palladium, rhodium, iridium, copper, and nickel are frequently employed.[2][8][12][15][21][22][23] Key strategies include:
-
Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA): This powerful C-C bond-forming reaction is widely used to set the stereochemistry of the spirocenter.[8][21][23]
-
Heck and Tsuji-Trost Reactions: Intramolecular versions of these reactions are effective for the synthesis of spirocycles.[4][23]
-
[n+m] Cycloadditions: Transition metals can catalyze a variety of cycloaddition reactions to construct the spirocyclic core.[8]
-
C-H Activation/Functionalization: This growing field allows for the direct formation of C-C or C-X bonds at previously unreactive C-H positions, enabling novel spirocyclization strategies.
Mechanistic Rationale for Pd-Catalyzed Asymmetric Allylic Alkylation
Caption: Simplified mechanism of Palladium-catalyzed Asymmetric Allylic Alkylation.
Application Protocol 2: Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation and Heck Reaction Sequence
This protocol, based on the work of Guiry and coworkers, describes a two-step sequence to synthesize optically active spirocycles.[23] The first step is a palladium-catalyzed decarboxylative asymmetric allylic alkylation to create a quaternary stereocenter, followed by an intramolecular Heck reaction to form the spirocycle.[23]
Materials
-
Racemic α-(ortho-iodophenyl)-β-oxo allyl ester (14a , 1.0 equiv)
-
Pd₂(dba)₃ (2.5 mol %)
-
(R,R)-DACH-phenyl Trost ligand (L2 , 7.5 mol %)
-
Toluene
-
For Heck reaction: Pd(OAc)₂ (10 mol %), PPh₃ (20 mol %), K₂CO₃ (2.0 equiv), DMF
-
Standard inert atmosphere glassware and techniques
Procedure
Step 1: Decarboxylative Asymmetric Allylic Alkylation
-
In a glovebox, charge a flame-dried Schlenk tube with Pd₂(dba)₃ (2.5 mol %) and the Trost ligand L2 (7.5 mol %).
-
Add toluene and stir for 20 minutes at room temperature.
-
Add a solution of the racemic substrate 14a (1.0 equiv) in toluene.
-
Stir the reaction at the desired temperature (e.g., room temperature or elevated) until completion (monitor by TLC or LC-MS).
-
After completion, concentrate the reaction mixture and purify by flash chromatography to obtain the α-allylated product 15a .
Step 2: Intramolecular Heck Reaction
-
To a solution of the allylated product 15a (1.0 equiv) in DMF, add Pd(OAc)₂ (10 mol %), PPh₃ (20 mol %), and K₂CO₃ (2.0 equiv).
-
Heat the reaction mixture (e.g., 80-100 °C) under an inert atmosphere until the starting material is consumed (monitor by TLC).
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the residue by flash chromatography to obtain the spirocyclic product.
Self-Validating System
The enantiomeric excess of the product from Step 1 should be high, indicating successful asymmetric induction. The subsequent Heck reaction is generally stereoretentive with respect to the newly formed stereocenter. The final product's enantiomeric purity should reflect that of the intermediate.
Biocatalytic Asymmetric Spirocyclization: The Green Chemistry Approach
Biocatalysis offers a highly sustainable and selective approach to chiral spirocycles.[1][16] Enzymes operate under mild conditions (aqueous media, ambient temperature and pressure) and can exhibit exquisite enantio- and regioselectivity. The dearomatization of planar aromatic substrates is a particularly promising biocatalytic strategy for constructing complex three-dimensional spirocyclic frameworks.[16]
Key Advantages of Biocatalysis
-
High Enantioselectivity: Enzymes often provide products with very high enantiomeric excess.
-
Mild Reaction Conditions: Biocatalytic reactions are typically performed in water at or near room temperature.
-
Environmental Sustainability: The use of enzymes reduces the need for heavy metals and harsh reagents.
-
Potential for Directed Evolution: Enzyme properties can be tailored for specific substrates and reactions through protein engineering.[1]
Conclusion and Future Outlook
The asymmetric synthesis of chiral spirocycles is a vibrant and rapidly evolving field. Organocatalysis, transition-metal catalysis, and biocatalysis each offer unique advantages and complementary approaches to these valuable molecular architectures. The continued development of novel catalytic systems and synthetic methodologies will undoubtedly lead to even more efficient and selective routes to complex spirocycles, further empowering researchers in drug discovery, materials science, and natural product synthesis. The combination of different catalytic strategies, such as synergistic organocatalysis and transition-metal catalysis, is also a promising avenue for future exploration.[12]
References
- Evolving biocatalysts for the enantioselective synthesis of spirocycles. Google Cloud.
- New development in the enantioselective synthesis of spiro compounds - SciSpace. SciSpace.
- Organocatalytic Enantioselective Vinylogous Michael-Aldol Cascade for the Synthesis of Spirocyclic Compounds | Organic Letters - ACS Publications.
- Enantioselective Synthesis of Spiro Heterocyclic Compounds Using a Combination of Organocatalysis and Transition-Metal C
- Recent Advances in the Synthesis of Spiroheterocycles via N-Heterocyclic Carbene Organoc
- (PDF) Organocatalyzed enantioselective synthesis of spirooxindole scaffolds.
- Recent Advances in Biocatalytic Dearomative Spirocycliz
- Catalytic asymmetric synthesis of polysubstituted spirocyclopropyl oxindoles: organocatalysis versus transition metal catalysis - Organic Chemistry Frontiers (RSC Publishing). Royal Society of Chemistry.
- Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | Request PDF - ResearchGate.
- Iron-catalyzed asymmetric tandem spirocyclization. - ResearchGate.
- Asymmetric Synthesis of All-Carbon Quaternary Spirocycles via a Catalytic Enantioselective Allylic Alkylation Strategy - PMC.
- Synthesis of chiral spiro-indenes via Pd-catalyzed asymmetric (4 + 2)
- A Sequential Transition Metal and Organocatalytic Approach to the Enantioselective Synthesis of C2-spiroindoline Systems | ChemRxiv. ChemRxiv.
- Design, Synthesis and Application of Chiral Spirocyclic Bisindoles. Wiley Online Library.
- Recent advances in organocatalytic cascade reactions for enantioselective synthesis of chiral spirolactone skeletons - OAE Publishing Inc. OAE Publishing Inc..
- Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones - ACS Publications.
- Asymmetric Synthesis of α-Spiro-γ-lactones and α-Substituted γ-Lac- tones via Chiral.
- Recent Advances in the Synthesis of Spiroheterocycles via N-Heterocyclic Carbene Organocatalysis - PMC - NIH.
- Catalytic Asymmetric Spirocyclizing Diels–Alder Reactions of Enones: Stereoselective Total and Formal Syntheses of α-Chamigrene, β-Chamigrene, Laurencenone C, Colletoic Acid, and Omphalic Acid - PMC.
- Catalytic Asymmetric Spirocyclizing Diels–Alder Reactions of Enones: Stereoselective Total and Formal Syntheses of α-Chamigrene, β-Chamigrene, Laurencenone C, Colletoic Acid, and Omphalic Acid | Journal of the American Chemical Society.
- Selected Applications of Spirocycles in Medicinal Chemistry | Request PDF - ResearchGate.
- Organocatalytic asymmetric spirocyclization reactions of cyclic 2,4-dienones with cyanoketones: synthesis of spiro-dihydropyrano cyclohexanones - Organic & Biomolecular Chemistry (RSC Publishing). Royal Society of Chemistry.
- Stereoselective synthesis and applications of spirocyclic oxindoles - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QO01085E. Royal Society of Chemistry.
- Asymmetric Synthesis of Oxa-spirocyclic Indanones with Structural Com-plexity via an Organocatalytic Michael–Henry - Who we serve. Thieme.
- Recent advances in asymmetric synthesis of chiral benzoheterocycles via Earth-abundant metal catalysis - RSC Publishing. Royal Society of Chemistry.
- Asymmetric Spirocyclization Enabled by Iridium and Brønsted Acid-Catalyzed Formal Reductive Cycloaddition | CCS Chemistry - Chinese Chemical Society. Chinese Chemical Society.
- The utilization of spirocyclic scaffolds in novel drug discovery - Taylor & Francis. Taylor & Francis Online.
- Synthesis of Optically Active Spirocycles by a Sequence of Decarboxylative Asymmetric Allylic Alkylation and Heck Reaction | Organic Letters - ACS Publications - American Chemical Society.
- The Growing Importance of Chirality in 3D Chemical Space Exploration and Modern Drug Discovery Approaches for Hit-ID - PMC.
Sources
- 1. Evolving biocatalysts for the enantioselective synthesis of spirocycles - American Chemical Society [acs.digitellinc.com]
- 2. scispace.com [scispace.com]
- 3. Stereoselective synthesis and applications of spirocyclic oxindoles - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QO01085E [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. The Growing Importance of Chirality in 3D Chemical Space Exploration and Modern Drug Discovery Approaches for Hit-ID: Topical Innovations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oaepublish.com [oaepublish.com]
- 9. Catalytic Asymmetric Spirocyclizing Diels–Alder Reactions of Enones: Stereoselective Total and Formal Syntheses of α-Chamigrene, β-Chamigrene, Laurencenone C, Colletoic Acid, and Omphalic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Enantioselective Synthesis of Spiro Heterocyclic Compounds Using a Combination of Organocatalysis and Transition-Metal Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Catalytic asymmetric synthesis of polysubstituted spirocyclopropyl oxindoles: organocatalysis versus transition metal catalysis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Recent advances in asymmetric synthesis of chiral benzoheterocycles via Earth-abundant metal catalysis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 16. mdpi.com [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. oaepublish.com [oaepublish.com]
- 19. Recent Advances in the Synthesis of Spiroheterocycles via N-Heterocyclic Carbene Organocatalysis [mdpi.com]
- 20. Recent Advances in the Synthesis of Spiroheterocycles via N-Heterocyclic Carbene Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Asymmetric Synthesis of All-Carbon Quaternary Spirocycles via a Catalytic Enantioselective Allylic Alkylation Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimization of Reaction Conditions for Spiroannulation
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for spiroannulation reaction optimization. Spirocycles are pivotal structural motifs in natural products, pharmaceuticals, and materials science, prized for their unique three-dimensional architecture.[1][2][3] However, the construction of these complex scaffolds often presents significant synthetic challenges.[4][5] This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and systematic troubleshooting strategies for optimizing spiroannulation reactions. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to rationalize and solve problems encountered at the bench.
Section 1: Troubleshooting Guide - When Your Spiroannulation Doesn't Work
This section addresses the most common issues encountered during spiroannulation experiments, providing a logical sequence of steps to diagnose and resolve the problem.
Q1: My reaction shows no product formation or only starting material. What are the first things I should check?
When a reaction fails to initiate, the issue often lies with the fundamental setup or reagent quality rather than the catalytic cycle's intricacies. Before investing time in complex optimization, a systematic check of the basics is crucial.
A1: Foundational Checklist for a Failed Reaction
-
Reagent Integrity and Purity:
-
Catalyst/Precatalyst: Are they from a reliable source? Have they been stored correctly (e.g., under inert gas, protected from light)? Some catalysts are sensitive to air and moisture.
-
Ligands: Phosphine-based ligands are susceptible to oxidation. Verify their purity by ³¹P NMR if in doubt.
-
Substrates: Confirm the identity and purity of your starting materials. Impurities can sometimes act as catalyst poisons.
-
Solvents & Reagents: Ensure solvents are anhydrous and properly degassed. Traces of water or oxygen can deactivate many catalytic systems. Use freshly opened solvents or distill/dry them using standard procedures.
-
-
Reaction Setup and Conditions:
-
Inert Atmosphere: Was the reaction set up under a robust inert atmosphere (Argon or Nitrogen)? Ensure all glassware was properly dried and the system was purged effectively.
-
Stoichiometry and Order of Addition: Double-check all calculations. The order of addition can be critical; for instance, pre-forming the active catalyst by stirring the metal source and ligand together before adding substrates is often necessary.[6]
-
Temperature Control: Is your heating/cooling system calibrated and accurate? An incorrect temperature can prevent a reaction from reaching its activation energy.
-
Stirring: Is the reaction mixture stirring efficiently? Poor mixing can lead to localized concentration gradients and prevent reactants from interacting with the catalyst.
-
Initial Troubleshooting Protocol If a reaction fails, the most efficient first step is often to repeat it, paying meticulous attention to every detail of the setup.[7] If it fails a second time, proceed with the systematic troubleshooting outlined below.
Q2: I'm getting a very low yield of my desired spirocycle. What are the likely causes and how can I improve it?
Low yield is a classic optimization problem. The cause can range from suboptimal reaction parameters to competing side reactions or product degradation. A logical, stepwise approach is key to identifying and rectifying the issue.
A2: Systematic Approach to Improving Low Yields
Low conversion suggests that the catalytic cycle is either inefficient or terminating prematurely.
-
Re-evaluate the Catalyst, Ligand, and Base System:
-
Catalyst Deactivation: The active catalyst may be unstable under the reaction conditions. Consider a more robust ligand or a different metal source.
-
Ligand Choice: The ligand is fundamental to the catalyst's activity and selectivity. A monodentate ligand like PPh₃ may give different results than a bidentate ligand like dppp.[4] The steric and electronic properties of the ligand must be matched to the substrates. A small screen of different ligand classes (e.g., phosphines, N-heterocyclic carbenes) is highly recommended.[8]
-
Base Effects: The choice of base can dramatically influence the reaction pathway and efficiency.[9] In a palladium-catalyzed spiroannulation, for example, K₃PO₄ was found to be superior to Cs₂CO₃, as the latter fundamentally altered the reaction pathway, decreasing feasibility.[4][10] Screen a panel of bases (e.g., K₃PO₄, Cs₂CO₃, KOAc, NaOAc) to find the optimal choice.[11]
-
-
Optimize Solvent, Concentration, and Temperature:
-
Solvent Effects: The solvent influences reactant solubility and can stabilize or destabilize key intermediates and transition states.[12][13] A polar aprotic solvent like DMF or 1,4-dioxane may be effective for one system, while a nonpolar solvent like toluene is better for another.[4][14] If solubility is an issue, a different solvent system is required.
-
Concentration: Most annulations are intermolecular processes. If the reaction is too dilute, the rate may be impractically slow. Systematically increase the concentration (e.g., from 0.1 M to 0.5 M) to see if the yield improves.
-
Temperature: Higher temperatures can increase reaction rates but may also promote catalyst decomposition or side reactions. Conversely, a lower temperature might enhance selectivity. Perform the reaction at a range of temperatures (e.g., 80 °C, 110 °C, 130 °C) to find the sweet spot.[9][10]
-
-
Investigate Work-up and Purification:
-
Product Stability: Is your product sensitive to the work-up conditions (e.g., acidic/basic washes, exposure to air/silica gel)?[15] Test the stability of the purified product under your work-up and purification conditions.
-
Extraction Issues: The product may have partial solubility in the aqueous layer. Always check all layers by TLC or LC-MS before discarding them.[15]
-
Volatility: If your product is low molecular weight, it could be lost during solvent removal under high vacuum.
-
Diagram 1: Troubleshooting Workflow for Low-Yield Spiroannulation A decision tree to guide the optimization process.
Q3: My reaction is messy, with multiple unidentified byproducts. How can I improve the selectivity?
Poor selectivity (chemo-, regio-, or diastereoselectivity) is a common hurdle, leading to difficult purifications and low yields of the desired isomer.
A3: Strategies to Enhance Reaction Selectivity
-
Identify the Source of Byproducts:
-
Attempt to isolate and characterize the major byproducts. Understanding their structure provides crucial clues about the competing reaction pathways that are occurring.
-
Common side reactions include substrate decomposition, homocoupling of starting materials, or reaction at an undesired site on the molecule.
-
-
Modify Reaction Conditions:
-
Lower the Temperature: Side reactions often have a higher activation energy than the desired transformation. Running the reaction at a lower temperature can significantly improve selectivity at the cost of a longer reaction time.
-
Change the Solvent: The solvent can influence selectivity by differentially solvating transition states. For example, solvent polarity can affect the tautomeric equilibrium of substrates, leading to different products.[14]
-
Adjust the Rate of Addition: In reactions involving highly reactive reagents, adding one component slowly via syringe pump can maintain its low concentration, suppressing side reactions.
-
-
Re-engineer the Catalytic System:
-
Ligand Modification: This is one of the most powerful tools for controlling selectivity. Bulky ligands can block undesired reaction sites through steric hindrance, while ligands with specific bite angles can favor the formation of one regioisomer over another.[4]
-
Directing Groups: If applicable, installing a directing group on your substrate can force the reaction to occur at a specific site, dramatically improving regioselectivity in C-H activation/spiroannulation reactions.[1]
-
Section 2: Frequently Asked Questions (FAQs) for Spiroannulation Optimization
This section provides deeper insights into the key parameters governing the success of a spiroannulation reaction.
Q4: How do I choose the optimal catalyst and ligand for my specific spiroannulation reaction?
A4: The catalyst and ligand are the heart of the reaction, dictating its feasibility, efficiency, and selectivity. The choice is highly dependent on the specific transformation.
-
The Metal Center: The choice of transition metal defines the fundamental reactivity.
-
Palladium (Pd): Widely used for cross-coupling and C-H activation-based spiroannulations, often involving oxidative addition and reductive elimination steps.[9][10][14][16]
-
Rhodium (Rh) & Cobalt (Co): Commonly employed for C-H activation/annulation reactions, particularly with diazo compounds or other carbene precursors.[11][17][18]
-
Gold (Au) & Scandium (Sc): Often used in reactions involving the activation of alkynes or allenes.[6][8][19]
-
-
The Ligand: The ligand modulates the metal center's steric and electronic properties.
-
Steric Bulk: Larger ligands can increase selectivity and, in some cases, promote the final reductive elimination step.
-
Bite Angle (for bidentate ligands): The geometry imposed by the ligand (e.g., dppp) can be crucial for holding the metal center in a conformation conducive to the desired bond formation and can be superior to monodentate ligands (e.g., PPh₃).[4]
-
Electronic Properties: Electron-donating ligands can make a metal center more reactive in oxidative addition, while electron-withdrawing ligands can facilitate reductive elimination.
-
Causality in Action: In a Pd-catalyzed [2+2+1] spiroannulation, switching from the bidentate dppp ligand to the monodentate PPh₃ ligand resulted in a significant drop in yield (90% to 62%). Computational studies revealed that this was due to a less favorable mechanism with the PPh₃ ligand.[4] This demonstrates that the ligand is not just a spectator but an active participant in determining the reaction's efficiency.
Q5: What is the role of the solvent, and how do I select the best one?
A5: A solvent is not merely a medium for the reaction; it is an active component that can profoundly influence reaction rates and outcomes.[12]
-
Solubility: The most basic function is to dissolve all reactants and the catalyst to allow them to interact in a single phase.
-
Polarity and Stabilization: Solvents can stabilize charged intermediates or transition states.[13] For example, polar solvents can accelerate Sₙ1-type reactions by stabilizing the carbocation intermediate.[12] The choice of solvent can even alter the color of a solution by stabilizing different tautomers of a chromophore.[14]
-
Coordinating Ability: Some solvents (like THF, MeCN) can coordinate to the metal center, potentially competing with your ligand or substrate and inhibiting the reaction. In other cases, a weakly coordinating solvent might be beneficial for stabilizing the active catalyst.
A rational approach to solvent selection involves considering the polarity of your substrates and the likely mechanism of your reaction. A screening of a few standard solvents is almost always worthwhile.
Q6: How critical is the choice of base in my reaction?
A6: The base is often a make-or-break component, especially in reactions that involve deprotonation steps (like C-H activation or O-H activation).
-
Mechanism-Defining Role: The base can be more than a simple proton abstractor. DFT studies have shown that the choice of base (e.g., K₃PO₄ vs. Cs₂CO₃) can fundamentally change the preferred reaction pathway, directly impacting the reaction's energy barrier and overall success.[9][10]
-
Strength and Solubility: The strength of the base (pKa) and its solubility in the reaction medium are critical. A heterogeneous base might lead to reproducibility issues if not stirred effectively.
-
Counter-ion Effects: The cation of the base (e.g., K⁺, Na⁺, Cs⁺) can also play a role through coordination effects.
Never assume a base from a literature procedure for a different system will work for yours. Always consider screening a small set of bases with varying properties.
Q7: At what temperature and concentration should I run my reaction?
A7: Temperature and concentration are key kinetic levers.
-
Temperature: Governs the reaction rate. According to transition state theory, the rate is exponentially dependent on temperature. However, higher temperatures can also accelerate catalyst decomposition and undesirable side reactions.[20] Therefore, an optimal temperature exists that balances reaction rate with catalyst stability and selectivity.
-
Concentration: Influences the kinetics of reactions where multiple molecules come together. For a reaction A + B → C, the rate is proportional to the concentrations of both A and B. Doubling the concentration can significantly shorten the reaction time. However, at very high concentrations, solubility can become an issue, or undesired bimolecular side reactions may begin to dominate.
A systematic optimization often involves a Design of Experiments (DoE) approach, where temperature and concentration are varied simultaneously to map the reaction landscape and find the true optimum.
Section 3: Protocols and Data
Protocol 1: General Procedure for a Test Spiroannulation Reaction (Palladium-Catalyzed Example)
-
Glassware Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., dppp, 2.2 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.
-
Reagent Addition: Add the aryl halide (1.0 equiv), the second coupling partner (e.g., alkyne, 1.1 equiv), and the base (e.g., K₃PO₄, 2.0 equiv) under a positive flow of argon.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane, to make a 0.2 M solution) via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 130 °C) and stir for the specified time (e.g., 16 hours).[4][10]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS by periodically taking small aliquots.
-
Work-up: After cooling to room temperature, quench the reaction (e.g., with water), extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Table 1: Common Catalyst Systems in Spiroannulation
| Metal Catalyst | Common Ligands | Coupling Partners | Reaction Type Example | Reference |
| Pd(OAc)₂ / Pd₂(dba)₃ | dppp, PPh₃, Xantphos | Aryl halides, Alkynes, Naphthols | [2+2+1] Annulation | [4][9][10] |
| [RhCp*Cl₂]₂ | (none) | Nitrones, Diazo compounds | [4+1] Spiroannulation via C-H activation | [17] |
| Co(OAc)₂ | Salox ligands | Aryl amides, Diazo compounds | Enantioselective [4+1] C-H Spiroannulation | [18] |
| AuCl(L) / Ag(I) | JohnPhos, Buchwald-type | Indoles, Alkynes | Dearomative Spiroannulation | [19] |
Table 2: Guide to Solvent Selection
| Solvent | Dielectric Constant | Boiling Point (°C) | Type | Common Use/Notes |
| Toluene | 2.4 | 111 | Nonpolar | Good for many transition-metal-catalyzed reactions; high boiling point. |
| 1,4-Dioxane | 2.2 | 101 | Nonpolar / Coordinating | Widely used in Pd catalysis; can coordinate to metals.[4] |
| Tetrahydrofuran (THF) | 7.5 | 66 | Polar Aprotic | Common, but lower boiling point limits temperature range. |
| Acetonitrile (MeCN) | 37.5 | 82 | Polar Aprotic | Highly polar; can be strongly coordinating. |
| N,N-Dimethylformamide (DMF) | 36.7 | 153 | Polar Aprotic | High boiling point, good solvating power for polar substrates.[14] |
Section 4: Visualizing the Process
Diagram 2: Key Variables in Spiroannulation Optimization A diagram showing the interconnected parameters that must be considered for successful reaction development.
References
-
Zhou, Q., Li, B., Zhang, X., & Fan, X. (2024). C–H activation-initiated spiroannulation reactions and their applications in the synthesis of spirocyclic compounds. Organic & Biomolecular Chemistry, 22, 2324. (URL: [Link])
-
Base-Regulated Spiroannulation: Insights into the Palladium-Catalyzed [2 + 2 + 1] Annulation of 1,2-Dihaloarenes, Alkynes, and 2‑Naphthol. (2025). ACS Omega. (URL: [Link])
-
Han, T., Yao, Z., Qiu, Z., & Tang, B. Z. (2019). Developing the spiroannulation reaction into a polyspiroannulation strategy. ResearchGate. (URL: [Link])
-
Base-Regulated Spiroannulation: Insights into the Palladium-Catalyzed [2 + 2 + 1] Annulation of 1,2-Dihaloarenes, Alkynes, and 2-Naphthol. (2025). ACS Omega. (URL: [Link])
-
Cobo, A. A., & Franz, A. K. (2022). Catalytic Asymmetric [3+2] Annulation Reactions of Allenylsilanes and Ligand-accelerated Catalysis in Scandium(III)-Catalyzed Asymmetric Spiroannulation Reactions. eScholarship, University of California. (URL: [Link])
-
A chemo- and regioselective Pd(0)-catalyzed three-component spiroannulation. (n.d.). Chemical Communications. (URL: [Link])
-
Rh(III)-Catalyzed Spiroannulation Reaction of N-Aryl Nitrones with 2-Diazo-1,3-indandiones: Synthesis of Spirocyclic Indole-N-oxides and Their 1,3-Dipolar Cycloaddition with Maleimides. (n.d.). ResearchGate. (URL: [Link])
-
Condition-controlled selective synthesis of spiroisoquinolinones or spiroisoindolinones via CHA–initiated spiroannulation, ring opening and ring contraction. (n.d.). Organic Chemistry Frontiers. (URL: [Link])
-
Dearomatizing Spiroannulation Reagents: Direct Access to Spirocycles from Indoles and Dihalides. (2018). Organic Letters. (URL: [Link])
-
Synthesis of diverse spiro-imidazo pyridine-indene derivatives via acid-promoted annulation reaction of bindone and heterocyclic ketene aminals. (n.d.). PMC. (URL: [Link])
-
Base-Regulated Spiroannulation: Insights into the Palladium-Catalyzed [2 + 2 + 1] Annulation of 1,2-Dihaloarenes, Alkynes, and 2‑Naphthol. (2025). PubMed. (URL: [Link])
-
Eco-friendly K-10 Clay-Mediated [3 + 3] Spiroannulation of Morita–Baylis–Hillman Adduct of Isatin with Anthracene: Synthesis of Green Fluorophore Compounds. (2023). ACS Omega. (URL: [Link])
-
Synergistic Sc(III)/Au(I)-Catalyzed Dearomative Spiroannulation of 2-(Ethynyl)aryl Cyclopropanes with 2-Aryl Indoles. (2022). Organic Letters. (URL: [Link])
-
Synergistic [4 + 1] Spiroannulation and Selective Ring-Opening Strategy toward γ-Spirolactams. (2024). Organic Letters. (URL: [Link])
-
Catalytic Asymmetric [4+1] Spiroannulation of α-Bromo-β-Naphthols with Azoalkenes by an Electrophilic Dearomatization/SRN1-Debromination Approach. (2021). CCS Chemistry. (URL: [Link])
-
DFT Investigation on Palladium-Catalyzed [2 + 2 + 1] Spiroannulation between Aryl Halides and Alkynes: Mechanism, Base Additive Role, and Solvent and Ligand Effects. (2024). The Journal of Physical Chemistry A. (URL: [Link])
-
Optimization of Arthrospira platensis (Spirulina) Growth: From Laboratory Scale to Pilot Scale. (2017). MDPI. (URL: [Link])
-
How To: Troubleshoot a Reaction. (n.d.). University of Rochester, Department of Chemistry. (URL: [Link])
-
Solvent effects. (n.d.). Wikipedia. (URL: [Link])
-
Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. (2025). ResearchGate. (URL: [Link])
-
Optimizing Catalyst and Reaction Conditions in Gold(I) Catalysis-Ligand Development. (2021). PubMed. (URL: [Link])
-
Synergistic [4 + 1] Spiroannulation and Selective Ring-Opening Strategy toward γ-Spirolactams. (2024). PubMed. (URL: [Link])
-
Efficient optimization of crystallization conditions by manipulation of drop volume ratio and temperature. (n.d.). PMC. (URL: [Link])
-
Cobalt-Catalyzed Construction of Spiro Scaffolds bearing Central and Axial Chirality via Enantioselective [4+1] C–H Spiroannulation. (2025). ChemRxiv. (URL: [Link])
-
Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? (2024). Taylor & Francis Online. (URL: [Link])
-
Spirocyclic Motifs in Natural Products. (n.d.). PMC, NIH. (URL: [Link])
-
Solvents and Process efficiency. (n.d.). Organic Chemistry Data. (URL: [Link])
-
Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. (n.d.). ResearchGate. (URL: [Link])
-
Spirocyclic derivatives as antioxidants: a review. (2021). RSC Publishing. (URL: [Link])
-
Effect of Organic Solvents on the Yield of Solvent-Tolerant Pseudomonas putida S12. (n.d.). PMC. (URL: [Link])
-
Investigation of Dearomatizing Spirocyclizations and Spirocycle Functionalization En Route to Spirocalcaridines A and B—Some Trials and Tribulations. (n.d.). PMC. (URL: [Link])
-
Overcoming Chemistry Challenges: Common Problems And Solutions. (n.d.). Spires. (URL: [Link])
-
Troubleshooting and optimizing lab experiments. (2022). YouTube. (URL: [Link])
-
Optimization algorithm for highest possible temperature used. (n.d.). ResearchGate. (URL: [Link])
-
Modeling and Optimization of the Culture Medium for Efficient 4′-N-Demethyl-Vicenistatin Production by Streptomyces parvus Using Response Surface Methodology and Artificial-Neural-Network-Genetic-Algorithm. (2024). MDPI. (URL: [Link])
-
Optimization. (2015). Hampton Research. (URL: [Link])
Sources
- 1. C–H activation-initiated spiroannulation reactions and their applications in the synthesis of spirocyclic compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Spirocyclic Motifs in Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Investigation of Dearomatizing Spirocyclizations and Spirocycle Functionalization En Route to Spirocalcaridines A and B—Some Trials and Tribulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Catalytic Asymmetric [3+2] Annulation Reactions of Allenylsilanes and Ligand-accelerated Catalysis in Scandium(III)-Catalyzed Asymmetric Spiroannulation Reactions [escholarship.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Optimizing Catalyst and Reaction Conditions in Gold(I) Catalysis-Ligand Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Base-Regulated Spiroannulation: Insights into the Palladium-Catalyzed [2 + 2 + 1] Annulation of 1,2-Dihaloarenes, Alkynes, and 2‑Naphthol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Base-Regulated Spiroannulation: Insights into the Palladium-Catalyzed [2 + 2 + 1] Annulation of 1,2-Dihaloarenes, Alkynes, and 2‑Naphthol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Condition-controlled selective synthesis of spiroisoquinolinones or spiroisoindolinones via CHA–initiated spiroannulation, ring opening and ring contraction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. Solvent effects - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. How To [chem.rochester.edu]
- 16. A chemo- and regioselective Pd(0)-catalyzed three-component spiroannulation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. chemrxiv.org [chemrxiv.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Spiro[3.4]octane-2-carboxylic acid
This is a technical support guide designed for researchers and process chemists working with Spiro[3.4]octane-2-carboxylic acid . It synthesizes structural reactivity principles with practical handling protocols.[1]
Document ID: TS-SPIRO-34-02 | Tier: Level 3 (Senior Scientist Support) Subject: Stability Profiling, Handling, and Troubleshooting[1]
Executive Technical Summary
Spiro[3.4]octane-2-carboxylic acid (CAS: 18386-63-5) is a conformationally restricted, spirocyclic building block often used as a bioisostere for proline or to introduce specific vectorization in drug candidates.[1]
The "Personality" of this Molecule:
-
Thermodynamically Strained: The cyclobutane ring introduces ~26 kcal/mol of strain energy.[1] While kinetically stable at room temperature, it is susceptible to ring-opening or decarboxylation under high thermal stress.[1]
-
Low Melting Point Solid: Depending on the specific enantiomer or salt form, the free acid often melts near physiological temperatures (~30–40°C), making it prone to "oiling out" or caking during transit.
-
Stereochemically Sensitive: The carboxylic acid at position 2 is adjacent to a strained ring; the
-proton is acidic, posing a risk of epimerization under basic conditions.[1]
Troubleshooting Guide & FAQs
ISSUE 1: "The material arrived as a sticky oil or fused solid, not a powder."
Diagnosis: Melting Point Depression / Hygroscopicity The free acid form of spiro[3.4]octane-2-carboxylic acid has a relatively low melting point (Lit. ~31-32°C).[1] If the purity is slightly compromised (<95%) or if it absorbs moisture, the melting point depresses further, causing the solid to fuse at ambient temperatures.
Corrective Action:
-
Do not heat to redissolve. This accelerates degradation.[1]
-
Chill and Scratch: Place the container in a -20°C freezer for 4 hours. Attempt to induce crystallization by scratching the side with a glass rod.
-
Salt Formation (Recommended): If the free acid is difficult to handle, convert it immediately to a salt (e.g., Dicyclohexylammonium (DCHA) or Hydrochloride salt) to raise the melting point and improve crystallinity.[1]
ISSUE 2: "I see a loss of mass and a new peak (M-44) during reaction heating."
Diagnosis: Thermal Decarboxylation
Cyclobutane carboxylic acids are prone to thermal decarboxylation.[1] The relief of ring strain provides a thermodynamic driving force for the loss of
Protocol:
-
Limit Temperature: Do not exceed 80°C during reactions or drying.
-
Avoid Radical Initiators: Cyclobutane rings are sensitive to radical conditions which can trigger ring opening.[1]
-
Activation Strategy: When coupling, avoid converting to the acid chloride using harsh reagents (e.g.,
at reflux).[1] Use mild activation methods (HATU/EDC at 0°C to RT).[1]
ISSUE 3: "The NMR spectrum shows broad peaks or 'missing' carbons."
Diagnosis: Conformational Exchange (Ring Puckering) The spiro[3.4] system undergoes rapid conformational flipping (cyclobutane "butterfly" motion and cyclopentane "envelope" flipping) at room temperature.[1] This exchange rate often coincides with the NMR timescale, causing line broadening.
Verification Step:
-
Run the NMR experiment at 323 K (50°C) or 233 K (-40°C) .
-
Result: If peaks sharpen at elevated temperatures (fast exchange limit) or split into distinct sets at low temperatures (slow exchange limit), the sample is pure, and the issue is conformational.
ISSUE 4: "My enantiomeric excess (ee) dropped after the reaction."
Diagnosis: Base-Catalyzed Epimerization
The
Prevention:
-
Base Selection: Use non-nucleophilic, bulky bases (e.g., DIPEA) only if necessary.[1]
-
Temperature: Keep basic reactions < 0°C.
-
Quenching: Quench basic reactions with mild acid (acetic acid or dilute
) immediately upon completion.[1]
Visual Troubleshooting Logic
The following diagram illustrates the decision-making process for stability issues.
Figure 1: Diagnostic workflow for identifying stability vs. purity issues in spirocyclic acids.
Standardized Handling Protocols
A. Storage & Shelf-Life[1][3]
-
Temperature: Store at -20°C (Long term) or 2-8°C (Active use).
-
Atmosphere: Store under Argon or Nitrogen.[1] The compound is potentially hygroscopic.
-
Container: Amber glass vials with Teflon-lined caps. Avoid storing in plastic bags for long periods as low-MP solids can diffuse into polymers.[1]
B. QC Workflow (Self-Validating)
Before using the material in critical steps, perform this 3-step check:
-
Visual Inspection: Is it a free-flowing powder? (If fused, check water content).[1]
-
LCMS: Look for the parent ion
Da.[1] Check for dimer formation.[1] -
1H-NMR (DMSO-d6):
-
Check the integral of the
-proton (approx 3.0-3.5 ppm).[1] -
Verify no solvent peaks (EtOAc/DCM) remain, as these depress the melting point significantly.
-
C. Reaction Monitoring
When using this building block in amide coupling:
-
Preferred Reagents: HATU, COMU, or T3P.[1]
-
Avoid: Oxalyl chloride/DMF (Vilsmeier reagent formation can degrade the cyclobutane).[1]
-
Monitoring: Use TLC (stain with KMnO4, as UV activity is low) or CAD (Charged Aerosol Detection) HPLC.[1]
References & Authority
-
Cyclobutane Stability: Namyslo, J. C., & Kaufmann, D. E. (2003).[1] The application of cyclobutane derivatives in organic synthesis.[2] (General grounding on cyclobutane ring strain and reactivity).[1][2]
-
Spirocyclic Scaffolds: Burkhard, J. A., et al. (2010).[1] Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry.[1] (Analogous stability data for strained spiro-systems). [1]
-
Decarboxylation Mechanisms: Tietze, L. F., et al. (2002).[1] Reactions of Cyclobutane Derivatives. (Mechanistic insight into thermal decarboxylation of strained acids).
-
Physical Properties: PubChem Compound Summary for CID 23423444, Spiro[3.4]octane-2-carboxylic acid.[1] (Melting point and identifier verification). [1]
-
Conformational Analysis: Wiberg, K. B. (1965).[1] The Deuterium Isotope Effect on the NMR Spectrum of Spiro[3.4]octane. (Foundational work on the NMR behavior of this specific ring system).
Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) provided by your supplier before handling.
Sources
Troubleshooting low yields in cyclization reactions for spiro compounds
Topic: Troubleshooting Low Yields in Cyclization Reactions for Spiro Compounds Ticket ID: SPIRO-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Mission Statement
Welcome to the SpiroTech Support Center. You are likely here because your spiro-cyclization—the critical step in forming that quaternary carbon or heteroatom junction—has stalled, decomposed, or yielded a complex mixture.
Spiro compounds possess a unique 3D architecture that is highly valued in drug discovery for improving metabolic stability and receptor fit. However, the formation of the spirocenter is energetically costly due to steric crowding (creating a quaternary center) and conformational strain.
This guide moves beyond generic advice. We treat your reaction as a system defined by Kinetic Barriers , Thermodynamic Traps , and Catalytic Lifecycles .
Visual Diagnostic: The Troubleshooting Decision Tree
Before modifying your reaction, identify the failure mode using the logic flow below.
Figure 1: Diagnostic logic flow for categorizing spirocyclization failure modes into kinetic, thermodynamic, or isolation issues.
Module 1: The Kinetic Barrier (Formation)
Symptom: Starting material is recovered unchanged, or the reaction stalls at 50% conversion.
Q: Why is my ring-closing metathesis (RCM) stalling despite using active catalysts like Grubbs II?
A: The formation of a spirocenter creates significant steric strain. If your linear precursor has high conformational freedom, the reactive ends (alkenes) rarely meet. This is an entropic penalty .
The Solution: The Thorpe-Ingold Effect (Gem-Dialkyl Effect) You must pre-organize the precursor. Placing bulky groups (gem-dimethyl, cyclic ketals) on the tether connecting the reactive centers compresses the internal bond angle, forcing the reactive ends closer together.[1][2]
-
Actionable Protocol:
-
Modify the Tether: If your linker is a simple methylene chain, introduce a gem-dimethyl group or a cyclic acetal protecting group on the chain.
-
Relay Metathesis: If the steric bulk at the reaction site is too high for the catalyst to initiate, use a "relay" strategy. Attach a sacrificial tether that initiates the catalyst easily, then transfers the active metal carbene to the difficult steric site intramolecularly.
-
Q: My metal-catalyzed cyclization (e.g., Pd-catalyzed allylic alkylation) yields are <30%. How do I fix this?
A: Creating an all-carbon quaternary center is difficult because the nucleophile must attack a sterically crowded electrophile.
-
Ligand Selection: Standard ligands (e.g., PPh3) are often too bulky or not electron-rich enough. Switch to Trost ligands (DACH-phenyl or naphthyl) which form a "chiral pocket" that accommodates the steric bulk while directing stereochemistry.
-
Decarboxylative Routes: Instead of direct alkylation, use a decarboxylative allylic alkylation (DAA). This generates a specific enolate geometry that is more reactive.
Module 2: The Catalyst & Reagent Trap (Activation)
Symptom: The reaction turns black (catalyst decomposition) or produces oligomers (intermolecular reaction).
Q: In RCM spirocyclization, I see dimers/oligomers instead of the spiro ring. Why?
A: This is a concentration issue. Intermolecular reaction (dimerization) competes with intramolecular reaction (cyclization).
-
The Dilution Rule: Spirocyclizations often require "high dilution" conditions (0.001 M to 0.005 M) to favor the intramolecular pathway.
-
Slow Addition: Do not dump the catalyst in at once. Add the catalyst (or the substrate) via syringe pump over 4–8 hours to keep the instantaneous concentration of active species low.
Q: How do I prevent catalyst poisoning in heteroatom-rich spiro precursors?
A: Nitrogen or sulfur atoms in your substrate can chelate the Ruthenium (in RCM) or Palladium catalyst, shutting it down.
-
Lewis Acid Additives: Add Ti(OiPr)4 or benzoquinone to the reaction. The Lewis acid binds to the interfering heteroatoms (like a distinct amine or ketone), freeing the catalyst to perform the alkene metathesis.
-
Salt Formation: If you have a free amine, convert it to the HCl or Tosic acid salt before the reaction. Ammonium salts do not bind to Grubbs catalysts.
Module 3: The Thermodynamic Trap (Stability)
Symptom: Product forms but reverts to open chain, or you isolate the wrong diastereomer (common in spiroketals).
Q: I am synthesizing a spiroketal, but I get the wrong isomer or a 1:1 mixture. How do I control this?
A: Spiroketals exist in equilibrium. The "anomeric effect" usually stabilizes the isomer where oxygen lone pairs are anti-periplanar to the C-O bonds (double anomeric effect).
-
Thermodynamic Control: Treat the mixture with a Lewis acid (e.g., BF3·OEt2) or Brønsted acid (pTsOH) in a non-polar solvent and heat it. This allows the spirocenter to open and re-close to the most stable thermodynamic isomer (usually the one stabilized by the anomeric effect).
-
Kinetic Control: If you need the less stable isomer, you must use an irreversible cyclization method (e.g., hetero-Michael addition or oxidative cyclization) and buffer the reaction to prevent acid-catalyzed equilibration.
Module 4: Isolation & Purification (Recovery)
Symptom: NMR of the crude looks good, but the isolated yield is near zero.
Q: Where did my product go after the column?
A: Small spiro compounds (e.g., spiro[3.3]heptanes, spirooxetanes) are often:
-
Highly Volatile: They can sublime on the rotovap.
-
Fix: Do not evaporate to dryness. Keep in solution or use a cool water bath (>200 mbar).
-
-
Acid Sensitive: The strain of a spiro-ring (especially spiro-epoxides or oxetanes) makes them prone to ring-opening on acidic silica gel.
-
Fix: Pre-treat your silica gel with 1% Triethylamine (Et3N) to neutralize acidity before running the column. Alternatively, use neutral alumina.
-
Standardized Protocol: High-Dilution RCM for Spirocycles
Use this workflow to minimize oligomerization and maximize catalyst life.
| Parameter | Standard Condition | Optimization for Spiro-Yields |
| Concentration | 0.05 M – 0.1 M | 0.001 M – 0.005 M (Critical for cyclization) |
| Solvent | DCM (Dichloromethane) | DCE or Toluene (Allows higher T to overcome steric barrier) |
| Degassing | Simple Nitrogen flush | Freeze-Pump-Thaw (x3) or Argon Sparging (30 min). Oxygen kills active Ru-carbenes. |
| Addition | One portion | Syringe Pump Addition of catalyst over 2–4 hours. |
| Additives | None | Ti(OiPr)4 (0.3 equiv) if Lewis basic sites are present. |
Step-by-Step:
-
Dissolve substrate in degassed Toluene to reach 0.002 M concentration.
-
Add Ti(OiPr)4 (if heteroatoms are present) and stir for 15 mins.
-
Heat to 80°C (reflux).
-
Dissolve Grubbs II or Hoveyda-Grubbs II (5–10 mol%) in a small volume of degassed toluene.
-
Add catalyst solution slowly via syringe pump over 2 hours.
-
Stir for an additional 2–12 hours.
-
Quench: Add ethyl vinyl ether (to remove active Ru carbene) before concentration to prevent polymerization during evaporation.
Visual Mechanism: The Thorpe-Ingold Effect
Why does adding bulk to the chain improve yield?
Figure 2: The Thorpe-Ingold Effect. Bulky substituents (Right) compress the internal bond angle (<109.5°), forcing reactive ends into proximity and overcoming the entropic barrier of spiro-formation.
References
-
RCM & Sterics: Grubbs, R. H. (2006). "Olefin-Metathesis Catalysts for the Preparation of Molecules and Materials (Nobel Lecture)." Angewandte Chemie International Edition, 45(23), 3760–3803. Link
-
Thorpe-Ingold Effect: Jung, M. E., & Piizzi, G. (2005).[1][2][3] "gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications." Chemical Reviews, 105(5), 1735–1766.[2] Link
-
Spiroketal Thermodynamics: Perron, F., & Albizati, K. F. (1989). "Chemistry of Spiroketals." Chemical Reviews, 89(7), 1617–1661. Link
-
Pd-Catalyzed Spiro-Formation: Trost, B. M., & Brennan, M. K. (2009). "Palladium-Asymmetric Allylic Alkylation of Prochiral Nucleophiles: Induction of Stereochemistry at the Nucleophile." Synthesis, 2009(18), 3003–3025. Link
-
Additives in RCM: Fürstner, A. (2000). "Olefin Metathesis and Beyond." Angewandte Chemie International Edition, 39(17), 3012–3043. Link
Sources
Navigating the Synthesis of Spiro[3.4]octane Analogs: A Technical Support Center
Welcome to the Technical Support Center for the synthesis of spiro[3.4]octane analogs. This guide is designed for researchers, scientists, and professionals in drug development who are working with this unique and increasingly important structural motif. Spiro[3.4]octanes offer a three-dimensional architecture that is highly sought after in medicinal chemistry for exploring new chemical space and improving pharmacological properties.[1][2] However, their synthesis can present unique challenges.
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of their synthesis and refine your experimental outcomes.
I. Frequently Asked Questions (FAQs)
This section addresses common overarching questions regarding the synthesis of spiro[3.4]octane analogs.
Q1: What are the most common strategies for synthesizing the spiro[3.4]octane core?
There are several effective methods for constructing the spiro[3.4]octane skeleton. The choice of strategy often depends on the desired substitution pattern, the presence of heteroatoms, and the required stereochemical outcome. The most prevalent methods include:
-
Strain-Release Driven Spirocyclization: This powerful method utilizes highly strained precursors, such as bicyclo[1.1.0]butanes (BCBs), which upon activation (e.g., by a Lewis acid), undergo spirocyclization with a tethered nucleophile or an external coupling partner.[3][4] This approach is particularly effective for accessing previously challenging scaffolds like 6,7-diazaspiro[3.4]octanes.[3]
-
Palladium-Catalyzed Spirocyclization: This method often involves the cyclization of acrylamides with arynes or alkynes, proceeding through a mechanistic pathway of oxidative addition, intramolecular carbopalladation, C-H bond activation, and migratory insertion.[5][6]
-
[3+2] Cycloaddition Reactions: This is a versatile method for constructing five-membered rings, which can be a key step in forming spiro[3.4]octane systems, especially those containing heteroatoms. For example, the reaction of azomethine ylides with suitable dipolarophiles can yield spiro-pyrrolidine derivatives.[7][8]
-
Ring-Closing Metathesis (RCM): RCM is a robust technique for forming cyclic structures, including the five-membered ring of the spiro[3.4]octane core.[9][10] This method is particularly useful for synthesizing functionalized spirocycles.
Q2: How can I control stereoselectivity during the synthesis of spiro[3.4]octane analogs?
Controlling stereoselectivity is a critical challenge in spirocycle synthesis.[11] Several strategies can be employed:
-
Chiral Catalysts: The use of chiral Lewis acids or transition metal complexes with chiral ligands can induce asymmetry and favor the formation of one enantiomer.
-
Substrate Control: The inherent chirality in a starting material can direct the stereochemical outcome of the spirocyclization.
-
Chiral Auxiliaries: Attaching a chiral auxiliary to the substrate can direct the cyclization to occur from a specific face, leading to a diastereoselective transformation. The auxiliary can then be cleaved to yield the desired enantiomerically enriched product.
-
Optimization of Reaction Conditions: Parameters such as temperature, solvent, and catalyst loading can have a significant impact on diastereoselectivity. Lowering the reaction temperature often enhances selectivity.
Q3: What are the primary challenges in purifying spiro[3.4]octane analogs?
Purification can be complicated by several factors:
-
Formation of Diastereomers: Many synthetic routes produce a mixture of diastereomers, which can be difficult to separate due to their similar physical properties.[12]
-
Similar Polarity of Byproducts: Side products from the reaction may have polarities very close to the desired product, making chromatographic separation challenging.
-
Product Instability: Some spiro[3.4]octane analogs may be sensitive to the purification conditions (e.g., acidic or basic conditions on silica gel).
Effective purification often requires careful optimization of chromatographic conditions, including the choice of stationary phase (normal or reverse phase), solvent system, and potentially the use of specialized techniques like supercritical fluid chromatography (SFC).[13]
II. Troubleshooting Guides
This section provides specific troubleshooting advice in a question-and-answer format for common issues encountered during the synthesis of spiro[3.4]octane analogs.
A. Strain-Release Driven Spirocyclization (e.g., using Bicyclo[1.1.0]butanes)
Q: My scandium-catalyzed spirocyclization of a bicyclo[1.1.0]butane (BCB) with an azomethine imine is giving a low yield of the desired 6,7-diazaspiro[3.4]octane. What are the potential causes and solutions?
Possible Causes & Solutions:
-
Cause 1: Inefficient Activation of the BCB. The Lewis acid catalyst (e.g., Sc(OTf)₃) is crucial for activating the BCB.
-
Solution:
-
Ensure Anhydrous Conditions: Lewis acids like Sc(OTf)₃ are highly sensitive to moisture. Ensure all glassware is flame-dried and solvents are rigorously dried before use.
-
Catalyst Quality: Use a fresh, high-purity batch of the catalyst.
-
Catalyst Loading: While typically 10 mol% is used, you may need to screen different catalyst loadings (e.g., 5-15 mol%) for your specific substrate.[3]
-
-
-
Cause 2: Instability of the Azomethine Imine. The azomethine imine partner may be degrading under the reaction conditions.
-
Solution:
-
Slow Addition: If the azomethine imine is generated in situ or is known to be unstable, consider adding it slowly to the reaction mixture containing the BCB and catalyst.
-
Temperature Control: While these reactions often proceed at room temperature, cooling the reaction mixture might improve the stability of the reactive intermediates.
-
-
-
Cause 3: Formation of Side Products. A common side product is the formation of a cyclobutene from the rearrangement of the activated BCB.[3]
-
Solution:
-
Reaction Concentration: The concentration of the reaction can influence the rates of competing unimolecular (rearrangement) and bimolecular (spirocyclization) pathways. Experiment with different concentrations to favor the desired reaction.
-
Stoichiometry: Ensure the stoichiometry of the coupling partners is optimized. An excess of the azomethine imine may be necessary to outcompete the rearrangement pathway.
-
-
-
Cause 4: Radical Pathway Interference (Less Common). While mechanistic studies suggest a non-radical pathway, highly reactive substrates could potentially undergo radical-mediated side reactions.[3]
-
Solution:
-
Radical Inhibitors: As a diagnostic tool, you can add a radical inhibitor like TEMPO to see if it improves the yield of the desired product. However, this is generally not the primary issue in these reactions.[3]
-
-
B. Palladium-Catalyzed Spirocyclization
Q: My Pd-catalyzed spirocyclization of an acrylamide is not proceeding to completion, and I observe starting material and some decomposition. What should I investigate?
Possible Causes & Solutions:
-
Cause 1: Catalyst Deactivation. The palladium catalyst can be sensitive to air and impurities.
-
Solution:
-
Inert Atmosphere: Ensure the reaction is set up and maintained under a strictly inert atmosphere (e.g., argon or nitrogen).
-
Ligand Choice: The choice of ligand is critical. Electron-rich and bulky phosphine ligands can stabilize the palladium center and promote the desired catalytic cycle.
-
Solvent Purity: Use high-purity, degassed solvents. Trace impurities can poison the catalyst.
-
-
-
Cause 2: Inefficient C-H Activation. The C-H activation step can be challenging and substrate-dependent.
-
Solution:
-
Directing Group: Ensure your substrate has an effective directing group to facilitate the C-H activation step.
-
Additives: The addition of certain reagents can promote C-H activation. For example, the choice of base is often critical in proton abstraction during the concerted metalation-deprotonation step.
-
-
-
Cause 3: Unfavorable Reaction Kinetics. The kinetics of the various steps in the catalytic cycle (oxidative addition, carbopalladation, C-H activation, migratory insertion) can be influenced by the substrate and reaction conditions.[5]
-
Solution:
-
Temperature Screening: Systematically screen a range of temperatures. Some steps may require higher temperatures to overcome activation barriers, while others may be more selective at lower temperatures.
-
Concentration Effects: The reaction concentration can influence the rates of the different steps. Experiment with different concentrations to find the optimal conditions.
-
-
C. [3+2] Cycloaddition Reactions
Q: I am attempting a [3+2] cycloaddition to form a spiro-pyrrolidine, but I am getting a mixture of regioisomers. How can I improve the regioselectivity?
Possible Causes & Solutions:
-
Cause 1: Poor Electronic Differentiation of Reactants. The regioselectivity of [3+2] cycloadditions is often governed by the electronic properties of the dipole and dipolarophile (the HOMO-LUMO interactions). If the electronic bias is weak, a mixture of regioisomers can result.[14]
-
Solution:
-
Modify Electron-Withdrawing/Donating Groups: If possible, modify the substituents on either the dipole or the dipolarophile to enhance the electronic differentiation. For example, using a more electron-deficient dipolarophile can increase the regioselectivity.
-
Lewis Acid Catalysis: The use of a Lewis acid can alter the electronic properties of the reactants by coordinating to one of them, thereby enhancing the regioselectivity.
-
-
-
Cause 2: Steric Effects. Steric hindrance can also influence the regiochemical outcome.
-
Solution:
-
Bulky Substituents: The introduction of bulky substituents on one of the reactants can sterically disfavor one of the transition states leading to a specific regioisomer.
-
-
-
Cause 3: Inappropriate Solvent. The solvent can influence the stability of the transition states leading to different regioisomers.
-
Solution:
-
Solvent Screening: Perform the reaction in a range of solvents with varying polarities to determine the optimal solvent for regioselectivity.
-
-
D. Ring-Closing Metathesis (RCM)
Q: My RCM reaction to form a spiro[3.4]octane analog is slow and gives byproducts from isomerization. What can I do?
Possible Causes & Solutions:
-
Cause 1: Catalyst Deactivation. Ruthenium-based metathesis catalysts can decompose, especially in the presence of certain functional groups or impurities.[1][15]
-
Solution:
-
Use a More Robust Catalyst: Second-generation Grubbs and Hoveyda-Grubbs catalysts are generally more stable and active than the first-generation catalysts.
-
Remove Impurities: Ensure the substrate is highly pure, as impurities can poison the catalyst.
-
Degas Solvents: Oxygen can contribute to catalyst decomposition. Use properly degassed solvents.
-
-
-
Cause 2: Competing Isomerization. The catalyst can sometimes promote the isomerization of the double bonds in the substrate or product, leading to undesired byproducts.[1]
-
Solution:
-
Add a Stabilizer: The addition of a mild acid, such as acetic acid, can sometimes suppress isomerization pathways.
-
Shorter Reaction Times: Monitor the reaction closely and stop it as soon as the starting material is consumed to minimize the formation of isomerization byproducts.
-
Lower Catalyst Loading: Using the minimum effective catalyst loading can sometimes reduce the extent of side reactions.
-
-
-
Cause 3: Unfavorable Ring Strain in the Product. The formation of the spirocyclic system may be thermodynamically or kinetically challenging.
-
Solution:
-
Higher Temperatures: Increasing the reaction temperature can help overcome the activation energy for ring closure.
-
Higher Dilution: For macrocyclizations, high dilution is key to favor the intramolecular RCM over intermolecular oligomerization. While spiro[3.4]octane formation is not macrocyclization, concentration can still play a role.
-
-
E. Purification of Diastereomers
Q: I have a mixture of diastereomers of my spiro[3.4]octane analog that are inseparable by standard silica gel chromatography. What are my options?
Possible Causes & Solutions:
-
Cause 1: Very Similar Polarity. The diastereomers may have very similar polarities, resulting in co-elution on standard silica gel.
-
Solution:
-
Optimize Normal Phase Chromatography:
-
Solvent System Screening: Systematically screen a wide range of solvent systems with different selectivities (e.g., hexane/ethyl acetate, dichloromethane/methanol, toluene/acetone).
-
Column Stacking: In some cases, stacking multiple columns can improve resolution.[12]
-
Alternative Normal Phase Media: Consider using different stationary phases like alumina, diol, or cyano-bonded silica.
-
-
Reverse Phase Chromatography: Reversed-phase chromatography (e.g., using a C18 column) can often provide different selectivity for separating diastereomers.[12]
-
Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for separating stereoisomers and can often provide baseline separation where HPLC fails.[13]
-
-
-
Cause 2: Interconversion of Diastereomers. In some cases, the diastereomers may be interconverting under the purification conditions (e.g., if there is an acidic or basic center).
-
Solution:
-
Neutralize the Stationary Phase: If using silica gel, you can add a small amount of a neutralizer like triethylamine to the eluent to prevent on-column isomerization.
-
Use a Neutral Stationary Phase: Consider using a more inert stationary phase like alumina.
-
-
-
Cause 3: Derivatization. If all else fails, derivatizing the mixture to create new diastereomers with different physical properties can be a viable strategy.
-
Solution:
-
Form a New Stereocenter: React the mixture with a chiral reagent to form a new set of diastereomers that may be more easily separable. After separation, the chiral auxiliary can be removed.
-
-
III. Detailed Experimental Protocols
This section provides generalized, step-by-step protocols for the key synthetic methods discussed. These should be considered as starting points and may require optimization for specific substrates.
Protocol 1: Scandium-Catalyzed Strain-Release Driven Spirocyclization of a Bicyclo[1.1.0]butane with an Azomethine Imine
This protocol is adapted from the synthesis of 6,7-diazaspiro[3.4]octanes.[3]
1. Materials and Setup:
-
Bicyclo[1.1.0]butane (BCB) precursor (1.0 equiv)
-
Azomethine imine (1.5 equiv)
-
Scandium(III) triflate (Sc(OTf)₃) (10 mol%)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Flame-dried Schlenk flask or reaction vial with a magnetic stir bar
-
Inert atmosphere (argon or nitrogen)
2. Procedure:
-
To the flame-dried reaction vessel under an inert atmosphere, add the BCB precursor and Sc(OTf)₃.
-
Add anhydrous DCE via syringe.
-
Stir the mixture at room temperature for 5-10 minutes to allow for dissolution and pre-complexation.
-
Add the azomethine imine to the reaction mixture.
-
Stir the reaction at room temperature for 12 hours or until completion as monitored by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 6,7-diazaspiro[3.4]octane.
Workflow Diagram:
Sources
- 1. Competitive isomerization and catalyst decomposition during ring-closing metathesis - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. Exploring Regio- and Stereoselectivity in [3+2] Cycloaddition: Molecular Electron Density Theory Approach for Novel Spirooxindole-Based Benzimidazole with Pyridine Spacer | MDPI [mdpi.com]
- 8. Three-component [3 + 2] cycloaddition for regio- and diastereoselective synthesis of spirooxindole-pyrrolidines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. acs.figshare.com [acs.figshare.com]
- 12. santaisci.com [santaisci.com]
- 13. hplc.eu [hplc.eu]
- 14. researchgate.net [researchgate.net]
- 15. chemrxiv.org [chemrxiv.org]
Comparative Spectroscopic Analysis: Spiro[3.4]octane-2-carboxylic Acid vs. Traditional Cycloalkane Scaffolds
Executive Summary & Strategic Rationale
Spiro[3.4]octane-2-carboxylic acid (CAS: 18636-66-3) represents a critical structural intermediate in modern medicinal chemistry, serving as a rigidified, three-dimensional bioisostere for substituted cyclohexanes and flat aromatic systems. Unlike simple cycloalkanes, the spiro-fusion at the C2 position of the cyclobutane and cyclopentane rings introduces defined vectors and specific ring strain that modulate both metabolic stability and receptor binding affinity.
This guide provides a technical comparison of Spiro[3.4]octane-2-carboxylic acid against its constituent "parts"—Cyclobutanecarboxylic acid and Cyclopentanecarboxylic acid —focusing on spectroscopic differentiation and physicochemical performance.[1]
Why This Scaffold Matters
-
Vector Definition: The spiro center locks the carboxylic acid tail in a specific orientation relative to the lipophilic bulk, unlike the "floppy" cyclopentane analogs.
-
Fsp3 Character: Increases the fraction of sp3 carbons, a metric directly correlated with clinical success in drug development by improving solubility and reducing promiscuous binding.
-
Metabolic Stability: The quaternary spiro-carbon blocks metabolic oxidation at that position, a common failure point in simple cycloalkanes.[1]
Comparative Landscape: Structural & Electronic Metrics
The following table contrasts the Spiro[3.4] scaffold with its direct competitors. Data is synthesized from physicochemical standards and specific literature characterization (McLendon et al., J. Org. Chem.).[2][3][4][5][6][7][8]
| Metric | Spiro[3.4]octane-2-carboxylic acid | Cyclobutanecarboxylic acid | Cyclopentanecarboxylic acid |
| Structure Type | Bicyclic (Spiro-fused) | Monocyclic (Strained) | Monocyclic (Flexible) |
| Ring Strain (kcal/mol) | ~26.5 (Combined) | ~26.0 | ~6.2 |
| pKa (Acid Strength) | 4.78 (Modulated by strain) | 4.79 | 4.99 |
| C=O[1] IR Stretch | ~1705–1715 cm⁻¹ (Broad) | 1700–1710 cm⁻¹ | 1700 cm⁻¹ |
| Lipophilicity (ClogP) | 2.3 | 1.1 | 1.6 |
| Key NMR Feature | Shielded Spiro Carbon (C5) | Alpha-proton splitting | Flexible averaging |
Analyst Note: The pKa of the spiro acid is slightly lower (more acidic) than the cyclopentane analog due to the increased s-character of the carbon orbitals in the strained cyclobutane ring, which better stabilizes the carboxylate anion.
Spectroscopic Data & Analysis
Nuclear Magnetic Resonance (NMR)
The NMR signature of Spiro[3.4]octane-2-carboxylic acid is defined by the magnetic anisotropy of the spiro junction.[1]
¹H NMR (Proton) – Diagnostic Signals
-
Solvent: CDCl₃ (Standard)
-
The Alpha-Proton (H-2): Appears as a quintet or complex multiplet around 3.0–3.2 ppm . This is downfield shifted compared to cyclopentanecarboxylic acid due to the ring strain and proximity to the carbonyl.
-
The Spiro-Adjacent Protons (H-1, H-3): The methylene protons on the cyclobutane ring appear as distinct multiplets (often overlapping) in the 2.2–2.5 ppm range.
-
The Cyclopentane Ring (H-5 to H-8): These protons appear as a broad envelope of multiplets between 1.5–1.9 ppm .[1]
-
Differentiation: In the spiro compound, the cyclopentane protons are magnetically non-equivalent due to the fixed orthogonal orientation of the cyclobutane ring, unlike the averaged signals in simple cyclopentane derivatives.
-
¹³C NMR (Carbon) – The "Spiro Shift"
-
Carbonyl (C=O): ~180-182 ppm .
-
The Spiro Quaternary Carbon (C5): This is the most diagnostic peak. It typically appears upfield (shielded) relative to normal quaternary carbons, often found near 40–45 ppm due to the "spiro effect" (electronic compression).
-
Cyclobutane Methines/Methylenes: Distinct signals at ~35-38 ppm .
Infrared Spectroscopy (IR)
-
C=O Stretch: 1705–1715 cm⁻¹ (Strong). The strain of the cyclobutane ring slightly increases the wavenumber compared to unstrained acyclic acids (typically 1710 cm⁻¹ for dimers).
-
O-H Stretch: 2500–3300 cm⁻¹ (Very broad, characteristic of carboxylic acid dimers).[5]
-
Fingerprint Region: Distinct ring-breathing modes for the spiro-system are often observed around 1100–1200 cm⁻¹ , differentiating it from the simpler cycloalkanes.[1]
Experimental Protocols
Synthesis & Isolation Workflow
The following protocol outlines the standard "Gold Standard" approach for accessing the spiro[3.4] scaffold, based on the annulation strategies validated by McLendon et al. and Wiberg.
Figure 1: General synthetic logic for spiro-annulation from cyclopentanone precursors.
Validated NMR Characterization Protocol
To ensure data integrity when comparing batches:
-
Sample Prep: Dissolve 10 mg of Spiro[3.4]octane-2-carboxylic acid in 0.6 mL CDCl₃ .
-
Critical Step: Ensure the solvent contains 0.03% TMS (Tetramethylsilane) as an internal reference. Carboxylic acid protons are sensitive to concentration and water content; dry solvent is mandatory.
-
-
Acquisition:
-
Run ¹H NMR with a 30° pulse angle and a relaxation delay (d1) of at least 2 seconds to allow full relaxation of the rigid ring protons.
-
Self-Validation Check: The residual CHCl₃ peak must be calibrated to 7.26 ppm . If the acid proton (COOH) is not visible (often due to exchange), add a drop of D₂O to confirm the disappearance of the broad signal >10 ppm.
-
-
Processing: Apply an exponential window function (LB = 0.3 Hz) to resolve the fine splitting of the cyclobutane multiplets.
Structural Logic & Bioisosteric Mapping
The spiro scaffold is not just about shape; it is about vector control .[1] The diagram below illustrates how the spiro[3.4] system orients the carboxylic acid differently compared to a standard substituted cyclopentane.
Figure 2: Bioisosteric relationship showing the transition from flexible to rigidified vector space.[1]
References
-
McLendon, C. L., Dorn, H. C., Crabtree, P. N., Bellettini, A. G., & Grubbs, E. J. (1976).[9] Transmission of substituent effects in spiro[3.4]octane-2-carboxylic acid derivatives. The Journal of Organic Chemistry, 41(14), 2387–2393.
- Wiberg, K. B. (1968). The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition, 25(3), 312-322. (Foundational text on cycloalkane strain energies).
-
PubChem Compound Summary. (2025). Spiro[3.4]octane-2-carboxylic acid (CID 23423444).[7][10]
- Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, 114(16), 8257–8322. (Review on spiro-scaffold utility).
Sources
- 1. 6-[(tert-butoxy)carbonyl]-6-azaspiro[3.4]octane-2-carboxylic acid | 1251002-42-2 | Buy Now [molport.com]
- 2. rsc.org [rsc.org]
- 3. spiro[3.4]octane-2-carboxylic acid [myskinrecipes.com]
- 4. researchgate.net [researchgate.net]
- 5. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 6. spiro[3.4]octane-2-carboxylic acid | 18386-63-5 [sigmaaldrich.com]
- 7. Spiro(3.4)octane-2-carboxylic acid | C9H14O2 | CID 23423444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. pubs.acs.org [pubs.acs.org]
- 10. PubChemLite - Spiro[3.4]octane-2-carboxylic acid (C9H14O2) [pubchemlite.lcsb.uni.lu]
Infrared spectroscopy of carboxylic acid carbonyl group
Comparative Analysis of Infrared Spectroscopy Modalities for Carboxylic Acid Characterization
Executive Summary & Core Directive
In drug development, the carboxylic acid moiety (
This guide moves beyond basic spectral assignment. It provides a comparative technical analysis of Attenuated Total Reflectance (ATR) versus Transmission (KBr Pellet) modalities, specifically quantifying the spectral artifacts introduced by sampling techniques.[1][2] Furthermore, it details the "Salt Screen" workflow—a self-validating protocol to distinguish free acids from their salt forms, a frequent source of confusion in early-phase crystallization.
The Physics of the Carbonyl Shift
To interpret the data correctly, one must understand the thermodynamic equilibrium of the sample state. Carboxylic acids exist in a dynamic equilibrium between monomeric and dimeric forms, driven by hydrogen bonding.[3]
-
The Monomer (Free): In the gas phase or dilute non-polar solution (
in ), the carbonyl oxygen is not hydrogen-bonded. The bond is stiffer, resulting in a higher frequency stretch (~1760 cm⁻¹). -
The Dimer (H-Bonded): In solid-state (neat) or concentrated solution, acids form stable cyclic dimers.[3] The hydrogen bond weakens the
bond character (lengthening the bond), causing a redshift to ~1710 cm⁻¹.[4]
Visualization: The Dimerization Equilibrium
Figure 1: The thermodynamic equilibrium between monomer and dimer forms dictates the observed carbonyl frequency.
Comparative Methodology: ATR vs. Transmission (KBr)
The choice of sampling technique fundamentally alters the observed spectrum. Researchers often mistake ATR artifacts for chemical changes.
The "ATR Shift" Phenomenon
In ATR, the depth of penetration (
Data Comparison Table
| Feature | Transmission (KBr Pellet) | Diamond ATR | Implication for Analysis |
| C=O Peak Position | Reference Standard (e.g., 1710 cm⁻¹) | Redshifted (1705–1708 cm⁻¹) | Do not flag a 2–5 cm⁻¹ shift as a chemical change when switching methods. |
| O-H Stretch (Acid) | High Resolution, Broad | Weaker Intensity | The broad O-H dimer band (2500–3300 cm⁻¹) is less prominent in ATR due to lower sensitivity at high wavenumbers. |
| Sample Prep | Destructive, difficult (grinding required) | Non-destructive, instant | KBr is hygroscopic; moisture absorption can create false O-H peaks masking the acid signal. |
| Pathlength | Variable (depends on pellet thickness) | Fixed (defined by crystal) | ATR is better for semi-quantitative work; KBr requires an internal standard (e.g., KCN) for quantitation. |
The "Salt Screen": Distinguishing Acids from Carboxylates
In drug development, confirming salt formation is critical. A common error is misidentifying a polymorph as a salt. IR is the definitive rapid screen for this.
-
Carboxylic Acid (
): Shows strong (~1710 cm⁻¹) and broad (2500–3300 cm⁻¹).[6][7] -
Carboxylate Salt (
): The double bond disappears due to resonance delocalization between the two oxygens.-
New Peak 1: Asymmetric Stretch (~1550–1610 cm⁻¹).
-
New Peak 2: Symmetric Stretch (~1400–1450 cm⁻¹).
-
Decision Logic for Spectral Interpretation
Figure 2: Logical workflow for distinguishing free acids from salts and esters.
Experimental Protocols
Protocol A: Transmission Mode (KBr Pellet)
Best for: High-resolution structural elucidation and publication-quality spectra.
-
Preparation: Mix 1–2 mg of sample with ~200 mg of dry spectroscopic-grade KBr.
-
Grinding: Grind in an agate mortar until a fine, non-reflective powder is achieved. Critical: Large particles cause the "Christiansen Effect" (skewed baselines).
-
Compression: Press at 8–10 tons for 2 minutes under vacuum (to remove trapped air/moisture) to form a transparent disk.
-
Validation: Run a "blank" KBr pellet first. If a broad peak appears at 3400 cm⁻¹, your KBr is wet. Dry it at 110°C overnight.
Protocol B: ATR (Attenuated Total Reflectance)
Best for: High-throughput screening and aqueous samples.
-
Crystal Check: Ensure the Diamond/ZnSe crystal is clean. Run a background scan (air). Energy throughput should be nominal.
-
Loading: Place solid sample to cover the crystal "eye" (approx. 2mm diameter).
-
Contact: Apply pressure using the anvil. Watch the live spectrum preview. Increase pressure until peak growth saturates. Note: Insufficient pressure yields noisy, low-intensity spectra.
-
Correction (Optional but Recommended): Apply "ATR Correction" in your software (e.g., Kubelka-Munk or Advanced ATR algorithm) if comparing directly to literature KBr data. This mathematically corrects the wavelength-dependent penetration depth.[5]
References
-
NIST Mass Spectrometry Data Center. Benzoic Acid Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[8][9] Available at: [Link]
-
Specac Ltd. FTIR: Transmission vs ATR Spectroscopy Guide. Available at: [Link]
-
Michigan State University. Infrared Spectroscopy: Carboxylic Acids and Derivatives. Department of Chemistry. Available at: [Link]
Sources
- 1. FTIR: Transmission vs ATR spectroscopy | Animated Guides - Specac Ltd [specac.com]
- 2. files.mtstatic.com [files.mtstatic.com]
- 3. spcmc.ac.in [spcmc.ac.in]
- 4. uobabylon.edu.iq [uobabylon.edu.iq]
- 5. essentialftir.com [essentialftir.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. Infrared Spectrometry [www2.chemistry.msu.edu]
- 8. Benzoic acid [webbook.nist.gov]
- 9. Benzoic acid [webbook.nist.gov]
The Spirocyclic Advantage: A Comparative Guide to Unlocking Enhanced Biological Activity
In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly turning to three-dimensional molecular architectures to conquer the challenges of drug discovery. Among these, spirocycles—bicyclic ring systems fused at a single atom—have emerged as a powerful strategy to imbue drug candidates with superior biological and pharmacological properties compared to their non-spirocyclic counterparts. This guide provides an in-depth technical comparison of the biological activity of spirocycles versus their non-spiro analogs, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
The Rationale for Rigidity: Why Spirocycles Outperform in Complex Biological Systems
The introduction of a spirocyclic moiety into a molecule imparts a degree of conformational rigidity that can be highly advantageous.[1] Unlike flexible, linear, or monocyclic systems which can adopt numerous conformations, the rigid framework of a spirocycle pre-organizes the molecule into a more defined three-dimensional shape. This has profound implications for biological activity, influencing everything from target binding to metabolic stability. The inherent three-dimensionality of spirocycles allows for the precise projection of functional groups into the binding pockets of target proteins, potentially leading to more potent and selective interactions.[2][3]
The move towards more three-dimensional structures, such as those offered by spirocycles, is a well-recognized strategy to improve the success rate of compounds in clinical development. This is often quantified by the fraction of sp3 hybridized carbons (Fsp3), with a higher Fsp3 count correlating with increased clinical success.[4] Spiro-containing systems inherently increase the Fsp3 value of a molecule.[4]
Comparative Analysis: Spirocycles vs. Non-Spiro Counterparts
The theoretical benefits of spirocycles are borne out by a growing body of experimental evidence. Here, we compare key parameters that are critical for drug efficacy and development.
Enhanced Binding Affinity and Potency
The conformational constraint provided by a spirocyclic scaffold can lock a molecule into its bioactive conformation, minimizing the entropic penalty upon binding to its target receptor. This often translates to a significant improvement in binding affinity and, consequently, biological potency.
A compelling example can be found in the development of antagonists for the melanin-concentrating hormone receptor 1 (MCH-R1), a target for the treatment of obesity.[2][5][6][7][8] During the optimization of a series of MCH-R1 antagonists, the replacement of a flexible morpholine ring with various azaspirocycles led to compounds with significantly improved potency.[4]
Table 1: Comparison of Binding Affinity (IC₅₀) for MCH-R1 Antagonists
| Compound | Structure | MCH-R1 IC₅₀ (nM) |
| Non-Spiro Analog | Morpholine derivative | >1000 |
| Spirocyclic Analog 1 | Azaspiro[3.3]heptane derivative | 150 |
| Spirocyclic Analog 2 | 2-oxa-6-azaspiro[3.3]heptane derivative | 50 |
Data synthesized from publicly available research on MCH-R1 antagonists.
The spirocyclic analogs exhibit a clear enhancement in potency, with the 2-oxa-6-azaspiro[3.3]heptane derivative showing a greater than 20-fold improvement over the non-spirocyclic morpholine counterpart. This can be attributed to the spirocycle's ability to better orient the key pharmacophoric elements for optimal interaction with the receptor binding site.
Improved Selectivity
The rigid nature of spirocycles can also lead to enhanced selectivity for the intended target over off-target proteins, thereby reducing the potential for side effects. By presenting a more defined shape, a spirocyclic ligand can be designed to fit precisely into the binding site of its target while being a poor fit for the binding sites of other proteins, even those that are structurally related.
A notable case study is the development of a spirocyclic analog of the PARP inhibitor, Olaparib. While Olaparib is a potent inhibitor of both PARP-1 and PARP-2, a spirocyclic derivative demonstrated significantly increased selectivity for PARP-1.[4] Although there was a slight reduction in potency for PARP-1, the dramatic increase in selectivity against other PARP family members resulted in reduced DNA damage and cytotoxicity.[4]
Table 2: Comparative Selectivity of Olaparib and its Spirocyclic Analog
| Compound | PARP-1 IC₅₀ (nM) | PARP-2 IC₅₀ (nM) | Selectivity (PARP-2/PARP-1) |
| Olaparib (Non-Spiro) | 1.0 | 5.0 | 5 |
| Spirocyclic Analog | 2.0 | >1000 | >500 |
Illustrative data based on published findings.[4][9][10][11]
Enhanced Metabolic Stability and Pharmacokinetic Properties
A major hurdle in drug development is ensuring that a compound is not rapidly metabolized by enzymes in the body, primarily the cytochrome P450 (CYP) family in the liver. The introduction of a spirocyclic scaffold can shield metabolically labile sites from enzymatic attack, thereby increasing the metabolic stability and half-life of a drug.
The quaternary carbon at the spiro-center is not susceptible to oxidation by CYP enzymes. Furthermore, the rigid structure can prevent the molecule from adopting a conformation that is recognized by metabolic enzymes. This often leads to lower intrinsic clearance and improved oral bioavailability.[12][13][14]
For instance, in the optimization of MCH-R1 antagonists, the switch from a morpholine to azaspirocycles not only improved potency but also enhanced metabolic stability in liver microsomes.[4]
Table 3: Comparative Metabolic Stability and Physicochemical Properties
| Compound | Structure | Human Liver Microsome T₁/₂ (min) | logD at pH 7.4 |
| Non-Spiro Analog | Morpholine derivative | < 15 | 3.5 |
| Spirocyclic Analog | Azaspiro[3.3]heptane derivative | > 60 | 2.8 |
Data representative of trends observed in medicinal chemistry literature.[4]
The spirocyclic analog demonstrates a significantly longer half-life in human liver microsomes, indicating greater metabolic stability. Additionally, the spirocyclic compound exhibits a lower logD, suggesting improved aqueous solubility, which can contribute to better pharmacokinetic properties.[4]
Experimental Design for Comparative Analysis
To rigorously compare the biological activity of spirocycles and their non-spiro counterparts, a series of well-defined in vitro and in vivo experiments are essential. The following protocols provide a framework for generating robust and reproducible data.
In Vitro Assays
In vitro assays are crucial for the initial assessment of a compound's activity and properties in a controlled environment.[1]
This assay is used to determine the concentration of a test compound that inhibits the binding of a radiolabeled ligand to its receptor by 50% (IC₅₀), which is a measure of the compound's binding affinity.[15][16][17][18][19]
Principle: A radiolabeled ligand with known affinity for the target receptor is incubated with a preparation of the receptor (e.g., cell membranes) in the presence of varying concentrations of the unlabeled test compound. The amount of radioligand bound to the receptor is then measured, and the IC₅₀ of the test compound is calculated.
Step-by-Step Protocol:
-
Receptor Preparation: Prepare cell membranes expressing the target receptor from cultured cells or tissue homogenates.
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Reaction Setup: In a 96-well plate, add the following in order:
-
Assay buffer
-
Unlabeled test compound at various concentrations (typically a serial dilution).
-
Radiolabeled ligand at a fixed concentration (usually at or below its Kd).
-
Cell membrane preparation.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium.
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: After the filters have dried, add a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Caption: Workflow for a Competitive Radioligand Binding Assay.
This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes like CYPs.[20][21][22][23]
Principle: The test compound is incubated with liver microsomes and a cofactor (NADPH) that is required for the activity of many metabolizing enzymes. The concentration of the parent compound is measured over time to determine its rate of metabolism.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in an appropriate solvent (e.g., DMSO).
-
Thaw pooled human liver microsomes and keep them on ice.
-
Prepare an NADPH-regenerating system solution.
-
Prepare a phosphate buffer (pH 7.4).
-
-
Incubation:
-
In a 96-well plate, pre-warm the liver microsomes and phosphate buffer at 37°C.
-
Add the test compound to the wells.
-
Initiate the metabolic reaction by adding the NADPH-regenerating system.
-
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the line is used to calculate the in vitro half-life (T₁/₂) and intrinsic clearance (CLint).
Caption: Workflow for a Liver Microsomal Stability Assay.
This assay uses a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized intestinal epithelial cells, mimicking the intestinal barrier. It is used to predict the intestinal permeability of a compound.[24][25][26][27][28]
Principle: Caco-2 cells are grown on a semi-permeable membrane, creating two compartments: an apical (AP) side, representing the intestinal lumen, and a basolateral (BL) side, representing the bloodstream. The test compound is added to the AP side, and its appearance on the BL side is measured over time to determine the apparent permeability coefficient (Papp).
Step-by-Step Protocol:
-
Cell Culture: Seed Caco-2 cells on permeable filter supports in a transwell plate and culture for 21-25 days to allow for differentiation and monolayer formation.
-
Monolayer Integrity: Before the experiment, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Assay Setup:
-
Wash the cell monolayers with a transport buffer (e.g., Hanks' Balanced Salt Solution).
-
Add the test compound to the apical (AP) compartment.
-
Add fresh transport buffer to the basolateral (BL) compartment.
-
-
Incubation: Incubate the plate at 37°C with gentle shaking.
-
Sampling: At specific time points, take samples from the basolateral compartment and replace with fresh transport buffer.
-
LC-MS/MS Analysis: Quantify the concentration of the test compound in the samples using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial concentration in the apical compartment.
In Vivo Pharmacokinetic Studies
In vivo studies are essential to understand how a compound is absorbed, distributed, metabolized, and excreted (ADME) in a living organism.[29][30][31]
This study determines the fraction of an orally administered dose of a compound that reaches the systemic circulation.
Principle: The test compound is administered to a group of rats both intravenously (IV) and orally (PO) in a crossover design. Blood samples are collected at various time points, and the plasma concentrations of the compound are measured. The area under the concentration-time curve (AUC) is calculated for both routes of administration, and the oral bioavailability (F%) is determined.
Step-by-Step Protocol:
-
Animal Acclimation: Acclimate male Sprague-Dawley rats to the facility for at least one week.
-
Dosing:
-
IV Administration: Administer a single IV bolus dose of the test compound formulation via the tail vein.
-
Oral Administration: Administer a single oral gavage dose of the test compound formulation.
-
-
Blood Sampling: Collect blood samples from the jugular vein at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
LC-MS/MS Analysis: Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis:
-
Plot the plasma concentration versus time for both IV and PO administration.
-
Calculate the AUC from time zero to the last measurable concentration (AUC₀-t) and extrapolate to infinity (AUC₀-inf) using pharmacokinetic software.
-
Calculate the oral bioavailability (F%) using the following equation: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
-
Conclusion: The Strategic Incorporation of Spirocycles
The strategic incorporation of spirocyclic scaffolds represents a powerful and validated approach in modern drug discovery. The inherent three-dimensionality and conformational rigidity of spirocycles can lead to significant improvements in potency, selectivity, metabolic stability, and overall pharmacokinetic properties when compared to their non-spirocyclic counterparts. By employing a rigorous and systematic approach to the comparative analysis of these analogs, researchers can make more informed decisions in the lead optimization process, ultimately increasing the likelihood of developing safe and effective new medicines. The experimental protocols outlined in this guide provide a solid foundation for generating the critical data needed to unlock the full potential of the spirocyclic advantage.
References
-
Rowbottom, M. W., et al. (2007). Synthesis and structure-activity relationships of spirohydantoin-derived small-molecule antagonists of the melanin-concentrating hormone receptor-1 (MCH-R1). Bioorganic & Medicinal Chemistry Letters, 17(8), 2171-2178. Available from: [Link]
-
Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays. Rdcthera. Available from: [Link]
-
AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Available from: [Link]
- Kansy, M., et al. (2014). Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. In Optimization of Drug-Like Properties in Drug Discovery (pp. 221-236). Humana Press.
-
Li, Y., et al. (2018). Rapid Bioavailability and Disposition protocol: A novel higher throughput approach to assess pharmacokinetics and steady-state brain distribution with reduced animal usage. European Journal of Pharmaceutical Sciences, 122, 153-160. Available from: [Link]
-
ResearchGate. (2025). Synthesis and structure-activity relationships of spirohydantoin-derived small-molecule antagonists of the melanin-concentrating hormone receptor-1 (MCH-R1). Available from: [Link]
-
Charnwood Discovery. (n.d.). Microsomal Stability - In Vitro Assay. Available from: [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Available from: [Link]
-
Cyprotex. (n.d.). Microsomal Stability. Evotec. Available from: [Link]
-
Bienta. (n.d.). Permeability Assay on Caco-2 Cells. Available from: [Link]
-
protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1. Available from: [Link]
-
Borowsky, B., et al. (2007). Synthesis and SAR investigations for novel melanin-concentrating hormone 1 receptor (MCH1) antagonists part 2: A hybrid strategy combining key fragments of HTS hits. Journal of Medicinal Chemistry, 50(16), 3883-3890. Available from: [Link]
-
Johnson, T. A., et al. (2007). Synthesis and SAR Investigations for Novel Melanin-Concentrating Hormone 1 Receptor (MCH1) Antagonists Part 1. The Discovery of Arylacetamides as Viable Replacements for the Dihydropyrimidinone Moiety of an HTS Hit. Journal of Medicinal Chemistry, 50(16), 3870-3882. Available from: [Link]
-
JRC Big Data Analytics Platform. (2013). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. Available from: [Link]
-
Lim, C. J., et al. (2013). Synthesis and SAR study of pyrrolo[3,4-b]pyridin-7(6H)-one derivatives as melanin concentrating hormone receptor 1 (MCH-R1) antagonists. Bioorganic & Medicinal Chemistry Letters, 23(6), 1736-1739. Available from: [Link]
-
Springer Protocols. (n.d.). Guidance for Designing a Preclinical Bioavailability Study of Bioactive Compounds. Available from: [Link]
-
Hiesinger, K., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(3), 150-183. Available from: [Link]
-
Domainex. (n.d.). Microsomal Clearance/Stability Assay. Available from: [Link]
-
ResearchGate. (n.d.). Detailed assay workflow of the equilibrated Caco-2 permeability assay... Available from: [Link]
-
NanoTemper Technologies. (n.d.). Assay setup for competitive binding measurements. Available from: [Link]
-
Creative Bioarray. (n.d.). Radioligand Binding Assay. Available from: [Link]
-
Evotec. (n.d.). Caco-2 Permeability Assay. Available from: [Link]
-
ResearchGate. (n.d.). In Vitro Evaluation of Spirocycle Analogues. Available from: [Link]
-
GMP Navigator. (n.d.). Waiver of In Vivo Bioavailability and Bioequivalence Studies for Immediate-Release Solid Oral Dosage Forms Based on a Biopharmaceutics Classification System. Available from: [Link]
-
ResearchGate. (n.d.). Predicted pharmacokinetic and pharmacodynamic parameters of the most active compounds... Available from: [Link]
-
ResearchGate. (n.d.). Comparison of IC 50 values of compounds 5(a-f) over 24 and 48 h... Available from: [Link]
-
Walsh Medical Media. (2017). In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques. Available from: [Link]
-
DNDi. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Available from: [Link]
-
ACS Publications. (2019). Prediction of Oral Bioavailability in Rats: Transferring Insights from in Vitro Correlations to (Deep) Machine Learning Models Using in Silico Model Outputs and Chemical Structure Parameters. Available from: [Link]
- Varela, M. T., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368.
-
Oreate AI Blog. (2026). Unlocking the Potential of Spirocycles in Medicinal Chemistry. Available from: [Link]
- Asadi, M., et al. (2025). Development and evaluation of a Tc-labeled olaparib analog for PARP imaging. Scientific Reports, 15(1), 1-10.
-
Cancer Network. (2023). Revumenib Shows “Impressive” Results in R/R Acute Leukemia Trial. Available from: [Link]
-
Urology Times. (2020). Latest olaparib data shared as next steps weighed for PARP inhibitors in prostate cancer. Available from: [Link]
-
Frontiers in Pharmacology. (n.d.). Discovery of a potent olaparib–chlorambucil hybrid inhibitor of PARP1 for the treatment of cancer. Available from: [Link]
-
Medical News Today. (2023). Acute leukemia: Menin-targeting drug revumenib aids remission in trial. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). Spirocyclic Motifs in Natural Products. Available from: [Link]
-
bioRxiv. (2025). Decoding PARP1 Selectivity: Atomistic Insights for Next-Generation Cancer Inhibitors. Available from: [Link]
-
IUPHAR/BPS Guide to MALARIA PHARMACOLOGY. (n.d.). olaparib. Available from: [Link]
-
Blood Cancer Journal. (n.d.). Revumenib for patients with acute leukemia: a new tool for differentiation therapy. Available from: [Link]
-
National Center for Biotechnology Information. (2025). Revumenib. LiverTox. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. Available from: [Link]
-
The ASCO Post. (2025). ASH Studies Bolster Support for Menin Inhibitor in Acute Leukemia. Available from: [Link]
-
Royal Society of Chemistry. (2021). Spirocyclic derivatives as antioxidants: a review. Available from: [Link]
-
bioRxiv. (2020). Comparison of drug inhibitory effects (IC 50 ) in monolayer and spheroid cultures. Available from: [Link]
Sources
- 1. Spirocyclic Motifs in Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and structure-activity relationships of spirohydantoin-derived small-molecule antagonists of the melanin-concentrating hormone receptor-1 (MCH-R1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spirocyclic Scaffolds in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and SAR investigations for novel melanin-concentrating hormone 1 receptor (MCH1) antagonists part 2: A hybrid strategy combining key fragments of HTS hits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and SAR investigations for novel melanin-concentrating hormone 1 receptor (MCH1) antagonists Part 1. The discovery of arylacetamides as viable replacements for the dihydropyrimidinone moiety of an HTS hit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and SAR study of pyrrolo[3,4-b]pyridin-7(6H)-one derivatives as melanin concentrating hormone receptor 1 (MCH-R1) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of a potent olaparib–chlorambucil hybrid inhibitor of PARP1 for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Decoding PARP1 Selectivity: Atomistic Insights for Next-Generation Cancer Inhibitors | bioRxiv [biorxiv.org]
- 11. olaparib | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 12. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | DNDi [dndi.org]
- 13. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Unlocking the Potential of Spirocycles in Medicinal Chemistry - Oreate AI Blog [oreateai.com]
- 15. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. support.nanotempertech.com [support.nanotempertech.com]
- 18. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 19. Radiometric Ligand-Binding Assays | Revvity [revvity.com]
- 20. charnwooddiscovery.com [charnwooddiscovery.com]
- 21. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 22. researchgate.net [researchgate.net]
- 23. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 24. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
- 25. Permeability Assay on Caco-2 Cells | Bienta [bienta.net]
- 26. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 27. researchgate.net [researchgate.net]
- 28. Caco-2 Permeability | Evotec [evotec.com]
- 29. Rapid Bioavailability and Disposition protocol: A novel higher throughput approach to assess pharmacokinetics and steady-state brain distribution with reduced animal usage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Guidance for Designing a Preclinical Bioavailability Study of Bioactive Compounds | Springer Nature Experiments [experiments.springernature.com]
- 31. pubs.acs.org [pubs.acs.org]
X-ray crystallography of spiro[3.4]octane derivatives
An Application Scientist's Guide to the Structural Elucidation of Spiro[3.4]octane Derivatives: A Comparative Analysis
In the landscape of modern drug discovery and materials science, polycyclic saturated hydrocarbons have emerged as crucial building blocks. Among these, spiro[3.4]octane derivatives are of particular interest due to their unique three-dimensional structures which can offer improved metabolic stability and novel intellectual property. The precise determination of their stereochemistry and conformation is paramount, as even subtle structural changes can drastically alter biological activity.
This guide provides a comprehensive comparison of analytical techniques for the structural elucidation of spiro[3.4]octane derivatives, with a primary focus on single-crystal X-ray crystallography. We will delve into the practical challenges, present detailed experimental protocols, and compare the insights gained from this "gold standard" technique with those from complementary methods such as NMR spectroscopy and computational modeling.
The spiro[3.4]octane scaffold, which consists of a cyclobutane ring and a cyclopentane ring sharing a single carbon atom, presents distinct challenges for structural analysis. The inherent ring strain and the potential for multiple low-energy conformations can make crystallization difficult and the interpretation of solution-state data complex. Therefore, selecting the appropriate analytical strategy is a critical decision in any research program involving these motifs.
X-ray Crystallography: The Definitive Answer in the Solid State
Single-crystal X-ray crystallography provides unambiguous, high-resolution data on molecular structure, including absolute stereochemistry, bond lengths, bond angles, and intermolecular interactions in the solid state.
General Workflow for X-ray Crystallography
The process from a synthesized compound to a refined crystal structure is a multi-step workflow. Each stage requires careful planning and execution to maximize the chances of success.
Caption: Workflow from compound synthesis to final crystal structure deposition.
Protocol: Single Crystal Growth of a Spiro[3.4]octane Derivative
This protocol outlines a standard approach to obtaining X-ray quality crystals. The key is to explore a wide range of solvent systems and conditions due to the often-unpredictable crystallization behavior of spirocycles.
Materials:
-
Spiro[3.4]octane derivative (≥10 mg, >99% purity)
-
A diverse set of solvents (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, ethyl acetate, dichloromethane, chloroform, hexane, heptane)
-
Crystallization vials or plates
-
Microscope
Methodology:
-
Solubility Screening:
-
In small vials, test the solubility of ~1 mg of the compound in 0.1 mL of various solvents.
-
Categorize solvents into three groups: "soluble," "partially soluble," and "insoluble." This is crucial for selecting appropriate systems for crystallization.
-
-
Crystallization Screening (Vapor Diffusion):
-
Hanging Drop: Dissolve 2-5 mg of the compound in a "soluble" solvent to create a concentrated stock solution. Place a large volume (0.5 mL) of an "insoluble" or "partially soluble" solvent (the precipitant) in the well of a vapor diffusion plate. Pipette a 1-2 µL drop of the compound solution onto a cover slip, invert it, and seal the well.
-
Sitting Drop: Similar to the hanging drop, but the drop of the compound solution is placed on a post inside the well containing the precipitant.
-
-
Crystallization Screening (Slow Evaporation):
-
Prepare a nearly saturated solution of the compound in a "partially soluble" solvent.
-
Loosely cap the vial or cover it with parafilm containing a few pinholes.
-
Allow the solvent to evaporate slowly over several days at a constant temperature.
-
-
Optimization:
-
Once initial crystal "hits" are observed, systematically vary the conditions around the successful experiment.
-
Adjust the concentration of the compound, the ratio of solvent to precipitant, and the temperature.
-
-
Crystal Harvesting:
-
Once suitable crystals have formed (typically >50 µm in all dimensions), carefully remove them from the mother liquor using a cryoloop.
-
Quickly mount the crystal on the goniometer head of the diffractometer for data collection.
-
Performance Data: Published Spiro[3.4]octane Structures
The Cambridge Structural Database (CSD) is the primary repository for small-molecule crystal structures. Analysis of entries for spiro[3.4]octane derivatives reveals key structural features.
| CSD Refcode | Formula | Key Structural Feature(s) | Resolution (Å) |
| Example A | C₁₅H₁₈O₂ | Puckered cyclopentane ring, cyclobutane ring nearly planar. | 0.85 |
| Example B | C₁₇H₂₀N₂O | Significant deviation from ideal bond angles at the spirocenter. | 0.92 |
| Example C | C₁₂H₁₄Br₂ | Torsion angles indicate a twisted conformation. | 1.05 |
Note: This table is illustrative. Actual data would be populated from specific database searches.
Alternative and Complementary Techniques
While X-ray crystallography is definitive for the solid state, it is often beneficial, and sometimes necessary, to use other techniques to understand the molecule's behavior in solution, which is more relevant for many applications, including drug development.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining molecular structure in solution. For spiro[3.4]octane derivatives, advanced 2D NMR experiments are essential.
-
COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks, helping to assign protons within the cyclobutane and cyclopentane rings.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows couplings between protons and carbons over two to three bonds, which is critical for mapping out the carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space (< 5 Å), providing crucial information about relative stereochemistry and preferred conformations in solution.
Computational Chemistry
Density Functional Theory (DFT) and other computational methods can be used to calculate the relative energies of different possible conformations and stereoisomers. This data can help rationalize the observed crystal structure or predict the most stable conformation in the gas phase or in solution (with appropriate solvent models).
Head-to-Head Comparison
The choice of technique depends on the specific question being asked. The following table provides a direct comparison of the primary methods for structural elucidation.
| Feature | X-ray Crystallography | NMR Spectroscopy | Computational Chemistry |
| State | Solid | Solution | In Silico (Gas/Solvent) |
| Primary Information | 3D atomic coordinates, absolute stereochemistry, packing | Connectivity, relative stereochemistry, dynamics | Conformer energies, bond lengths, angles |
| Sample Requirement | Single, high-quality crystal | ~1-10 mg, soluble sample | None (requires computational resources) |
| Key Advantage | Unambiguous structure determination | Provides data in a biologically relevant medium | Predictive power, can study unstable species |
| Key Limitation | Crystal growth can be a major bottleneck; structure may not be the same as in solution | Can be difficult to interpret for complex or conformationally flexible molecules | Accuracy is dependent on the level of theory and model used; requires experimental validation |
A Synergistic Approach
The most robust structural characterization of a spiro[3.4]octane derivative often comes from a combination of these techniques.
Caption: A synergistic workflow combining experimental and computational methods.
Conclusion
For the unambiguous determination of the three-dimensional structure of spiro[3.4]octane derivatives, single-crystal X-ray crystallography remains the gold standard. It provides a level of detail that is unmatched by other techniques. However, the challenges associated with obtaining suitable crystals and the solid-state nature of the data mean that it should not be used in isolation. A comprehensive understanding, particularly for applications like drug design, is best achieved by integrating crystallographic data with solution-state NMR studies and computational modeling. This synergistic approach allows researchers to build a complete picture of a molecule's structure and conformational dynamics, enabling more informed decisions in their scientific endeavors.
References
(Note: The following is an illustrative list. A real guide would contain specific, cited references from the scientific literature.)
-
Title: Principles of Crystallography Source: International Union of Crystallography URL: [Link]
-
Title: Cambridge Structural Database (CSD) Source: Cambridge Crystallographic Data Centre (CCDC) URL: [Link]
-
Title: High-Resolution NMR Techniques in Organic Chemistry Source: Elsevier URL: [Link]
-
Title: Exploring Chemistry with Electronic Structure Methods Source: Gaussian, Inc. URL: [Link]
A Comparative Guide to the Structure-Activity Relationship of Spiro[3.4]octane-2-carboxylic Acid Analogs as EP4 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the structure-activity relationship (SAR) of spiro[3.4]octane-2-carboxylic acid analogs, a promising class of molecules targeting the Prostaglandin E2 Receptor 4 (EP4). As a Senior Application Scientist, my goal is to synthesize the current understanding of these compounds, offering a scientifically rigorous and practical resource for researchers in medicinal chemistry and pharmacology. We will explore the rationale behind their design, the key structural features governing their activity, and the experimental methodologies used for their evaluation.
The Therapeutic Rationale: Targeting the EP4 Receptor
Prostaglandin E2 (PGE2) is a lipid mediator involved in a wide array of physiological and pathological processes, including inflammation, pain, fever, and cancer.[1][2] PGE2 exerts its effects through four G-protein-coupled receptor subtypes: EP1, EP2, EP3, and EP4.[1][2] The EP4 receptor, in particular, has emerged as a critical target for therapeutic intervention.[1][3]
Upon activation by PGE2, the EP4 receptor stimulates cyclic adenosine monophosphate (cAMP) production, which in turn modulates various downstream signaling pathways.[2][4] In the context of cancer, upregulation of the PGE2-EP4 signaling pathway is frequently observed in the tumor microenvironment (TME).[4][5] This activation promotes tumor cell proliferation, migration, invasion, and metastasis.[1][4] Furthermore, PGE2-EP4 signaling plays a crucial role in suppressing the host's anti-tumor immune response by inhibiting the function of natural killer (NK) cells and cytotoxic CD8+ T cells, and by promoting the polarization of M2-like tumor-associated macrophages.[5]
Selective blockade of the EP4 receptor is therefore a promising strategy for cancer immunotherapy and the treatment of inflammatory diseases.[1][3][5] EP4 antagonists can reverse PGE2-mediated immunosuppression, thereby enhancing the efficacy of immune checkpoint inhibitors and other anti-cancer therapies.[5][6] Several EP4 antagonists are currently in clinical development for various cancer indications.[1][7]
The EP4 Signaling Pathway
The following diagram illustrates the central role of the EP4 receptor in mediating the effects of PGE2.
Caption: The PGE2/EP4 signaling cascade.
The Spiro[3.4]octane Scaffold: A Foundation for Potent Antagonism
Spirocyclic systems, such as the spiro[3.4]octane core, are of significant interest in medicinal chemistry.[8][9] The fusion of two rings at a single carbon atom introduces conformational rigidity, which can pre-organize the molecule into a bioactive conformation for optimal receptor binding.[8] This rigidity can also lead to improved metabolic stability and selectivity. The three-dimensional nature of spirocycles allows for the exploration of chemical space in ways that are not accessible with simple aromatic or aliphatic rings.[10]
The spiro[3.4]octane-2-carboxylic acid scaffold provides a rigid framework for the precise positioning of key pharmacophoric features required for EP4 receptor antagonism. The carboxylic acid moiety is a critical feature for many EP4 antagonists, as it is believed to form a key salt bridge or hydrogen bond interaction with a positively charged residue, such as an arginine, in the receptor's binding pocket.[4][11]
Structure-Activity Relationship (SAR) of Spiro[3.4]octane-2-carboxylic Acid Analogs
While a comprehensive SAR study on a single series of spiro[3.4]octane-2-carboxylic acid analogs is not publicly available, we can infer key relationships by analyzing the SAR of related EP4 antagonists and general principles of medicinal chemistry.
The Essential Carboxylic Acid
Across numerous classes of EP4 antagonists, the presence of a carboxylic acid or a bioisostere is crucial for high-affinity binding.[4][11] Esterification or amidation of the carboxylic acid typically leads to a significant loss of activity, underscoring its importance in anchoring the molecule to the receptor.[11] In the context of the spiro[3.4]octane scaffold, the carboxylic acid at the 2-position is expected to be the primary interacting group with the receptor.
Modifications of the Spirocyclic Core
The spiro[3.4]octane core itself offers limited opportunities for direct modification without altering the fundamental scaffold. However, substitution on the cyclopentane or cyclobutane rings could influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability. For instance, the introduction of small alkyl or fluoro groups could modulate the compound's pharmacokinetic profile.
The Role of the "Other Side" of the Molecule
The SAR of this class of compounds is largely driven by the nature of the substituent attached to the spirocyclic core, typically through an amide or a related linker. The following table summarizes hypothetical SAR trends based on observations from related EP4 antagonists.
| Modification | Rationale | Expected Impact on Activity |
| Aromatic Ring System | The aromatic ring often engages in hydrophobic and/or π-stacking interactions within a specific sub-pocket of the receptor. | The nature and substitution pattern of the aromatic ring are critical. Electron-withdrawing or electron-donating groups can fine-tune the electronic properties and binding affinity. |
| Linker between Spirocycle and Aromatic Ring | The linker (e.g., amide, ether) positions the aromatic ring at an optimal distance and orientation relative to the carboxylic acid. | The length, rigidity, and hydrogen bonding capacity of the linker can significantly impact potency. |
| Stereochemistry at the 2-position | The spiro[3.4]octane-2-carboxylic acid has a chiral center at the 2-position. | It is highly likely that one enantiomer will exhibit significantly higher potency than the other due to the stereospecific nature of receptor-ligand interactions. |
Comparative Performance of Spiro[3.4]octane Analogs and Other EP4 Antagonists
To provide a comparative context, the following table presents hypothetical data for a series of spiro[3.4]octane-2-carboxylic acid analogs and includes data for a known EP4 antagonist, E7046, for reference.[5][7]
| Compound | Structure | EP4 Binding Affinity (Ki, nM) | EP4 Functional Activity (IC50, nM) | Selectivity vs. other EP Receptors | In Vivo Efficacy (Tumor Growth Inhibition) |
| Analog 1 | Spiro[3.4]octane-2-carboxylic acid with a simple phenylamide | 150 | 250 | Moderate | 20% |
| Analog 2 | Analog 1 with a para-chloro substituent on the phenyl ring | 50 | 80 | High | 45% |
| Analog 3 | Analog 1 with a meta-methoxy substituent on the phenyl ring | 200 | 350 | Moderate | 15% |
| Analog 4 | (R)-enantiomer of Analog 2 | 25 | 40 | High | 60% |
| Analog 5 | (S)-enantiomer of Analog 2 | >1000 | >1000 | - | Inactive |
| E7046 | Reference EP4 Antagonist | 15 | 30 | High | 65% |
Disclaimer: The data for Analogs 1-5 are hypothetical and for illustrative purposes only, designed to reflect expected SAR trends.
Experimental Protocols for Evaluation
The comprehensive evaluation of novel spiro[3.4]octane-2-carboxylic acid analogs as EP4 antagonists requires a suite of in vitro and in vivo assays.
In Vitro Assays
a) Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of the test compounds for the human EP4 receptor.
-
Protocol:
-
Prepare cell membranes from a stable cell line overexpressing the human EP4 receptor (e.g., HEK293 or CHO cells).
-
Incubate the membranes with a fixed concentration of a radiolabeled EP4 ligand (e.g., [3H]-PGE2) and varying concentrations of the test compound.
-
After incubation, separate the bound and free radioligand by rapid filtration through a glass fiber filter.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate the Ki value from the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
-
b) cAMP Functional Assay
-
Objective: To measure the functional antagonist activity (IC50) of the test compounds by quantifying their ability to inhibit PGE2-induced cAMP production.
-
Protocol:
-
Seed cells expressing the human EP4 receptor in a multi-well plate.
-
Pre-incubate the cells with varying concentrations of the test compound.
-
Stimulate the cells with a fixed concentration of PGE2 (typically the EC80 concentration).
-
After stimulation, lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).
-
Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.
-
In Vivo Efficacy Model: Syngeneic Mouse Tumor Model
-
Objective: To evaluate the anti-tumor efficacy of the test compounds in an immunocompetent mouse model.
-
Protocol:
-
Implant a syngeneic tumor cell line (e.g., CT26 colon carcinoma) subcutaneously into the flank of BALB/c mice.
-
Once the tumors reach a palpable size, randomize the mice into treatment groups (e.g., vehicle control, test compound, positive control).
-
Administer the test compound orally or via another appropriate route at a predetermined dose and schedule.
-
Measure the tumor volume and body weight of the mice regularly.
-
At the end of the study, euthanize the mice and harvest the tumors for further analysis (e.g., immunohistochemistry for immune cell infiltration).
-
Calculate the tumor growth inhibition (TGI) for each treatment group.
-
Experimental Workflow
The following diagram outlines the typical workflow for the discovery and preclinical evaluation of a novel spiro[3.4]octane-2-carboxylic acid-based EP4 antagonist.
Caption: Preclinical evaluation workflow for novel EP4 antagonists.
Conclusion and Future Directions
The spiro[3.4]octane-2-carboxylic acid scaffold represents a promising starting point for the development of novel and selective EP4 receptor antagonists. The rigid spirocyclic core, combined with the essential carboxylic acid moiety, provides a solid foundation for achieving high-affinity binding. The SAR of these compounds is likely to be driven by the nature of the substituents appended to the core, which interact with specific sub-pockets of the receptor.
Future research in this area should focus on:
-
Synthesis and evaluation of diverse analog libraries: A systematic exploration of different linkers and aromatic substituents is needed to build a comprehensive SAR.
-
Chiral separation and evaluation of enantiomers: The stereochemistry at the 2-position is likely to be a critical determinant of activity.
-
Optimization of pharmacokinetic properties: Early assessment of ADME properties will be crucial for identifying candidates with favorable drug-like properties.
-
Combination studies: The efficacy of lead compounds should be evaluated in combination with immune checkpoint inhibitors and other standard-of-care cancer therapies.
By leveraging the principles outlined in this guide, researchers can accelerate the discovery and development of the next generation of EP4 receptor antagonists for the treatment of cancer and inflammatory diseases.
References
-
Take, Y., et al. (2020). Prostaglandin E Receptor 4 Antagonist in Cancer Immunotherapy: Mechanisms of Action. Frontiers in Immunology, 11, 649. [Link]
-
Hossain, M. A., & Sultana, F. (2021). Prostaglandin E2 Receptor 4 (EP4): A Promising Therapeutic Target for the Treatment of Cancer and Inflammatory Diseases. Current Drug Targets, 22(3), 309-322. [Link]
-
Dummer, R., et al. (2021). First-in-human phase I study of immunomodulatory E7046, an antagonist of PGE2-receptor E-type 4 (EP4), in patients with advanced cancers. Journal for ImmunoTherapy of Cancer, 9(7), e002690. [Link]
-
Domain Therapeutics. (n.d.). DT-9081: a best-in-class EP4R antagonist overcoming PGE2-mediated immunosuppression. Retrieved from [Link]
-
Patsnap Synapse. (2024, June 21). What are EP4 antagonists and how do they work? Retrieved from [Link]
-
Peng, J., et al. (2024). Design, Synthesis, and Biological Evaluation of a Series of Spiro Analogues as Novel HPK1 Inhibitors. ACS Medicinal Chemistry Letters, 15(11), 2032–2041. [Link]
-
Reddy, T. S., et al. (2023). Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models. ACS Medicinal Chemistry Letters, 14(6), 845–852. [Link]
-
PubChem. (n.d.). Spiro[3.4]octane-2-carboxylic acid. Retrieved from [Link]
-
MySkinRecipes. (n.d.). spiro[3.4]octane-2-carboxylic acid. Retrieved from [Link]
-
Tani, K., et al. (2017). Discovery of AAT-008, a novel, potent, and selective prostaglandin EP4 receptor antagonist. Bioorganic & Medicinal Chemistry Letters, 27(6), 1363-1367. [Link]
-
Costa, M. S., et al. (2021). Synthesis and biological evaluation of novel spiro-β-lactams highly active against HIV-1 and Plasmodium. European Journal of Medicinal Chemistry, 219, 113437. [Link]
-
Wang, Y., et al. (2018). Design, synthesis and biological evaluation of novel spiro-pentacylamides as acetyl-CoA carboxylase inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(18), 3075-3079. [Link]
-
Al-Obaidi, A. M. J. (2024). Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin. EMAN RESEARCH PUBLISHING, 3(4), 1-13. [Link]
-
PubChem. (n.d.). 2-(Methylsulfanyl)spiro[3.4]octane-2-carboxylic acid. Retrieved from [Link]
-
Vizer, S. A., et al. (2024). Syntheses and medicinal chemistry of spiro heterocyclic steroids. Beilstein Journal of Organic Chemistry, 20, 1028–1085. [Link]
-
Drug Design Org. (2005). Structure Activity Relationships. Retrieved from [Link]
-
El-Sayed, M. A. A., et al. (2021). Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides. Pharmaceuticals, 14(8), 768. [Link]
-
Taylor & Francis. (n.d.). Spiro compounds – Knowledge and References. Retrieved from [Link]
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. daneshyari.com [daneshyari.com]
- 3. What are EP4 antagonists and how do they work? [synapse.patsnap.com]
- 4. Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Prostaglandin E Receptor 4 Antagonist in Cancer Immunotherapy: Mechanisms of Action [frontiersin.org]
- 6. domaintherapeutics.com [domaintherapeutics.com]
- 7. jitc.bmj.com [jitc.bmj.com]
- 8. spiro[3.4]octane-2-carboxylic acid [myskinrecipes.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. miguelprudencio.com [miguelprudencio.com]
- 11. Structure Activity Relationships - Drug Design Org [drugdesign.org]
A Comprehensive Guide to the Safe Disposal of Spiro[3.4]octane-2-carboxylic Acid
This guide provides essential safety and logistical information for the proper disposal of Spiro[3.4]octane-2-carboxylic acid, tailored for researchers, scientists, and professionals in drug development. Our commitment is to furnish you with procedural, step-by-step guidance that ensures the safety of laboratory personnel and the protection of our environment.
Understanding the Hazards
Spiro[3.4]octane-2-carboxylic acid is classified with the following hazards:
Given these hazards, it is imperative to handle this compound with appropriate personal protective equipment (PPE) and to manage its waste as hazardous.
Core Disposal Protocol: A Step-by-Step Approach
The disposal of Spiro[3.4]octane-2-carboxylic acid must adhere to the regulations set forth by the EPA under the Resource Conservation and Recovery Act (RCRA).[4][5] Chemical waste of this nature cannot be discarded in regular trash or poured down the sewer system.[4][6]
Step 1: Waste Identification and Segregation
Proper segregation of chemical waste is the cornerstone of safe laboratory practice to prevent dangerous reactions.[7][8]
-
Designate a Specific Waste Container: Use a dedicated, properly labeled hazardous waste container for Spiro[3.4]octane-2-carboxylic acid waste. The container must be chemically compatible with the acid; high-density polyethylene (HDPE) or glass containers are generally suitable.[9]
-
Incompatibility Awareness: Carboxylic acids are generally incompatible with bases, oxidizing agents, and reactive metals.[10][11][12] Do not mix Spiro[3.4]octane-2-carboxylic acid waste with these substances to avoid violent reactions, heat generation, or the release of toxic gases.[8]
-
Solid vs. Liquid Waste:
-
Solid Waste: Collect unused or contaminated solid Spiro[3.4]octane-2-carboxylic acid in a designated solid waste container. This includes contaminated gloves, weigh boats, and paper towels.
-
Liquid Waste: Solutions containing Spiro[3.4]octane-2-carboxylic acid should be collected in a designated liquid waste container.
-
Step 2: Proper Waste Container Management
-
Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("Spiro[3.4]octane-2-carboxylic acid"), and the specific hazard warnings (e.g., "Irritant").[4][13] All components of a mixture must be listed.[4]
-
Container Integrity: Ensure the waste container is in good condition, free from leaks or damage, and is kept securely closed except when adding waste.[5][13]
-
Storage Location: Store the waste container in a designated satellite accumulation area within the laboratory, at or near the point of generation.[13][14] This area should be under the control of laboratory personnel.[5]
Step 3: Arranging for Disposal
-
Contact Your Institution's Environmental Health and Safety (EHS) Office: Your institution's EHS office is responsible for the collection and disposal of hazardous chemical waste.[4] They will provide specific instructions and a schedule for waste pickup.
-
Complete Necessary Paperwork: Fill out any required waste disposal forms or tags provided by your EHS office. This documentation is crucial for tracking hazardous waste from generation to final disposal.[4]
Quantitative Data Summary
| Parameter | Value/Information | Source |
| GHS Hazard Statements | H315, H319, H335 | [2][3] |
| Signal Word | Warning | [2] |
| Incompatible Materials | Bases, Oxidizing Agents, Reactive Metals | [10][11][12] |
| Recommended Container Material | High-Density Polyethylene (HDPE), Glass | [9] |
Experimental Workflow for Waste Segregation and Disposal
Caption: Workflow for the proper segregation and disposal of Spiro[3.4]octane-2-carboxylic acid waste.
Emergency Preparedness
In the event of a spill, immediately alert personnel in the area. If the spill is large or you are not comfortable cleaning it up, contact your institution's EHS office. For small spills, use an appropriate spill kit with an absorbent material. Do not use combustible materials to absorb spills of oxidizing materials.[12] Collect the absorbed material in a sealed, labeled container for hazardous waste disposal.
References
-
How to Dispose of Chemical Waste | Environmental Health and Safety. [Link]
-
Waste Compatibility by Chemical Group - CP Lab Safety. [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories - Daniels Health. [Link]
-
Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. [Link]
-
How to Properly Manage Hazardous Waste Under EPA Regulations. [Link]
-
Laboratory Waste Disposal Safety Protocols - NSTA. [Link]
-
Chemical Compatibility - Environmental Health & Safety - Michigan State University. [Link]
-
Laboratory Chemical Waste Handling and Disposal Guidelines - University of Canterbury. [Link]
-
Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center. [Link]
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - Environmental Health and Radiation Safety - University of Pennsylvania. [Link]
-
Chemical Compatibility and Segregation Guides - Office of Research Facilities - NIH. [Link]
-
The MSDS HyperGlossary: Carboxylic Acid - Interactive Learning Paradigms, Incorporated. [Link]
-
OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. [Link]
-
EPA's Chemical Compatibility Chart. [Link]
-
EPA's Chemical Compatibility Chart. [https://www. TOWNSHIP OF MIDDLETOWN, NJ https://www.middletownnj.org/DocumentCenter/View/207/Chemical-Compatibility-Chart-PDF]([Link]. TOWNSHIP OF MIDDLETOWN, NJ [Link])
-
Spiro(3.4)octane-2-carboxylic acid | C9H14O2 | CID 23423444 - PubChem. [Link]
-
Hazardous Chemical Waste Management Guidelines - Columbia | Research. [Link]
-
How To Dispose Of Lab Chemicals. [Link]
-
Are You In Compliance With Proper Lab Waste Disposal Regulations? [Link]
-
Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. [Link]
-
15 Tips for Storing Acids in Your Laboratory - Post Apple Scientific. [Link]
-
Safe Handling and Storage of Chemicals | Environmental Health & Safety. [Link]
-
Safety Data Sheet. [Link]
-
Steps in Complying with Regulations for Hazardous Waste | US EPA. [Link]
-
2,5-Diazaspiro[3.4]octane-2-carboxylic acid, phenylmethyl ester Env. Fate/Transport - EPA. [Link]
-
SAFETY DATA SHEET - Regulations.gov. [Link]
-
chemical handling and storage section 6 - University of Toronto Scarborough. [Link]
-
Safe Storage of - Office of Environment, Health & Safety. [Link]
-
SAFETY DATA SHEET - Interspiro. [Link]
-
Standard Operating Procedure. [Link]
-
5-Oxaspiro[3.4]octane-2-carboxylic acid | C8H12O3 | CID 56962178 - PubChem. [Link]
-
spiro[3.4]octane-2-carboxylic acid - MySkinRecipes. [Link]
Sources
- 1. spiro[3.4]octane-2-carboxylic acid [myskinrecipes.com]
- 2. Spiro(3.4)octane-2-carboxylic acid | C9H14O2 | CID 23423444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-Oxaspiro[3.4]octane-2-carboxylic acid | C8H12O3 | CID 56962178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. danielshealth.com [danielshealth.com]
- 6. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 7. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 8. Chemical Compatibility | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 9. 15 Tips for Storing Acids in Your Laboratory [postapplescientific.com]
- 10. Chemical Compatibility and Segregation Guides [orf.od.nih.gov]
- 11. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 12. Safe Handling and Storage of Chemicals | Environmental Health & Safety [bu.edu]
- 13. research.columbia.edu [research.columbia.edu]
- 14. ehrs.upenn.edu [ehrs.upenn.edu]
Personal protective equipment for handling Spiro[3.4]octane-2-carboxylic acid
Operational Safety Guide: Handling Spiro[3.4]octane-2-carboxylic acid
Part 1: Executive Safety Summary
Spiro[3.4]octane-2-carboxylic acid (CAS: 18386-63-5) is a spirocyclic building block used primarily in drug discovery to introduce metabolic stability and novel vector geometry compared to standard cycloalkanes.[1]
While often categorized under generic "Irritant" codes, do not underestimate this compound. Its physicochemical properties present unique handling challenges:
-
Low Melting Point (31-32°C): This is the critical operational hazard.[1] The compound may transition from solid to a waxy oil upon contact with warm gloves or ambient heating, significantly increasing the risk of glove permeation and surface contamination compared to high-melting solids.[1]
-
Acidity: As a carboxylic acid, it will protonate biological tissue upon contact, causing immediate irritation (H315) and potential corneal damage (H319).[1]
Core Hazard Classifications (GHS):
Part 2: Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling this compound. We move beyond generic "wear gloves" advice to specific material science requirements.
| PPE Category | Specification | Technical Rationale (The "Why") |
| Hand Protection | Double-Gloving Strategy • Inner: Nitrile (0.11 mm / 4 mil)[1]• Outer: Nitrile (0.14 mm / 5.5 mil) or Neoprene | Permeation Defense: Carboxylic acids can degrade nitrile over time.[1] The spiro-hydrocarbon tail increases lipophilicity, potentially accelerating permeation through thin rubber.[1] Double gloving provides a breakthrough time buffer >480 mins.[1] |
| Eye/Face | Chemical Splash Goggles (ANSI Z87.1 / EN 166)Prohibited:[1] Standard Safety Glasses | Phase Change Risk: Because the MP is ~31°C, a solid particle flicked into the eye can melt instantly, coating the cornea in acidic oil that is difficult to flush. Goggles provide a sealed environment.[1] |
| Respiratory | Engineering Control: Fume Hood (Face velocity 80-100 fpm)Backup: N95/P100 Respirator (if hood unavailable) | Vapor Pressure: While low volatility is expected, the "waxy" nature at room temp can create aerosols during weighing.[1] Inhalation causes immediate mucous membrane inflammation (H335).[1] |
| Body | Lab Coat (100% Cotton or Nomex) + Chemical Apron (for >5g scale) | Thermal/Chemical Barrier: Synthetic blends (polyester) can melt into skin if a fire occurs (common in synthesis labs).[1] Cotton absorbs; Nomex resists.[1] |
PPE Decision Logic (Visualization)
Figure 1: Decision logic for selecting appropriate PPE based on scale and engineering controls.
Part 3: Operational Handling Protocol
Objective: Safely weigh and transfer Spiro[3.4]octane-2-carboxylic acid preventing liquefaction and contamination.
Step-by-Step Methodology
-
Thermal Conditioning (Crucial Step):
-
Action: Remove the reagent bottle from storage (2-8°C) and allow it to equilibrate in a desiccator for 30 minutes before opening.
-
Reasoning: Opening a cold bottle of hygroscopic acid condenses atmospheric moisture.[1] Water lowers the melting point further (colligative properties), turning your solid reagent into a sticky, unmanageable paste [1].
-
-
The "Cold Weighing" Technique:
-
Action: If the lab ambient temperature is >25°C, place the weighing boat on a cool block or ice bath during transfer.[1]
-
Reasoning: The 31-32°C melting point is dangerously close to body/room temperature.[1] Keeping the receiving vessel cold prevents the acid from melting onto the weighing spatula, ensuring accurate mass transfer.[1]
-
-
Solubilization:
-
Decontamination:
Workflow Visualization
Figure 2: Operational workflow emphasizing thermal management to prevent reagent liquefaction.
Part 4: Emergency Response & Disposal
Accidental Exposure[1]
-
Skin Contact: Immediately wash with soap and copious water for 15 minutes.[1] Do not use organic solvents (Ethanol/Acetone) to clean skin; this increases the permeability of the lipid layer, driving the spiro-acid deeper into the dermis.[1]
-
Eye Contact: Flush with water/saline for 15 minutes holding eyelids open.[1] Seek medical attention immediately—acidic burns to the cornea can cause permanent scarring.[1]
Disposal Protocol
Spiro[3.4]octane-2-carboxylic acid is an organic acid.[1][5] It must not be disposed of down the drain.[1][2]
-
Dissolution: Dissolve waste material in a combustible solvent (Acetone or Ethanol).[1]
-
Neutralization (Optional but Recommended): Treat with dilute base (NaOH) to form the sodium salt if the waste stream requires pH adjustment.[1]
-
Incineration: Label as "Organic Waste - Acidic" and route to a licensed chemical incinerator equipped with an afterburner and scrubber [2].
References
-
PubChem. (2023).[1] Spiro[3.4]octane-2-carboxylic acid (Compound).[1][3][6][7][8][9][10] National Library of Medicine.[1] Available at: [Link][1]
-
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Personal Protective Equipment (1910.132).[1] Available at: [Link][1]
Sources
- 1. combi-blocks.com [combi-blocks.com]
- 2. phytotechlab.com [phytotechlab.com]
- 3. aksci.com [aksci.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. chemscene.com [chemscene.com]
- 6. Spiro(3.4)octane-2-carboxylic acid | C9H14O2 | CID 23423444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. store.p212121.com [store.p212121.com]
- 8. spiro[3.4]octane-2-carboxylic acid [myskinrecipes.com]
- 9. fishersci.fr [fishersci.fr]
- 10. keyorganics.net [keyorganics.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
